Mal-PEG3-Boc
描述
Structure
3D Structure
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO7/c1-17(2,3)25-16(21)6-8-22-10-12-24-13-11-23-9-7-18-14(19)4-5-15(18)20/h4-5H,6-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAIKTRBCFEELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture and Utility of Mal-PEG3-Boc: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the structure, properties, and applications of Mal-PEG3-Boc, a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
This compound, systematically named tert-butyl N-(2-(2-(2-(maleimido)ethoxy)ethoxy)ethyl)carbamate, is a chemical linker comprised of three key functional components: a maleimide (B117702) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protected amine. This unique architecture allows for the sequential and specific conjugation of different molecules.
Core Structural Components and Functionality
The utility of this compound lies in the distinct reactivity of its terminal groups:
-
Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond. This specificity makes the maleimide group a valuable tool for targeted protein labeling and modification.
-
Polyethylene Glycol (PEG) Spacer: The PEG3 linker is a short, hydrophilic chain composed of three ethylene (B1197577) glycol units. The inclusion of this spacer enhances the aqueous solubility of the molecule and the resulting conjugate. Furthermore, the PEG linker provides spatial separation between the conjugated molecules, which can help to preserve their biological activity and reduce steric hindrance.
-
Boc-Protected Amine: The terminal primary amine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the maleimide-thiol conjugation. The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the free amine. This primary amine can then be used for subsequent conjugation reactions, for instance, with carboxyl groups or N-hydroxysuccinimide (NHS) esters.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These values are essential for accurate experimental design and characterization of conjugates.
| Property | Value |
| Molecular Formula | C₁₅H₂₄N₂O₆ |
| Molecular Weight | 328.36 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Purity | Typically >95% |
| Storage Conditions | -20°C, protected from light and moisture |
Experimental Protocols
The use of this compound in bioconjugation typically involves a two-step process: thiol-maleimide conjugation followed by deprotection of the Boc group.
Thiol-Maleimide Conjugation Protocol
This protocol outlines the general steps for conjugating this compound to a thiol-containing molecule, such as a protein.
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a suitable reducing agent. Subsequently, remove the reducing agent via buffer exchange.
-
Linker Preparation: Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution in the reaction buffer.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing quenching reagent.
-
Purification: Remove excess linker and quenching reagent from the conjugated protein using SEC or dialysis.
Boc Deprotection Protocol
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Neutralization buffer (e.g., sodium bicarbonate solution)
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in DCM.
-
TFA Addition: Add an excess of TFA to the solution.
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization (Optional): If necessary, neutralize the deprotected product with a suitable base.
Visualizing the Molecular Structure and Workflow
To facilitate a deeper understanding of this compound, the following diagrams illustrate its chemical structure and a typical experimental workflow.
An In-depth Technical Guide to the Chemical Properties of Maleimide-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Maleimide-PEG3-Boc, a heterobifunctional crosslinker essential in the fields of bioconjugation, drug delivery, and proteomics. This document details its structure, reactivity, and provides methodologies for its use in creating complex biomolecular architectures such as antibody-drug conjugates (ADCs).
Core Chemical Properties
Maleimide-PEG3-Boc is a versatile linker comprised of three key functional components: a maleimide (B117702) group, a tri-ethylene glycol (PEG3) spacer, and a Boc-protected amine. This unique combination of functionalities allows for a controlled, stepwise approach to bioconjugation.
Structure:
Actual representation can vary slightly based on the linkage between the maleimide and PEG chain.
The maleimide group provides a reactive handle for covalent modification of thiol-containing molecules, such as cysteine residues in proteins. The hydrophilic PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces potential steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[1][2] The tert-butyloxycarbonyl (Boc) protecting group ensures that the primary amine remains unreactive until its desired use, preventing unwanted side reactions.[2]
| Property | Value |
| Molecular Formula | C19H31N3O7 (representative) |
| Molecular Weight | 429.47 g/mol (representative) |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM); enhanced aqueous solubility due to the PEG spacer.[2][3] |
| Purity | Typically >95% |
| Storage | Store at -20°C, protected from moisture.[4] |
Reactivity and Stability
The reactivity of Maleimide-PEG3-Boc is dictated by its two primary functional groups: the maleimide and the Boc-protected amine.
Maleimide-Thiol Conjugation:
The maleimide group reacts specifically and efficiently with sulfhydryl (thiol) groups of cysteine residues via a Michael addition reaction to form a stable thioether bond.[3] This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5.[3] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.
Boc-Protected Amine:
The Boc protecting group is stable under a wide range of conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to reveal the free primary amine.[5] This deprotected amine can then be used for subsequent conjugation reactions, for example, with activated carboxylic acids (e.g., NHS esters) to form a stable amide bond.
Stability:
The thioether bond formed from the maleimide-thiol reaction is generally stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo, which can lead to deconjugation.[1] The Boc-protected amine is highly stable at neutral and basic pH.
Experimental Protocols
Maleimide-Thiol Conjugation
This protocol describes the general procedure for conjugating Maleimide-PEG3-Boc to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
Maleimide-PEG3-Boc
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed. The addition of 1-5 mM EDTA is recommended to prevent thiol oxidation.
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M N-ethylmaleimide or L-cysteine in water
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove the reducing agent prior to conjugation.
-
Linker Preparation: Immediately before use, prepare a stock solution of Maleimide-PEG3-Boc in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the Maleimide-PEG3-Boc stock solution to the protein solution. A 5- to 20-fold molar excess of the linker is a common starting point.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: (Optional) Stop the reaction by adding the quenching solution to react with any excess maleimide groups.
-
Purification: Remove excess linker and other reagents by SEC or dialysis.
Boc-Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Maleimide-PEG3-Boc conjugated molecule
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add an excess of TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction at room temperature and monitor the progress by TLC or LC-MS. Deprotection is typically complete within 1-2 hours.
-
Remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene.
-
The resulting deprotected amine (as a TFA salt) can be used directly in the next step or purified further.
Applications in Drug Development
Maleimide-PEG3-Boc is a critical tool in drug development, particularly for the construction of Antibody-Drug Conjugates (ADCs).[1] The linker allows for the site-specific conjugation of a cytotoxic payload to an antibody.
The general workflow for creating an ADC using this linker is as follows:
-
The maleimide group of the linker is first reacted with a thiol group on the antibody, which can be an inherent cysteine residue or one introduced through protein engineering.
-
After purification of the antibody-linker conjugate, the Boc group is removed.
-
The newly exposed amine on the linker is then conjugated to an activated form of the cytotoxic drug.
This sequential approach ensures a well-defined final product with a specific drug-to-antibody ratio (DAR).
Visualizations
Experimental Workflow: ADC Synthesis
The following diagram illustrates the general workflow for synthesizing an Antibody-Drug Conjugate using Maleimide-PEG3-Boc.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
Signaling Pathway: ADC Mechanism of Action
This diagram illustrates a simplified signaling pathway of an ADC created with a Maleimide-PEG3-Boc linker targeting a cancer cell.
Caption: Simplified mechanism of action for an Antibody-Drug Conjugate.
References
An In-depth Technical Guide to the Core Mechanism of Action of Mal-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG3-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Its structure, featuring a maleimide (B117702) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine, offers a versatile platform for the sequential and controlled linkage of two distinct molecular entities. The maleimide group facilitates covalent attachment to thiol-containing molecules, while the Boc-protected amine provides a latent reactive site that can be selectively deprotected for subsequent conjugation.[1][2] The PEG3 spacer enhances aqueous solubility, improves pharmacokinetic profiles, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[3][4][5]
This technical guide delineates the core mechanism of action of this compound, provides representative experimental protocols, and presents quantitative data from analogous compounds to inform its application in research and development.
Core Mechanism of Action
The utility of this compound as a linker is defined by the distinct reactivity of its two terminal functional groups: the maleimide and the Boc-protected amine. This allows for a two-step conjugation strategy.
Maleimide-Thiol Conjugation
The primary mechanism of action for the maleimide moiety is its highly specific reaction with sulfhydryl (thiol) groups, typically from cysteine residues in proteins and peptides.[1] This reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[6] This forms a stable, covalent thioether bond.[6][7] The reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[7][8] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, and the rate of hydrolysis of the maleimide ring also increases.[1]
Boc Group Deprotection and Amine Reactivity
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines.[9] Its function within the this compound linker is to mask the reactivity of the terminal amine, allowing for the selective reaction of the maleimide group first. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the primary amine.[9][10] Once deprotected, this primary amine can be utilized for a variety of subsequent conjugation reactions, such as amide bond formation with activated carboxylic acids (e.g., NHS esters).[11]
Data Presentation
Disclaimer: The following quantitative data is derived from studies on analogous maleimide-PEG linkers and general bioconjugation principles. This information should be used as a guideline, and optimization for specific applications using this compound is recommended.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Above pH 7.5, reactivity with amines and hydrolysis of the maleimide ring can occur.[1][7] |
| Temperature | 4°C to Room Temperature | Slower reaction at 4°C may be preferable for sensitive biomolecules.[12][13] |
| Reaction Time | 2 - 4 hours to overnight | Dependent on temperature, pH, and reactant concentrations.[12][13] |
| Molar Excess of Linker | 10 to 20-fold | A molar excess of the Mal-PEG linker over the thiol-containing molecule is typically used to ensure efficient conjugation.[12][13] |
Table 2: Conditions for Boc Deprotection
| Parameter | Reagent/Condition | Notes |
| Primary Reagent | Trifluoroacetic Acid (TFA) | A strong acid that effectively cleaves the Boc group.[10] |
| Solvent | Dichloromethane (B109758) (DCM) | A common solvent for Boc deprotection.[10] |
| TFA Concentration | 20-50% (v/v) in DCM | The concentration can be adjusted based on the substrate's sensitivity.[14] |
| Temperature | 0°C to Room Temperature | The reaction is often initiated at 0°C and then allowed to warm to room temperature.[10] |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete deprotection.[14] |
Experimental Protocols
Disclaimer: The following protocols are representative and based on methodologies for similar Mal-PEG-Boc linkers. They should be adapted and optimized for the specific molecules and applications being investigated.
Protocol 1: Maleimide-Thiol Conjugation
-
Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule (e.g., protein) in a degassed, amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5.[1]
-
Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[1]
-
Conjugation Reaction: Add the this compound stock solution to the solution of the thiol-containing molecule to achieve the desired molar excess (typically 10- to 20-fold). The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of proteins.[14]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess this compound.
-
Purification: Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.[1]
Protocol 2: Boc Deprotection
-
Preparation of Conjugate: The purified conjugate from Protocol 1 should be in an anhydrous solvent. If in an aqueous buffer, it should be lyophilized. Dissolve the conjugate in anhydrous dichloromethane (DCM).[14]
-
Deprotection Reaction: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[14]
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by an appropriate method such as LC-MS.[14]
-
Work-up: Remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, the residue can be co-evaporated with toluene.[14] The resulting product will be the TFA salt of the deprotected amine, which can often be used directly in the next step or neutralized with a mild base.[10]
Mandatory Visualization
Caption: Maleimide-Thiol Conjugation via Michael Addition.
References
- 1. benchchem.com [benchchem.com]
- 2. Mal-PEG2-NH-Boc, 660843-21-0 | BroadPharm [broadpharm.com]
- 3. purepeg.com [purepeg.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]
- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug development and bioconjugation, the ability to exert precise control over molecular synthesis is paramount. The strategic use of protecting groups is a cornerstone of this control, and among them, the tert-butyloxycarbonyl (Boc) group stands out for its utility in masking amine functionalities. When coupled with the versatile properties of polyethylene (B3416737) glycol (PEG) linkers, the Boc protecting group becomes an indispensable tool for creating sophisticated biomolecules, from antibody-drug conjugates (ADCs) to PROteolysis TArgeting Chimeras (PROTACs). This technical guide delves into the core principles of Boc protection in the context of PEG linkers, offering a comprehensive overview of its chemistry, applications, and the detailed experimental protocols essential for its successful implementation.
The Core Principle: A Temporary Shield for Controlled Reactions
The primary function of the Boc group on a PEG linker is to serve as a temporary shield for a primary or secondary amine.[1] This protection is critical in multi-step synthetic strategies where the high nucleophilicity of the amine needs to be suppressed to prevent unwanted side reactions.[1][2] The Boc group's widespread use stems from its remarkable stability across a broad spectrum of reaction conditions, including basic and nucleophilic environments.[1][3] This stability allows for chemical modifications at other sites of the molecule without disturbing the protected amine.
The strategic advantage of the Boc group lies in its facile and clean removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][3] This "orthogonal" deprotection strategy is fundamental to the controlled, stepwise assembly of complex bioconjugates.[1] By selectively revealing the amine at a desired stage, researchers can dictate the sequence of conjugation, a crucial capability in the synthesis of heterobifunctional molecules.
Boc-protected PEG linkers are heterobifunctional molecules that feature a Boc-protected amine at one terminus and a different reactive group at the other.[4][5] This dual functionality enables a modular approach to bioconjugation. For instance, the reactive group can be used to attach the linker to a payload molecule, after which the Boc group is removed to expose the amine for conjugation to a targeting moiety, such as an antibody.[1][2]
Key Applications in Drug Development
The unique characteristics of Boc-protected PEG linkers have made them integral to the advancement of several therapeutic modalities:
-
Antibody-Drug Conjugates (ADCs): In ADC synthesis, a Boc-protected PEG linker can be conjugated to a cytotoxic drug.[1] Following deprotection, the newly exposed amine on the linker is then coupled to the antibody.[1] This ensures a specific and controlled drug-to-antibody ratio, a critical factor for therapeutic efficacy and safety.[1] The PEG component of the linker enhances the hydrophilicity and pharmacokinetic properties of the ADC.[3]
-
PROteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[6] Boc-protected heterobifunctional PEG linkers are frequently used to connect the target protein binder and the E3 ligase ligand.[1][3] The controlled, sequential conjugation enabled by the Boc group is essential for the successful assembly of these complex molecules.[1]
-
Peptide Synthesis: Boc chemistry is a well-established strategy in solid-phase peptide synthesis (SPPS).[3] Boc-protected amino-PEG resins can be used to introduce a PEG spacer, which can improve the solubility and pharmacokinetic properties of the resulting peptide.[7]
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection reactions is crucial for the successful synthesis of complex biomolecules. The following tables summarize typical reaction conditions and outcomes.
Table 1: Representative Reaction Conditions for Boc Protection of Amine-Terminated PEG Linkers
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc Protection | (Boc)₂O, DIPEA, DCM | Room Temperature | 3 | High |
| Boc Protection | (Boc)₂O, PEG-400 | Room Temperature | 0.5 - 2 | >90 |
Data compiled from multiple sources.[7]
Table 2: Representative Reaction Conditions for Boc Deprotection of PEG Linkers
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Purity/Yield (%) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 30 - 120 | >95 |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | Room Temp | 5 - 30 | >95 |
| 4M HCl | - | Dioxane | Room Temp | 30 - 120 | High |
Data compiled from multiple sources.[4][7]
Detailed Experimental Protocols
Reproducibility in research and development hinges on detailed and reliable experimental protocols. Below are step-by-step methodologies for the Boc protection and deprotection of PEG linkers.
Protocol 1: Boc Protection of an Amine-Terminated PEG Linker
This protocol describes the mono-protection of a diamine-terminated PEG linker.
Materials:
-
Amine-terminated PEG linker
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amine-terminated PEG linker in anhydrous DCM in a round-bottom flask.
-
Add TEA or DIPEA (1.5-2.0 equivalents) to the solution and stir at room temperature.[8]
-
Add (Boc)₂O (1.1-1.3 equivalents) portion-wise to the reaction mixture.[8]
-
Stir the reaction at room temperature for 2-12 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated NaHCO₃ solution and then with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.[8]
Protocol 2: Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc group to yield a free amine.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (B1312306) (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[3][9]
-
Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[3][4] If the substrate contains acid-sensitive groups prone to reaction with the released tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[4]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[3][9]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]
-
Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times to ensure the removal of residual TFA.[4] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.[9]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[9]
Visualizing the Workflow and Chemistry
Diagrams are powerful tools for understanding complex chemical processes and workflows. The following visualizations, created using the DOT language, illustrate key aspects of using Boc-protected PEG linkers.
References
applications of heterobifunctional PEG linkers
An In-depth Technical Guide to the Applications of Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Core of Bioconjugation
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable molecular tools in modern drug development and biomedical research.[1] These linkers consist of a central, hydrophilic PEG chain of varying length, capped at each end by two distinct reactive functional groups.[1] This dual-reactivity is the cornerstone of their utility, enabling the precise and sequential covalent linkage of two different molecules, such as a targeting antibody and a potent therapeutic payload.[2]
The incorporation of a PEG spacer offers numerous advantages that address common challenges in drug design.[3] Key benefits include:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone improves the solubility of hydrophobic drugs and reduces the aggregation of protein-based therapeutics.[3]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a conjugate, which reduces renal clearance and can significantly extend its circulation half-life in the bloodstream.[2][4]
-
Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and thereby lowering the potential for an adverse immune response.[2][4]
-
Precise Spatial Control: The defined length of the PEG chain allows for meticulous control over the distance between the two conjugated molecules, a critical factor for optimizing biological activity and stability.[4]
These properties have made heterobifunctional PEG linkers integral to the design of cutting-edge therapeutic platforms, most notably Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and functionalized nanoparticles for targeted drug delivery.[1][3][4]
Application 1: Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[5] The linker is a critical component that connects the antibody to the drug payload, profoundly influencing the ADC's stability, efficacy, and safety.[4] Heterobifunctional PEG linkers are pivotal in modern ADC development, facilitating site-specific conjugation that leads to more homogeneous products with predictable drug-to-antibody ratios (DAR).[5] The PEG moiety enhances the solubility and stability of the ADC, preventing aggregation that can be caused by hydrophobic drug payloads.[5]
Data Presentation: Impact of PEG Linker Length on ADC Performance
The length of the PEG linker is a critical design parameter that must be optimized for each ADC. Longer linkers can improve pharmacokinetics and in vivo efficacy, but this may come at the cost of reduced in vitro potency. The optimal length is highly dependent on the specific antibody, payload, and target combination.
| Linker Type (Affibody-Drug Conjugate) | Molecular Weight (kDa) | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-Life (minutes) |
| SMCC (No PEG) | - | 1.1 | 19.6 |
| PEG4k-MMAE | 4 | 5.0 | 49.2 |
| PEG10k-MMAE | 10 | 24.6 | 219.0 |
| Data synthesized from a study on affibody-drug conjugates targeting HER2.[6] |
| ADC Component | PEG Length (n units) | Plasma Half-Life (hours) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Trastuzumab-MMAE | 2 | 120 | Moderate |
| Trastuzumab-MMAE | 4 | 150 | High |
| Trastuzumab-MMAE | 8 | 180 | High |
| Trastuzumab-MMAE | 12 | 210 | Moderate-High |
| Note: This table represents synthesized data from multiple preclinical studies to illustrate general trends.[7][8] |
Experimental Protocol: Two-Step Antibody Conjugation using Mal-PEG-NHS Ester
This protocol details the covalent attachment of a thiol-containing payload to an antibody using a heterobifunctional Maleimide-PEG-NHS ester linker. The process involves two main stages: (1) reaction of the linker's NHS ester with primary amines on the antibody, and (2) reaction of the linker's maleimide (B117702) group with the thiol-containing payload.[9][10]
Materials and Reagents:
-
Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[9]
-
Mal-PEG(n)-NHS ester (stored at -20°C with desiccant).[10]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[10]
-
Thiol-containing payload (drug, fluorophore, etc.).
-
NHS Ester Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.
-
Maleimide Reaction Buffer: PBS, pH 6.5-7.5.[9]
-
Quenching Reagent (optional): Cysteine or 2-mercaptoethanol.[9]
-
Purification: Desalting columns (e.g., Zeba™) and size-exclusion chromatography (SEC) or affinity (Protein A/G) columns.[9]
Stage 1: Antibody Modification with Mal-PEG-NHS Ester
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in amine-free NHS Ester Reaction Buffer. If necessary, perform a buffer exchange using a desalting column.[9]
-
Linker Preparation: Equilibrate the vial of Mal-PEG-NHS ester to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO to a stock concentration of 10 mM. Do not store the stock solution, as the NHS ester is readily hydrolyzed.[9]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution and mix gently. The optimal ratio must be determined empirically.[9]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[9]
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with Maleimide Reaction Buffer (pH 6.5-7.5). This step is crucial to prevent quenching of the maleimide groups.[9]
Stage 2: Conjugation of Thiol-Payload to Maleimide-Activated Antibody
-
Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent. If using an organic solvent, ensure its final concentration in the reaction mix is <10% to avoid antibody denaturation.[9]
-
Conjugation Reaction: Add a 2- to 5-fold molar excess of the thiol-payload to the purified maleimide-activated antibody solution.[9]
-
Incubation: Incubate for 1-2 hours at room temperature, protecting from light if the payload is light-sensitive.[9]
-
Quenching (Optional): To cap any unreacted maleimide groups, add a quenching agent like cysteine to a final concentration of 1-10 mM and incubate for an additional 15-30 minutes.[9]
-
Final Purification: Purify the final ADC from excess payload and byproducts using SEC or affinity chromatography.[9]
-
Characterization: Confirm conjugation and determine purity and DAR using techniques such as SDS-PAGE, Mass Spectrometry (MS), and Hydrophobic Interaction Chromatography (HIC).
Application 2: Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are a revolutionary therapeutic modality that co-opts the body's own cellular machinery to degrade specific disease-causing proteins.[3][11] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one ligand binds to the target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The linker is a critical component that facilitates the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[11] Its length, flexibility, and composition are crucial for inducing the correct proximity and orientation required for efficient ubiquitination and subsequent degradation of the POI by the proteasome.[11][12] PEG linkers are frequently used in PROTAC design to improve the solubility and cell permeability of these often large and complex molecules.[3][]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum level of degradation achievable).[14] The linker length is a critical variable that must be empirically optimized for each POI/E3 ligase pair, as a linker that is too short can cause steric hindrance, while one that is too long can lead to a non-productive ternary complex.[15]
| Target Protein | E3 Ligase | Linker Composition | Linker Length (# atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | PEG2 | 10 | >1000 | <20 |
| BRD4 | CRBN | PEG3 | 13 | 18 | >98 |
| BRD4 | CRBN | PEG4 | 16 | 4.9 | >98 |
| BRD4 | CRBN | PEG5 | 19 | 1.8 | >98 |
| BRD4 | CRBN | PEG6 | 22 | 8.1 | >98 |
| Data synthesized from a study on BRD4-targeting PROTACs, illustrating an optimal linker length.[3] |
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK | CRBN | 2 PEG units | >5000 | Reduced Degradation |
| BTK | CRBN | 4-5 PEG units | <500 | Potent Degradation |
| Data synthesized from studies on Bruton's Tyrosine Kinase (BTK) degraders.[11][12] |
| Target Protein | E3 Ligase | Linker Composition (# atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | VHL | Alkyl/Ether (7 atoms) | >1000 | Not Observed |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 |
| TBK1 | VHL | Alkyl/Ether (29 atoms) | 292 | 76 |
| Data synthesized from studies on TANK-binding kinase 1 (TBK1) degraders.[12] |
Experimental Protocol: DC50 and Dmax Determination by Western Blot
This protocol details the standard method for quantifying PROTAC-induced protein degradation to determine DC50 and Dmax values.[5][16]
Materials and Reagents:
-
Target cell line expressing the POI and recruited E3 ligase.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell culture medium, reagents, and multi-well plates.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay kit.
-
Laemmli sample buffer, SDS-PAGE gels, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only (e.g., 0.1% DMSO) control.[5][6]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[5]
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant for each sample using a BCA assay to ensure equal protein loading later.[5]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[16]
-
SDS-PAGE and Western Blotting: Separate an equal amount of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[6]
-
Incubate with primary antibody against the POI overnight at 4°C.
-
Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour.[6]
-
Wash the membrane again, then apply ECL substrate and detect the chemiluminescent signal using an imager.[5]
-
Repeat the process (stripping and re-probing) for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and loading control using densitometry software.[16]
-
For each sample, normalize the POI band intensity to its corresponding loading control band intensity.[5]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the DC50 and Dmax values.[5]
-
Application 3: Nanoparticle Surface Functionalization
Heterobifunctional PEG linkers are essential for the surface functionalization of nanoparticles used in drug delivery and medical imaging.[17][18] The PEG chains create a hydrophilic, protective layer (a "corona") on the nanoparticle surface.[18] This layer reduces opsonization (the process by which particles are marked for clearance by the immune system), thereby prolonging circulation time and allowing for greater accumulation at target sites like tumors via the enhanced permeability and retention (EPR) effect.[18] The second functional group on the linker is used to covalently attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents to the nanoparticle surface.[17]
Data Presentation: Impact of PEGylation on Nanoparticle Properties
The molecular weight (MW) and surface grafting density of the PEG linker are key factors that determine the in vivo fate of nanoparticles. Higher MW and optimal density are generally required to extend circulation half-life and minimize protein adsorption.
| Nanoparticle Core Size | PEG MW (kDa) | Circulation Half-Life (hours) |
| ~20 nm | ≤ 2 | < 1 |
| ~20 nm | 5 | ~ 6.5 |
| ~20 nm | 10 | ~ 8.5 |
| ~40 nm | 5 | ~ 5.0 |
| Data synthesized from statistical analysis of gold nanoparticles (GNPs) to show general trends. For GNPs, a PEG MW of ≥5 kDa is recommended to maximize half-life.[9][10][19] |
| Nanoparticle Type | PEG Surface Density (PEG/nm²) | Conformation | Serum Protein Adsorption (Relative %) |
| Hydrogel NP | 0 (None) | - | 100% |
| Hydrogel NP | 0.028 | Mushroom | ~25% |
| Hydrogel NP | 0.083 | Brush | ~18% |
| Data synthesized from a study on 80x320 nm hydrogel nanoparticles, showing that increasing PEG density reduces protein adsorption.[20] |
Experimental Protocol: Nanoparticle Functionalization and Characterization
This protocol describes the covalent attachment of a heterobifunctional PEG linker to nanoparticles with surface carboxyl groups, followed by characterization of the modified particles.[21]
Materials and Reagents:
-
Nanoparticles with surface carboxyl (-COOH) groups, dispersed in an appropriate buffer.
-
Heterobifunctional Linker (e.g., NH2-PEG-Maleimide).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-hydroxysuccinimide (NHS).
-
Activation Buffer: MES buffer, pH 6.0.
-
Reaction Buffer: PBS, pH 7.2-7.4.
-
Centrifugal filtration devices or dialysis equipment for purification.
-
Dynamic Light Scattering (DLS) and Zeta Potential analyzer.
Procedure: Surface Functionalization
-
Nanoparticle Preparation: Disperse carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.[17]
-
Carboxyl Group Activation: Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups, forming reactive NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess EDC/NHS immediately by centrifugal filtration or dialysis against the Activation Buffer.
-
Linker Conjugation: Immediately add the amine-containing PEG linker (e.g., NH2-PEG-Maleimide) to the activated nanoparticle suspension. Incubate for 2 hours at room temperature with gentle mixing to allow the formation of stable amide bonds.[21]
-
Final Purification: Purify the maleimide-activated nanoparticles by centrifugal filtration or dialysis against PBS (pH 7.4) to remove any unreacted linker.[17]
-
(Optional) Ligand Attachment: The now maleimide-activated nanoparticles can be further conjugated with thiol-containing targeting ligands as described in the ADC protocol (Stage 2).
Procedure: Characterization
-
Size Measurement (DLS):
-
Surface Charge Measurement (Zeta Potential):
-
Confirmation of PEGylation (FTIR):
-
Lyophilize samples of both bare and PEGylated nanoparticles.
-
Acquire Fourier-Transform Infrared Spectroscopy (FTIR) spectra.
-
Confirm the presence of the PEG layer by identifying the characteristic C-O-C ether stretching bands (typically around 1100 cm⁻¹) in the spectrum of the modified nanoparticles.[21]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Optimal size and PEG coating of gold nanoparticles for prolonged blood circulation: a statistical analysis of published data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 20. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Strategic Application of Mal-PEG3-Boc Linkers in Antibody-Drug Conjugate Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component covalently connecting these two moieties, dictates the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. This technical guide provides an in-depth examination of the Mal-PEG3-Boc linker, a heterobifunctional molecule designed for advanced ADC development. We will explore the distinct roles of its three core components: the maleimide (B117702) group for thiol-specific conjugation, the short polyethylene (B3416737) glycol (PEG3) spacer for modulating physicochemical properties, and the tert-butyloxycarbonyl (Boc) protecting group for enabling a controlled, sequential conjugation strategy. This document details comprehensive experimental protocols, summarizes key quantitative performance metrics, and visualizes the underlying biochemical pathways and experimental workflows to equip researchers with the foundational knowledge for the effective implementation of this compound in their ADC programs.
Introduction: The Critical Role of the Linker in ADC Design
The linker in an ADC is not merely a passive connector but an active modulator of the conjugate's properties. An ideal linker must maintain a stable bond between the antibody and the payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[1] Upon reaching the target tumor cell, it must facilitate the efficient release of the active payload.[1]
The this compound linker is a sophisticated tool engineered to meet these demands. It is a heterobifunctional linker, meaning it possesses two different reactive ends, allowing for a specific and controlled conjugation process. The strategic inclusion of a short PEG spacer and a temporary protecting group addresses key challenges in ADC development, including hydrophobicity of the payload and complexity of the conjugation process.[2][3]
Core Components of the this compound Linker
The functionality of the this compound linker arises from the unique properties of its three constituent parts:
-
Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, typically found in the cysteine residues of an antibody.[4] The reaction, a Michael addition, forms a stable thioether bond. It is highly chemoselective within a pH range of 6.5-7.5, which is advantageous for bioconjugation under physiological conditions.[4] However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction in vivo, where endogenous thiols like glutathione (B108866) can lead to deconjugation.[5] Strategies to mitigate this, such as promoting hydrolysis of the succinimide (B58015) ring, can enhance long-term stability.[4]
-
Polyethylene Glycol (PEG3) Spacer: The short, discrete chain of three ethylene (B1197577) glycol units serves multiple purposes. As a hydrophilic spacer, it helps to improve the aqueous solubility of the ADC, which is particularly crucial when dealing with hydrophobic payloads that have a tendency to induce aggregation.[2] This PEGylation can also increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a prolonged plasma half-life.[6] The defined length of the PEG3 chain provides a precise spatial separation between the antibody and the drug, which can minimize steric hindrance and preserve the antibody's binding affinity.[5]
-
tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a widely used protecting group for amines. It is exceptionally stable under various conditions but can be readily and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[7] This feature is instrumental in a stepwise conjugation strategy. Typically, a drug payload is first conjugated to the deprotected amine of the linker, and then the maleimide end of the drug-linker construct is reacted with the antibody. This controlled sequence prevents unwanted side reactions and simplifies purification.
Mechanism of Conjugation: A Stepwise Approach
The use of a this compound linker allows for a highly controlled and sequential conjugation workflow. This process ensures that the payload is correctly attached to the linker before the final construct is conjugated to the antibody.
Quantitative Data Summary
While extensive public data for the specific this compound linker is limited, the following tables summarize representative data for ADCs constructed with short-chain PEG-maleimide linkers (e.g., PEG2, PEG4). This data provides a reasonable benchmark for the expected performance characteristics.
Table 1: Physicochemical and In Vitro Characteristics of a Representative Short-Chain PEG-Maleimide ADC
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Mass Spectrometry | [8] |
| Purity | >95% | Size-Exclusion HPLC (SEC-HPLC) | [9] |
| Aggregation | <5% | SEC-HPLC | [10] |
| In Vitro Cytotoxicity (IC50) | |||
| HER2-positive cell line (e.g., SK-BR-3) | 0.05 - 0.15 nM | Cell Viability Assay (MTT) | [10] |
| HER2-negative cell line (e.g., MCF-7) | >100 nM | Cell Viability Assay (MTT) |[11] |
Table 2: Stability and Pharmacokinetic Data of a Representative Short-Chain PEG-Maleimide ADC
| Parameter | Typical Value | Condition | Reference |
|---|---|---|---|
| Plasma Stability | |||
| % Intact ADC after 7 days | ~70% | Incubation in human plasma at 37°C | [1] |
| Deconjugation Mechanism | Retro-Michael reaction | Thiol exchange with serum proteins (e.g., albumin) | [12] |
| Pharmacokinetics | |||
| Clearance | Slower with PEG linker vs. non-PEG | In vivo (rodent model) | [6] |
| Half-life (t½) | Longer with PEG linker vs. non-PEG | In vivo (rodent model) |[6] |
Detailed Experimental Protocols
The following protocols provide a generalized framework for the synthesis and characterization of an ADC using a this compound linker. Optimization will be required for specific antibodies, payloads, and reagents.
Protocol 1: Boc-Deprotection of the Linker
-
Dissolution: Dissolve the this compound linker in a suitable organic solvent such as dichloromethane (B109758) (DCM).
-
Acid Treatment: Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA in DCM.[7]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.[7]
-
Solvent Removal: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
Purification: The resulting Mal-PEG3-NH2 linker can be purified by reverse-phase HPLC if necessary.
Protocol 2: Conjugation of Payload to Deprotected Linker
-
Activation: If the payload has a carboxylic acid group, activate it using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form an NHS ester.
-
Conjugation: Dissolve the purified Mal-PEG3-NH2 and the activated payload in a suitable anhydrous solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIPEA).
-
Incubation: Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.
-
Purification: Purify the Mal-PEG3-Payload conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.
Protocol 3: Antibody Reduction and Drug-Linker Conjugation
-
Antibody Preparation: Prepare the antibody solution (e.g., 5-10 mg/mL) in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.4) containing EDTA.
-
Reduction: To expose the reactive thiol groups from interchain disulfide bonds, add a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubation: Incubate at 37°C for 1-2 hours. The extent of reduction can be optimized to achieve the desired DAR.
-
Purification (Optional): Remove excess TCEP using a desalting column if it interferes with the subsequent conjugation step.
-
Conjugation: Add the purified Mal-PEG3-Payload (dissolved in a small amount of a co-solvent like DMSO) to the reduced antibody solution. A typical molar excess of drug-linker to antibody is 5-10 fold.
-
Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Quenching: Add an excess of a quenching agent like N-acetylcysteine to react with any unreacted maleimide groups. Incubate for 20-30 minutes.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other small molecules.
Protocol 4: ADC Characterization - DAR Determination by Mass Spectrometry
-
Sample Preparation: If necessary, deglycosylate the ADC sample using an enzyme like PNGase F to simplify the mass spectrum.
-
LC-MS Analysis: Analyze the intact or reduced ADC by liquid chromatography-mass spectrometry (LC-MS). For intact analysis, a reversed-phase column with a gradient of increasing organic solvent is typically used.
-
Deconvolution: Deconvolute the resulting mass spectrum to obtain the masses of the different drug-loaded antibody species (e.g., DAR0, DAR2, DAR4, etc.).
-
DAR Calculation: Calculate the weighted average DAR using the relative abundance (peak area) of each species: DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)
Example Application: Targeting the HER2 Signaling Pathway
To illustrate the mechanism of action of an ADC developed with this technology, we consider an ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a well-established target in breast cancer therapy.[13]
HER2 Signaling Pathway
HER2 is a receptor tyrosine kinase that, upon dimerization with other HER family members, activates downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways. These pathways promote cell proliferation, survival, and invasion.[14][15] An anti-HER2 antibody can block this signaling.
ADC Mechanism of Action
The anti-HER2 ADC binds to the HER2 receptor on the surface of a cancer cell. This binding triggers the internalization of the ADC-receptor complex through receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where the antibody is degraded and/or the linker is cleaved, releasing the cytotoxic payload into the cell to induce apoptosis.[7][16]
Conclusion
The this compound linker provides a robust and versatile platform for the development of next-generation antibody-drug conjugates. Its trifunctional design allows for a controlled, stepwise synthesis that can improve the homogeneity and manufacturability of the final ADC product. The inclusion of a short PEG3 spacer effectively modulates the physicochemical properties of the conjugate, enhancing solubility and potentially improving its pharmacokinetic profile. While the stability of the maleimide-cysteine linkage requires careful consideration, the overall benefits of this linker technology make it a valuable tool for researchers aiming to create more effective and safer targeted cancer therapies. A thorough, empirical evaluation of linker properties, as detailed in the provided protocols, is essential to unlocking the full therapeutic potential of any new ADC candidate.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Mal-PEG3-Boc in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of Maleimide-PEG3-tert-butyl ester (Mal-PEG3-Boc) in aqueous buffers, a critical consideration for its application in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, this guide synthesizes information from structurally related compounds and established chemical principles to provide a comprehensive overview of its expected solubility and detailed protocols for its empirical determination.
Physicochemical Properties and Expected Solubility Profile
This compound is a heterobifunctional linker that incorporates a thiol-reactive maleimide (B117702) group, a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. The PEG3 spacer is the primary determinant of its aqueous solubility, imparting a hydrophilic character to the molecule.[1][2] Consequently, this compound is anticipated to be soluble in water and common aqueous buffers.
However, the overall solubility is a balance between the hydrophilic PEG chain and the more hydrophobic maleimide and Boc-protected regions.[3] While a definitive quantitative value cannot be provided without experimental data, a qualitative assessment suggests moderate to good solubility in common laboratory buffers.
Table 1: Qualitative Solubility Profile of this compound
| Solvent/Buffer System | Expected Qualitative Solubility | Rationale |
| Deionized Water | Soluble | The hydrophilic PEG3 chain enhances solubility in aqueous media.[1] |
| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be readily soluble in this commonly used physiological buffer. |
| TRIS Buffer | Soluble | Generally compatible with PEGylated compounds. |
| HEPES Buffer | Soluble | A common buffer for bioconjugation, expected to solubilize this compound. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common organic solvent for initial stock solution preparation. |
| Dimethylformamide (DMF) | Highly Soluble | An alternative organic solvent for preparing stock solutions. |
Factors Influencing the Solubility of this compound
The aqueous solubility of this compound is not a fixed value but is influenced by several environmental and structural factors. Understanding these factors is crucial for optimizing experimental conditions and ensuring the successful application of this linker.
References
Technical Guide to Mal-PEG3-Boc: Suppliers, Purity, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Mal-PEG3-Boc, a heterobifunctional linker critical in bioconjugation and drug development. This document outlines commercially available sources, their reported purity levels, and detailed experimental protocols for the characterization and quality assessment of this reagent.
This compound: Supplier and Purity Overview
The selection of a high-purity chemical linker is a critical first step in the successful development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The following table summarizes the publicly available information for suppliers of this compound.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity |
| ChemScene | This compound | 518044-35-4 | C17H27NO7 | 357.40 | ≥97%[1] |
Note: This information is based on publicly available data and may be subject to change. It is recommended to contact the supplier directly for the most current specifications and certificate of analysis.
Experimental Protocols for Quality Assessment
Ensuring the identity, purity, and stability of this compound is paramount for reproducible and reliable results in research and development. A combination of analytical techniques should be employed for comprehensive characterization.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR should be performed.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Key signals to identify include the protons of the maleimide (B117702) group, the ethylene (B1197577) glycol repeats of the PEG spacer, and the tert-butyl group of the Boc protecting group (typically a large singlet around 1.4 ppm).[2]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Confirm the presence of all expected carbon signals, including those from the maleimide ring, the PEG backbone, and the Boc group.
-
-
Data Analysis: Integrate the proton signals and compare the chemical shifts to expected values to confirm the structure.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound linker.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with electrospray ionization (ESI), such as acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).
-
Data Acquisition: Infuse the sample directly into the ESI source and acquire the mass spectrum in positive ion mode. PEGylated compounds may form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺).[3]
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for determining the purity of chemical compounds by separating the main component from any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
-
Analysis: Inject the sample and run the gradient method. The maleimide group can be detected by UV absorbance, typically around 220 nm.
-
Data Analysis: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Functional Group Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR provides a rapid confirmation of the presence of key functional groups within the molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed neat on an attenuated total reflectance (ATR) crystal or as a thin film.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups present, such as the C=O stretch of the maleimide and the carbamate (B1207046) of the Boc group, and the C-O stretch of the PEG ether linkages.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the quality control of this compound and a typical reaction pathway involving this linker.
References
An In-depth Technical Guide to Bioconjugation with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bioconjugation, the covalent attachment of molecules to biomolecules, has revolutionized therapeutic and diagnostic development. Among the various tools available, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone technology. PEGylation, the process of conjugating PEG chains to a molecule, significantly enhances the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1] This guide provides a comprehensive technical overview of bioconjugation utilizing PEG linkers, covering fundamental chemistries, linker classifications, and their profound impact on drug efficacy and safety. Detailed experimental protocols, quantitative data analysis, and visual workflows are presented to equip researchers with the practical knowledge for successful implementation of PEGylation strategies.
Introduction to PEGylation and its Core Principles
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[2][3] When used as linkers in bioconjugation, PEG chains act as flexible spacers, connecting a therapeutic agent to another molecule, such as a protein, peptide, or small molecule drug.[2][4] The process of PEGylation imparts several advantageous properties to the conjugated molecule, primarily by increasing its hydrodynamic volume and creating a "stealth" effect that shields it from enzymatic degradation and the host's immune system.[1][5]
The primary benefits of employing PEG linkers in bioconjugation include:
-
Improved Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic drugs and proteins.[2][6]
-
Enhanced Stability: PEG chains protect conjugated biomolecules from enzymatic degradation and proteolysis, increasing their stability in biological environments.[2][7]
-
Reduced Immunogenicity: The flexible PEG chains can mask immunogenic epitopes on the surface of proteins, thereby reducing the likelihood of an immune response.[2][7]
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the conjugate, PEGylation slows its renal clearance, leading to a longer circulation time in the bloodstream.[2][8]
Classification of PEG Linkers
PEG linkers can be categorized based on their architecture, the reactivity of their functional groups, and their stability in biological environments.
Architectural Classification
-
Linear PEG Linkers: These consist of a single, straight chain of PEG with functional groups at one or both ends. They are the most common type and are valued for their simplicity and predictable behavior.[2]
-
Branched PEG Linkers: These possess multiple PEG arms extending from a central core. This structure provides a greater shielding effect and can lead to a larger hydrodynamic radius compared to linear PEGs of the same molecular weight, further enhancing circulation half-life.[2][9]
-
Multi-Arm PEG Linkers: A more complex form of branched linkers with three or more PEG arms, often utilized in the creation of hydrogels and for multivalent conjugation strategies.[2][6]
Functional Group Classification
-
Homobifunctional PEG Linkers: These linkers have two identical reactive functional groups at their termini. They are primarily used for crosslinking molecules with the same type of functional group.[2][10]
-
Heterobifunctional PEG Linkers: These linkers feature two different reactive functional groups, allowing for the sequential and specific conjugation of two different molecules. This is particularly useful in applications like antibody-drug conjugate (ADC) development.[2][10]
The choice of reactive functional groups is critical and depends on the available functional groups on the target biomolecule. Common reactive groups include:
-
N-hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[2][6]
-
Maleimides: React specifically with thiol groups (e.g., cysteine residues) to form stable thioether bonds.[2][6]
-
Azides and Alkynes: Used in "click chemistry" reactions for highly efficient and specific bioconjugation.[2][6]
-
Hydrazides: React with aldehydes or ketones to form hydrazone bonds.[6][11]
Stability Classification
-
Non-Cleavable PEG Linkers: These form a stable, permanent bond between the conjugated molecules. Drug release typically relies on the degradation of the carrier molecule itself.[2][12]
-
Cleavable PEG Linkers: These are designed to be stable in systemic circulation but break apart to release the payload in response to specific triggers within the target microenvironment, such as changes in pH or the presence of specific enzymes.[12][13][14] This allows for controlled, targeted drug release.[12][14]
Quantitative Impact of PEGylation on Pharmacokinetics
PEGylation dramatically alters the pharmacokinetic profile of therapeutic proteins, leading to a significant increase in circulation half-life (t½) and a decrease in clearance (CL).[8] The volume of distribution (Vd) can also be affected, often showing a decrease.[8] The extent of these changes is influenced by the molecular weight and structure (linear vs. branched) of the conjugated PEG molecule.[8]
Table 1: Comparative Pharmacokinetic Parameters of PEGylated and Non-PEGylated Proteins
| Therapeutic Protein | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference |
| Interferon-α | Half-life (t½) | 2-3 hours | ~40 hours | ~13-20x | [8] |
| Clearance (CL) | High | Significantly Reduced | - | [8] | |
| G-CSF | Half-life (t½) | 3-4 hours | 15-80 hours | ~4-20x | [8] |
| Clearance (CL) | High | Significantly Reduced | - | [8] | |
| Erythropoietin (in rabbits) | Half-life (t½) | 5.3 hours | 25.3 hours | ~4.8x | [8] |
| Clearance (CL) | 1.0 mL/h/kg | 0.2 mL/h/kg | 5x reduction | [8] |
Note: Values can vary depending on the specific study, patient population, and analytical methods used.[8]
Experimental Protocols
Accurate evaluation and characterization of PEGylated bioconjugates require robust experimental methodologies.
Protocol for PEGylation of a Protein with a Maleimide-PEG Linker
This protocol describes a general method for the site-specific conjugation of a PEG-maleimide to a protein containing free thiol groups.
Materials:
-
Thiol-containing protein
-
PEG-Maleimide
-
Degassed, thiol-free buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Thiolated Protein:
-
Dissolve the protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.
-
(Optional) If reducing disulfide bonds to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
Preparation of PEG-Maleimide Solution:
-
Prepare a stock solution of PEG-Maleimide in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the PEG-Maleimide stock solution to the thiolated protein solution to achieve a 10- to 20-fold molar excess of the PEG linker.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove unreacted PEG-Maleimide and other reagents.
-
-
Characterization:
-
Confirm conjugation and purity by SDS-PAGE, HPLC, and mass spectrometry.[2] The degree of labeling can be determined spectrophotometrically if a chromophoric maleimide (B117702) is used.[2]
-
Protocol for Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an ideal method for analyzing the size variants of PEGylated bioconjugates.[15]
Objective: To determine the purity of the PEGylated conjugate and quantify aggregates.
Materials:
-
SEC column suitable for the molecular weight range of the conjugate
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline)
-
PEGylated protein sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase.
-
Injection: Inject a defined volume of the sample onto the column.
-
Chromatography: Run the separation under isocratic conditions.
-
Detection: Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Identify and integrate the peaks corresponding to aggregates (eluting earliest), the monomeric conjugate, and any fragments.[15]
Visualizing Bioconjugation Workflows and Concepts
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: A generalized workflow for bioconjugation using a PEG linker.
Caption: Comparison of homobifunctional and heterobifunctional PEG linkers.
Caption: Drug release mechanisms for cleavable vs. non-cleavable linkers.
Challenges and Future Perspectives
Despite the numerous advantages, PEGylation is not without its challenges. The potential for the induction of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of the drug, is a significant concern.[1][7] Additionally, excessive PEGylation can sometimes hinder the interaction of the therapeutic molecule with its target, leading to reduced bioactivity.[7]
Future innovations in PEGylation are focused on overcoming these limitations and include:
-
Site-Specific PEGylation: Utilizing enzymatic or click chemistry approaches to attach PEG at predetermined sites on a biomolecule, resulting in a more homogeneous product with preserved bioactivity.[5][7]
-
Biodegradable PEGs: The development of cleavable PEG linkers that can be degraded and cleared from the body, mitigating concerns about long-term tissue accumulation.[7][13]
-
Alternative Polymers: Exploring other polymers, such as polysarcosine or polyzwitterions, as alternatives to PEG to avoid potential immune responses.[7]
Conclusion
PEGylation remains a cornerstone of modern drug delivery, offering a robust and versatile platform for enhancing the therapeutic index of a wide range of biopharmaceuticals.[1] By providing a hydrophilic and biocompatible shield, PEG linkers improve solubility, stability, and circulation half-life while reducing immunogenicity.[10] A thorough understanding of the fundamental principles of PEGylation chemistry, the quantitative impact on drug properties, and the intricacies of its interaction with biological systems is paramount for researchers and drug developers to effectively harness this technology for the creation of safer and more efficacious medicines. The careful selection of PEG linker architecture, functionality, and stability based on the specific application will continue to drive the development of next-generation bioconjugate therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chempep.com [chempep.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purepeg.com [purepeg.com]
- 15. benchchem.com [benchchem.com]
Safeguarding Your Linker: A Technical Guide to the Shelf Life and Storage of Mal-PEG3-Boc
For researchers, scientists, and drug development professionals, the integrity of bifunctional linkers like Maleimide-PEG3-Boc (Mal-PEG3-Boc) is paramount for the successful synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other complex bioconjugates. This guide provides an in-depth analysis of the factors influencing the shelf life of this compound and outlines optimal storage and handling conditions to ensure its stability and performance.
The chemical stability of this compound is intrinsically linked to its two key functional moieties: the maleimide (B117702) group and the tert-butyloxycarbonyl (Boc) protecting group. Understanding the vulnerabilities of each is crucial for preventing degradation and ensuring reproducible results in conjugation reactions.
Recommended Storage Conditions
To maintain the long-term integrity of this compound, it is essential to adhere to specific storage conditions that minimize degradation pathways. The following table summarizes the recommended storage parameters based on data for structurally related compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°C.[][2] Short-term: 2-8°C.[3] | Low temperatures significantly slow down the rate of potential degradation reactions, including hydrolysis of the maleimide ring. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] Keep the container tightly sealed. | Minimizes exposure to atmospheric moisture, which can lead to the hydrolysis of the maleimide group. A tight seal also prevents the ingress of oxygen. |
| Light | Protect from light. | Avoids potential photolytic degradation of the molecule. |
| Form | Store as a solid (lyophilized powder). | Storing the compound in its solid form is preferable to in-solution to prevent solvent-mediated degradation. Aqueous solutions of maleimides are particularly prone to hydrolysis and should be prepared fresh before use.[5] |
Chemical Stability Profile
The overall stability of this compound is a function of the stability of its constituent parts: the maleimide ring, the polyethylene (B3416737) glycol (PEG) spacer, and the Boc-protecting group.
Maleimide Group Stability
The maleimide group is a highly reactive Michael acceptor, which makes it an excellent choice for selective conjugation to thiol groups on biomolecules. However, this reactivity also makes it susceptible to degradation.
-
Hydrolysis: The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. This process is accelerated at higher pH values (typically above 7.5).[5] Therefore, it is critical to control the pH during storage and conjugation reactions.
-
Thiol Exchange: The thioether bond formed between a maleimide and a thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols. This can be mitigated by the subsequent hydrolysis of the thiosuccinimide ring to a more stable succinamic acid thioether.[6][7]
Boc Protecting Group Stability
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions.
-
Acid Lability: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[4][8][9] This lability is the basis for its use as a protecting group, allowing for deprotection under specific conditions. Care must be taken to avoid acidic environments during storage.
-
Base and Nucleophile Stability: The Boc group is generally stable to basic and nucleophilic conditions, making it compatible with a wide range of reaction conditions used in bioconjugation.[9]
PEG Linker Stability
Polyethylene glycol (PEG) linkers are generally considered stable and are primarily included to enhance the hydrophilicity and pharmacokinetic properties of the resulting conjugate.[10] However, prolonged exposure to strong acidic conditions can lead to cleavage of the ether bonds within the PEG chain.[8]
Experimental Protocols
To ensure the quality and reactivity of this compound, particularly after long-term storage, it is advisable to perform quality control experiments.
Protocol 1: Assessment of Maleimide Group Integrity via HPLC
This protocol allows for the assessment of the purity of this compound and the detection of potential hydrolysis products.
Materials:
-
This compound sample
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Suitable solvent for sample preparation (e.g., acetonitrile/water mixture)
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the initial mobile phase composition at a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes.
-
Monitor the elution profile using a UV detector at 210 nm and 254 nm.
-
-
Data Analysis: The appearance of new peaks, particularly those with earlier retention times, may indicate the presence of the hydrolyzed maleamic acid derivative. The purity can be calculated by integrating the peak area of the intact this compound relative to the total peak area.
Protocol 2: Functional Assessment of Maleimide Reactivity with a Thiol
This protocol provides a functional check of the maleimide group's ability to react with a thiol-containing molecule.
Materials:
-
This compound sample
-
A thiol-containing molecule (e.g., N-acetylcysteine or a cysteine-containing peptide)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.4, degassed)
-
LC-MS system
Methodology:
-
Reaction Setup:
-
Dissolve the thiol-containing molecule in the reaction buffer.
-
Prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Add a molar excess of the this compound solution to the thiol solution.
-
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
LC-MS Analysis: Analyze the reaction mixture by LC-MS to confirm the formation of the desired conjugate. Monitor for the expected mass of the product.
-
Data Analysis: The presence of the expected conjugate mass confirms the reactivity of the maleimide group. The extent of conversion can be estimated by comparing the peak areas of the starting materials and the product.
Visualizing Stability Factors
The following diagram illustrates the key factors that can impact the stability of this compound and lead to its degradation.
Caption: Logical relationship of storage factors and degradation pathways for this compound.
The following diagram illustrates a typical experimental workflow for assessing the quality of a this compound sample.
Caption: Experimental workflow for quality control of this compound.
References
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for Mal-PEG3-Boc Bioconjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins with enhanced pharmacokinetic profiles, and precisely labeled proteins for diagnostic and research applications. The Mal-PEG3-Boc linker is a heterobifunctional reagent designed for the strategic and controlled conjugation of molecules to proteins. This linker features three key components:
-
A Maleimide (B117702) group : This moiety reacts with high specificity and efficiency with sulfhydryl (thiol) groups, typically found in the side chains of cysteine residues in proteins, forming a stable thioether bond. This reaction is highly chemoselective within a pH range of 6.5-7.5.[1][2]
-
A Triethylene glycol (PEG3) spacer : This short, hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate.[3][4] It also provides a defined spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the protein.
-
A tert-butyloxycarbonyl (Boc) protected amine : The Boc group is a widely used protecting group for amines that is stable under a variety of conditions but can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][6][7] This allows for a two-stage conjugation strategy, where the maleimide is reacted first, and the deprotected amine is then available for subsequent modification.[6]
This document provides detailed protocols for the conjugation of this compound to thiol-containing proteins and the subsequent deprotection of the Boc group to reveal a reactive primary amine.
Data Presentation
The following tables summarize key quantitative data and recommended reaction parameters for the successful bioconjugation of this compound to proteins.
Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | The reaction is most selective for thiols in this range. Above pH 7.5, hydrolysis of the maleimide group can become a competing reaction. |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can proceed at room temperature for a shorter duration or overnight at 4°C. |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | A molar excess of the maleimide linker is typically used to ensure efficient conjugation. The optimal ratio should be determined empirically for each specific protein.[8] |
| Protein Concentration | 1 - 10 mg/mL | This concentration range is generally suitable for efficient reaction kinetics.[8] |
| Reaction Time | 2 hours to overnight | Shorter reaction times are often sufficient at room temperature, while overnight incubation is common at 4°C. |
| Buffer Composition | Phosphate, Tris, HEPES | Buffers should be free of thiol-containing reagents. Degassing the buffer is recommended to prevent re-oxidation of thiols.[9][10] |
Table 2: Boc Deprotection Conditions and Efficiency
| Parameter | Recommended Conditions | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A common concentration range is 20-50% (v/v) TFA in DCM.[1][10] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. |
| Reaction Time | 30 minutes to 2 hours | Reaction progress can be monitored by LC-MS.[8] |
| Scavengers (Optional) | Triisopropylsilane (TIS) | Can be added (2.5-5% v/v) to prevent side reactions if the protein is sensitive to acid-catalyzed modifications.[8] |
| Deprotection Efficiency | > 95% | Typically high under the recommended conditions. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of a this compound linker to a thiol-containing protein, followed by the deprotection of the Boc group.
Part 1: Maleimide-Thiol Conjugation
This protocol describes the reaction of the maleimide group of the this compound linker with a free cysteine residue on a target protein.
Materials:
-
Thiol-containing protein
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.2 (degassed)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification resin (e.g., size-exclusion chromatography column)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[8]
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.[8] TCEP is often preferred as it does not need to be removed prior to the maleimide conjugation step.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.[8]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (linker:protein).[8] The optimal ratio may need to be determined empirically for each specific protein.
-
Gently mix the reaction solution.
-
Flush the headspace of the reaction vial with an inert gas and seal it tightly to prevent re-oxidation of the thiol groups.[9]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light if the linker or protein is light-sensitive.[8]
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added in excess to react with any remaining maleimide groups.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound linker and other small molecules from the conjugated protein using a desalting column, size-exclusion chromatography (SEC), or dialysis.[10] The buffer should be exchanged to one suitable for the subsequent deprotection step or for storage.
-
Part 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the protein-Mal-PEG3-Boc conjugate to expose a primary amine.
Materials:
-
Boc-protected protein conjugate
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)
-
(Optional) Scavenger: Triisopropylsilane (TIS)
-
Inert gas (e.g., nitrogen)
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of the Conjugate:
-
If the purified protein-Mal-PEG3-Boc conjugate is in an aqueous buffer, it is recommended to lyophilize it to dryness.
-
-
Deprotection Reaction:
-
In a chemical fume hood, dissolve the lyophilized Boc-protected protein conjugate in the Deprotection Solution.[8]
-
If the protein may be sensitive to acid-catalyzed side reactions, add a scavenger such as TIS (2.5-5% v/v) to the deprotection solution.[8]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS to confirm the disappearance of the starting material. The reaction is typically complete within 30 minutes to 2 hours.[8]
-
-
Work-up and Purification:
-
Upon completion, remove the DCM and excess TFA by passing a stream of inert gas over the solution or by using a rotary evaporator.[8]
-
To ensure the complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[8]
-
The resulting TFA salt of the deprotected amine-protein conjugate can often be used directly in subsequent reactions.
-
For neutralization, the residue can be dissolved in a suitable buffer, and the pH can be carefully adjusted.
-
Purify the final deprotected protein conjugate by buffer exchange into a suitable storage buffer using a desalting column or dialysis to remove any remaining TFA and scavenger.[5]
-
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the bioconjugation of this compound to a protein.
Caption: Reaction scheme for this compound conjugation and deprotection.
Caption: Experimental workflow for protein conjugation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Step-by-Step Guide to Boc Deprotection of Mal-PEG3-Boc: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Mal-PEG3-Boc. The Boc group is a widely utilized amine-protecting group in the synthesis of bioconjugates and PEGylated therapeutics due to its stability and facile removal under acidic conditions.[1] The successful deprotection of the terminal amine on the polyethylene (B3416737) glycol (PEG) linker is a critical step in the stepwise assembly of complex biomolecules, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1]
This protocol focuses on the use of trifluoroacetic acid (TFA) for Boc deprotection, a common and effective method.[2][3]
Chemical Principle of Boc Deprotection
The deprotection of a Boc-protected amine is achieved through acidolysis. The mechanism involves the protonation of the carbamate (B1207046) oxygen by a strong acid like TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine, which is then protonated by the acid to form an ammonium (B1175870) salt.[4]
Quantitative Data Summary
The efficiency of Boc deprotection is influenced by several factors, including the concentration of the acid, reaction time, and temperature. The following table summarizes typical reaction parameters and outcomes for the Boc deprotection of PEGylated compounds using TFA.
| Parameter | Condition | Expected Outcome | Reference(s) |
| Acidic Reagent | Trifluoroacetic Acid (TFA) | High Purity/Yield | [1] |
| Concentration | 20-50% (v/v) in DCM | >95% Purity/Yield | [1][3] |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants | [3] |
| Temperature | 0°C to Room Temperature | Controlled reaction | [1][3] |
| Reaction Time | 30 - 120 minutes | Complete deprotection | [1] |
| Typical Yield | >90% | High conversion | [5] |
Experimental Protocol
This protocol outlines a standard procedure for the Boc deprotection of this compound in a solution phase.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)[3]
-
Trifluoroacetic Acid (TFA)[6]
-
Anhydrous Toluene[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[5]
-
Brine (saturated aqueous NaCl solution)[5]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[5]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M.[3][7]
-
Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[1][3]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[3][4]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[4] The disappearance of the characteristic singlet of the nine equivalent tert-butyl protons around 1.4-1.5 ppm in ¹H NMR spectroscopy can also confirm deprotection.[8]
-
Work-up (Acid Removal):
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3]
-
To ensure the removal of residual TFA, add anhydrous toluene (B28343) to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[1][3]
-
-
Neutralization (Optional, depending on subsequent use):
-
Dissolve the residue in an appropriate organic solvent such as DCM or ethyl acetate.[5]
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution should be exercised due to the evolution of CO₂ gas.[5]
-
Wash the organic layer with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected Mal-PEG3-NH₂.[5]
-
-
Purification (if necessary): The crude product may be further purified by column chromatography or high-performance liquid chromatography (HPLC) if required.[5]
Visualizing the Workflow
The following diagram illustrates the key steps in the Boc deprotection of this compound.
Caption: Experimental workflow for the Boc deprotection of this compound.
Troubleshooting and Considerations
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time or the concentration of TFA.[3] Ensure that the starting material is fully dissolved in the solvent.[3]
-
Side Reactions: The deprotection reaction generates a reactive tert-butyl cation, which can potentially alkylate nucleophilic residues.[2] For sensitive substrates, the addition of a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) can be beneficial.[1]
-
Product Isolation: The deprotected amine is often obtained as a TFA salt.[1] Depending on the requirements of the subsequent reaction, it can be used directly or neutralized as described in the protocol.
-
Storage: The deprotected Mal-PEG3-NH₂ is generally less stable than its Boc-protected precursor. It is recommended to use it immediately or store it under anhydrous and inert conditions at low temperatures (-20°C or below) to prevent degradation.[7]
References
Application Notes and Protocols for Optimal Thiol-Maleimide Reaction with Mal-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol-maleimide reaction is a cornerstone of bioconjugation, enabling the precise and stable linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to PEGylated proteins and functionalized nanoparticles. This Michael addition reaction forms a stable thioether bond between a thiol (sulfhydryl) group and a maleimide (B117702) moiety. The success of this conjugation is critically dependent on maintaining an optimal pH to ensure high reaction efficiency, specificity, and stability of the final product. This document provides detailed application notes and protocols for the thiol-maleimide reaction with a specific focus on Mal-PEG3-Boc, a heterobifunctional linker featuring a maleimide group, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine.
The Critical Role of pH in Thiol-Maleimide Conjugation
The optimal pH for the thiol-maleimide reaction is a delicate balance between two key factors: the nucleophilicity of the thiol group and the stability of the maleimide ring. The ideal pH range for this reaction is 6.5 to 7.5 .[1][2]
-
Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) is reduced as the thiol group (R-SH) remains protonated. This significantly slows down the reaction rate.[2][3]
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[2][4] Furthermore, the reaction loses its high selectivity for thiols as a competing reaction with primary amines (e.g., from lysine (B10760008) residues) becomes more prominent.[2][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of this parameter for chemoselectivity.[1][5]
Data Presentation: pH Effects on Thiol-Maleimide Reaction
The following tables summarize the impact of pH on various aspects of the thiol-maleimide conjugation.
Table 1: Effect of pH on Reaction Rate and Side Reactions
| pH Range | Thiol-Maleimide Reaction Rate | Primary Side Reactions | Selectivity for Thiols |
| < 6.5 | Slow | Thiazine rearrangement (for N-terminal Cys) can be suppressed at pH ~5.0.[2] | High for thiols over amines. |
| 6.5 - 7.5 | Optimal | Minimal | High |
| > 7.5 | Fast (initially), but decreases over time | Increased rate of maleimide hydrolysis.[2][4] Competitive reaction with primary amines (e.g., lysine).[2][4] | Decreased |
Table 2: Recommended Buffer Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Condition | Rationale |
| pH | 7.0 - 7.5 | Optimal balance between thiol reactivity and maleimide stability.[1][2] |
| Buffer System | Phosphate-Buffered Saline (PBS), HEPES, Tris | Effective in maintaining the desired pH. Must be free of extraneous thiols.[3] |
| Additives | 1-5 mM EDTA | Chelates divalent metal ions that can catalyze thiol oxidation. |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation with this compound
This protocol describes the conjugation of a thiol-containing molecule (e.g., a protein or peptide) to this compound.
Materials:
-
Thiol-containing molecule
-
This compound
-
Conjugation Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5 (degassed)[6]
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine)
-
(Optional) Quenching Solution: 1 M L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in degassed Conjugation Buffer.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[6]
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a good starting point, though the optimal ratio should be determined empirically.[6][7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[6] Protect from light if any components are light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, add a molar excess of a quenching solution and incubate for 15-30 minutes at room temperature.[8]
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess reagents.
-
Protocol 2: Quantification of Conjugation Efficiency using Ellman's Reagent
This protocol allows for the indirect quantification of conjugation efficiency by measuring the amount of unreacted thiol after the reaction.
Materials:
-
Conjugation reaction mixture (before and after conjugation)
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Thiol standard solution (e.g., cysteine)
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Generation:
-
Prepare a series of standard solutions of known concentrations of the thiol standard in the Reaction Buffer.
-
Add Ellman's Reagent to each standard and measure the absorbance at 412 nm after the color has stabilized.
-
Plot the absorbance versus the thiol concentration to generate a standard curve.
-
-
Sample Measurement:
-
Take aliquots of the conjugation reaction mixture at the beginning (t=0) and upon completion of the reaction.
-
Add Ellman's Reagent to each sample and measure the absorbance at 412 nm.
-
-
Calculation of Conjugation Efficiency:
-
Use the standard curve to determine the concentration of free thiols in your samples.
-
The conjugation efficiency can be calculated as follows: Efficiency (%) = [1 - (Free thiols at completion / Free thiols at t=0)] * 100
-
Visualizations
Caption: Mechanism of the pH-dependent thiol-maleimide reaction.
Caption: General experimental workflow for thiol-maleimide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
calculating molar excess for Mal-PEG3-Boc reactions
An in-depth guide to the strategic application of Mal-PEG3-Boc in bioconjugation, this document provides detailed protocols for researchers, scientists, and drug development professionals. It outlines the necessary calculations for determining the optimal molar excess of this versatile linker and provides a comprehensive experimental workflow for its use.
Introduction to this compound Reactions
This compound is a heterobifunctional linker that is instrumental in the fields of bioconjugation and drug development. Its structure incorporates three key components: a maleimide (B117702) group, a triethylene glycol (PEG3) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.
The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides.[1][] This specificity allows for the formation of a stable thioether bond under mild physiological conditions, typically at a pH range of 6.5-7.5.[3][4] At a neutral pH of 7, the reaction with thiols is significantly faster than with other nucleophilic groups like amines, minimizing off-target modifications.[3]
The hydrophilic PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions, reduces steric hindrance, and can improve the pharmacokinetic properties of the modified biomolecule.[][5] The Boc protecting group masks a primary amine, which can be deprotected under acidic conditions to reveal a reactive site for subsequent conjugation steps.[6][7] This feature is particularly useful for the sequential assembly of complex biomolecules, such as antibody-drug conjugates (ADCs).
Calculating Molar Excess for Optimal Conjugation
To achieve efficient conjugation and an optimal degree of labeling, the maleimide-containing reagent is typically used in molar excess relative to the thiol-containing biomolecule. A 10 to 20-fold molar excess is a common starting point for optimization.[3]
Example Calculation:
This example outlines the calculation for a 20-fold molar excess of this compound for conjugation to a cysteine-containing peptide.
| Parameter | Value |
| Peptide Information | |
| Molecular Weight (MW) of Peptide | 3000 g/mol |
| Mass of Peptide | 5 mg |
| This compound Information | |
| Molecular Weight (MW) of this compound | 357.40 g/mol |
| Desired Molar Excess | 20-fold |
| Calculations | |
| 1. Moles of Peptide | |
| (5 mg) / (3000 g/mol) = 1.67 µmol | |
| 2. Moles of this compound Required | |
| (1.67 µmol) * 20 = 33.4 µmol | |
| 3. Mass of this compound Required | |
| (33.4 µmol) * (357.40 g/mol) = 11.9 mg |
Experimental Protocols
The following protocols provide a step-by-step guide for the conjugation of this compound to a thiol-containing molecule and the subsequent deprotection of the Boc group.
Protocol 1: Thiol-Maleimide Conjugation
This protocol details the reaction between this compound and a cysteine-containing peptide.
Materials:
-
Thiol-containing molecule (e.g., cysteine-containing peptide or protein)
-
This compound
-
Conjugation Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Tris)[3]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): N-acetylcysteine or other small molecule thiol[8]
Procedure:
-
Prepare the Thiol-Containing Molecule: Dissolve the peptide or protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[1][9]
-
(Optional) Reduction of Disulfide Bonds: If the biomolecule contains disulfide bonds, add a 10 to 100-fold molar excess of TCEP to the solution.[3] Incubate for 30-60 minutes at room temperature.[3] TCEP does not need to be removed before proceeding.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the calculated mass of this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3]
-
Conjugation Reaction: Add the this compound stock solution to the peptide/protein solution. Mix gently and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[3][4]
-
(Optional) Quenching: To quench any unreacted maleimide groups, add an excess of a quenching reagent like N-acetylcysteine and incubate for an additional 20-30 minutes.[8]
-
Purification: Purify the conjugate to remove excess, unreacted this compound and other reagents using size-exclusion chromatography (e.g., a desalting column) or HPLC.[9][10]
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Purified Boc-protected conjugate
-
Trifluoroacetic acid (TFA)[8]
-
Dichloromethane (DCM)[8]
-
Toluene (B28343) (optional)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the Conjugate: Dissolve the purified Boc-protected conjugate in DCM.
-
Acidic Treatment: Add an equal volume of TFA for a 50% TFA/DCM solution.[8]
-
Incubation: Incubate at room temperature for 30-60 minutes.[8] Monitor the deprotection by TLC or LC-MS.[6]
-
Removal of Acid: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with toluene can help remove residual TFA.[6][8]
-
Reconstitution: The deprotected conjugate can now be reconstituted in an appropriate buffer for the next application.
Data Presentation
The following table summarizes the recommended reaction conditions for successful maleimide-thiol conjugation.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity.[4] Hydrolysis of the maleimide can occur at pH > 8.0.[4] |
| Temperature | 4°C to 25°C | Room temperature for faster reactions or 4°C for overnight incubations.[4] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | An excess of the maleimide reagent drives the reaction to completion.[3][4] |
| Reaction Time | 2 hours to overnight | Dependent on temperature and the specific reactants.[4] |
| Solvent for Linker | Anhydrous DMSO or DMF | The linker should be dissolved immediately before use.[3] |
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow and the chemical reactions involved.
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction scheme for this compound conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Mal-PEG3-Boc Linker in Antibody-Drug Conjugate (ADC) Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cutting-edge class of targeted therapeutics, engineered to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The linker, a critical component connecting the monoclonal antibody (mAb) to the cytotoxic payload, plays a pivotal role in the stability, efficacy, and pharmacokinetic profile of the ADC. The Mal-PEG3-Boc linker is a heterobifunctional linker designed for advanced ADC development. It features a maleimide (B117702) group for covalent attachment to thiol moieties on the antibody, a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity and solubility, and a tert-butyloxycarbonyl (Boc) protected amine.[1]
The Boc protecting group facilitates a controlled, two-stage conjugation strategy. This allows for the initial coupling of a cytotoxic drug to the linker's deprotected amine, followed by the conjugation of the purified drug-linker construct to the antibody.[1] This methodical approach is particularly advantageous when working with drugs containing a carboxylic acid group, which can be activated to form a stable amide bond with the linker's amine. These application notes provide detailed protocols for the synthesis of the drug-linker construct, including the critical Boc deprotection step, the reduction of the antibody to generate reactive thiol groups, and the final conjugation to produce the ADC.
Principle of the Method
The synthesis of an ADC utilizing a this compound linker is a sequential process that leverages orthogonal chemistries for a controlled and efficient conjugation. The overall strategy encompasses three main stages:
-
Drug-Linker Synthesis: This stage involves the deprotection of the Boc group on the this compound linker to expose the primary amine. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).[2][3][4] Concurrently, if the cytotoxic payload contains a carboxylic acid, it is activated to an amine-reactive ester, commonly an N-hydroxysuccinimide (NHS) ester. The deprotected linker is then reacted with the activated payload to form a stable amide bond, yielding the maleimide-functionalized drug-linker construct.[1]
-
Antibody Preparation (Thiolation): The interchain disulfide bonds within the hinge region of the monoclonal antibody are partially reduced to generate free sulfhydryl (thiol) groups.[5] This is typically accomplished using a mild reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The number of available thiols can be controlled by optimizing the molar excess of the reducing agent and the reaction conditions.[5]
-
Final ADC Conjugation: The maleimide group of the drug-linker construct reacts specifically with the generated thiol groups on the reduced antibody via a Michael addition reaction. This forms a stable thioether bond, covalently linking the cytotoxic drug to the antibody.[6] The reaction is performed under mild physiological conditions (pH 6.5-7.5) to ensure the stability of the antibody.[6] The resulting ADC is then purified to remove any unreacted drug-linker and other impurities.
Experimental Protocols
Protocol 1: Drug-Linker Synthesis
This protocol describes the deprotection of the this compound linker and its subsequent conjugation to a carboxylic acid-containing cytotoxic payload.
Materials:
-
This compound Linker
-
Cytotoxic Payload with a carboxylic acid moiety
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Boc Deprotection of this compound Linker
-
Dissolve the this compound linker in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution (for a final concentration of 50% v/v).[2]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[7] The resulting product is the TFA salt of the deprotected Mal-PEG3-NH2 linker.
Step 2: Activation of Carboxylic Acid on Cytotoxic Payload
-
Dissolve the cytotoxic payload in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester of the payload.[1]
Step 3: Coupling of Deprotected Linker and Activated Payload
-
Dissolve the crude TFA salt of Mal-PEG3-NH2 in anhydrous DMF.
-
Add DIPEA to neutralize the TFA salt and adjust the pH to approximately 8.
-
Add the solution of the NHS-activated payload to the linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Maleimide-PEG3-Payload construct.[1]
Protocol 2: Antibody Reduction and ADC Conjugation
This protocol details the generation of free thiol groups on the antibody and the subsequent conjugation with the synthesized Maleimide-PEG3-Payload.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Maleimide-PEG3-Payload construct
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: Phosphate buffer with EDTA (e.g., 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)[7]
-
Quenching Reagent: N-acetylcysteine
-
Desalting column (e.g., Sephadex G-25)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
Step 1: Antibody Reduction
-
If necessary, perform a buffer exchange to transfer the antibody into the Conjugation Buffer using a desalting column. The typical antibody concentration is 5-10 mg/mL.
-
Add a 2-5 molar excess of TCEP to the antibody solution. The optimal molar excess should be determined empirically for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours.[1]
-
Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer. It is crucial to proceed to the conjugation step without delay.
Step 2: ADC Conjugation
-
Dissolve the Maleimide-PEG3-Payload in a minimal amount of a water-miscible organic co-solvent such as DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a 1.5 to 5-fold molar excess of the Maleimide-PEG3-Payload solution to the reduced antibody solution. The final concentration of the organic co-solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
(Optional) Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted Maleimide-PEG3-Payload.[1]
Step 3: ADC Purification and Characterization
-
Purify the ADC from unconjugated drug-linker and other reaction components using SEC or HIC.
-
Buffer exchange the purified ADC into a suitable formulation buffer.
-
Characterize the final ADC to determine the average Drug-to-Antibody Ratio (DAR), purity, and aggregation levels using techniques such as HIC, SEC, and LC-MS.
Data Presentation
The quantitative data from the ADC synthesis and characterization should be summarized in tables for clear comparison and quality control.
| Parameter | Method | Expected Result |
| Drug-Linker Synthesis | ||
| Boc Deprotection Efficiency | LC-MS | >95% conversion |
| Drug-Linker Purity | HPLC | >95% |
| ADC Characterization | ||
| Average Drug-to-Antibody Ratio (DAR) | HIC, LC-MS, UV/Vis | 2 - 4 (tunable by reduction conditions) |
| Purity (Monomer Content) | SEC | >95% |
| Free Drug-Linker Level | HIC, RP-HPLC | <1% |
Visualization of Workflows and Pathways
ADC Synthesis Workflow
Caption: Experimental workflow for ADC synthesis using a this compound linker.
General ADC Mechanism of Action
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Site-Specific Protein Labeling Using Mal-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in drug development, diagnostics, and fundamental research. It allows for the precise attachment of payloads such as drugs, imaging agents, or other biomolecules to a protein of interest, yielding homogenous conjugates with predictable properties. Mal-PEG3-Boc is a heterobifunctional linker designed for the targeted covalent modification of cysteine residues in proteins and peptides.
This reagent features three key components:
-
A maleimide (B117702) group that specifically and covalently reacts with the sulfhydryl (thiol) group of cysteine residues.[1][2][][4]
-
A hydrophilic polyethylene glycol (PEG3) spacer that enhances the solubility and biocompatibility of the resulting conjugate, reduces steric hindrance, and minimizes aggregation.[1][2][][5]
-
A tert-butyloxycarbonyl (Boc) protected amine which provides a latent reactive site.[6] This allows for a two-step conjugation strategy where, after the initial cysteine labeling, the Boc group can be removed under acidic conditions to expose a primary amine for subsequent modification.[6][7][8]
The reaction of the maleimide group with a cysteine residue is a Michael addition reaction that is highly specific for thiols within a pH range of 6.5 to 7.5.[1][2][4][6][9] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues.[1][2][6] This specific and efficient conjugation chemistry makes this compound an ideal reagent for creating well-defined protein conjugates.
Principle of the Method: The Thiol-Maleimide Reaction
The labeling chemistry is based on the Michael addition reaction between the maleimide group of this compound and the sulfhydryl group of a cysteine residue. In this reaction, the nucleophilic thiol group attacks one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable, covalent thioether bond.[1][2][][4]
References
Application Notes and Protocols for the Conjugation of Mal-PEG3-Boc to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practical execution of conjugating Maleimide-PEG3-Boc (Mal-PEG3-Boc) to cysteine residues on proteins, peptides, and other biomolecules. This process is a cornerstone of bioconjugation, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), PEGylated proteins for improved pharmacokinetics, and precisely functionalized biomolecules for research and diagnostic applications.[1][][3][]
Introduction
The conjugation of molecules to biomolecules via cysteine residues is a widely used strategy due to the unique reactivity of the thiol group.[5] The maleimide-thiol reaction is a highly efficient and selective method for achieving this, forming a stable thioether bond under mild, physiological conditions.[1][6][7] this compound is a heterobifunctional linker that incorporates three key components:
-
Maleimide (B117702) group: Reacts specifically with the thiol group of cysteine residues.[7]
-
Polyethylene Glycol (PEG) spacer (PEG3): A short, hydrophilic linker that can enhance the solubility and reduce steric hindrance of the conjugate.[][8]
-
tert-Butyloxycarbonyl (Boc) protecting group: A removable protecting group for a terminal functional group (commonly an amine), allowing for subsequent, orthogonal conjugation steps.[9]
This combination makes this compound a versatile tool for the stepwise construction of complex bioconjugates.[9]
Reaction Mechanism
The conjugation of a maleimide to a thiol proceeds through a Michael addition reaction.[1][6][10] The nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[6] This results in the formation of a stable covalent thioether bond.[][6] The reaction is highly chemoselective for thiols within a pH range of 6.5-7.5.[1][6][7] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][7]
Key Reaction Parameters
The success of the conjugation reaction is highly dependent on several experimental factors. Optimization of these parameters is crucial for achieving high efficiency and specificity.
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Balances the reactivity of the thiol group (favoring the thiolate anion at higher pH) with the stability of the maleimide group (which is prone to hydrolysis at higher pH).[6] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can proceed efficiently at room temperature. For sensitive proteins, performing the reaction at 4°C overnight is a common alternative.[3][7][11] |
| Molar Ratio (this compound:Protein) | 5:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. The optimal ratio should be determined empirically for each specific protein.[3][11] |
| Protein Concentration | 1 - 10 mg/mL | A higher protein concentration can increase the reaction rate.[7][11][12] |
| Solvent | Aqueous, degassed, thiol-free buffers (e.g., PBS, HEPES, Tris) | The reaction is efficient in polar solvents. Buffers should be degassed to prevent oxidation of thiols. Thiol-containing reagents like DTT (in the final reaction) must be avoided as they will compete with the protein's cysteine residues.[6][12] |
| Reducing Agent (for disulfide bonds) | TCEP (Tris(2-carboxyethyl)phosphine) | If target cysteines are involved in disulfide bonds, a reduction step is necessary. TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed prior to conjugation.[11] |
Experimental Workflow
The general workflow for the conjugation of this compound to cysteine residues involves preparation of the protein, the conjugation reaction itself, and subsequent purification and analysis of the conjugate.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 5. Sculpting a uniquely reactive cysteine residue for site-specific antibody conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for the Purification of Mal-PEG3-Boc Conjugated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a premier strategy in drug development to enhance the therapeutic properties of proteins.[1] This modification can improve a protein's solubility, stability, and circulation half-life while reducing its immunogenicity.[1][2] The use of heterobifunctional linkers like Maleimide-PEG3-Boc (Mal-PEG3-Boc) facilitates site-specific conjugation. The maleimide (B117702) group reacts specifically with free sulfhydryl groups on cysteine residues, while the tert-butoxycarbonyl (Boc) protecting group on the other end allows for a subsequent, controlled deprotection and further conjugation step.[1][3]
Following the conjugation reaction, the mixture is heterogeneous, containing the desired PEGylated protein, unreacted native protein, excess PEG reagent, and potentially multi-PEGylated species.[1] Therefore, a robust purification strategy is critical to isolate the conjugate of interest with high purity, which is essential for therapeutic and research applications.[4] This document provides detailed protocols for the purification and characterization of this compound conjugated proteins.
Core Principles of Conjugation and Purification
The purification of PEGylated proteins is primarily based on the physicochemical differences—namely size, charge, and hydrophobicity—between the native protein and its various PEGylated forms.[1] The covalent attachment of the this compound linker increases the hydrodynamic radius of the protein and can shield its surface charges, properties that are exploited by various chromatographic techniques.[][6]
A typical workflow begins with the conjugation reaction, followed by purification steps to remove impurities and, finally, analytical characterization to confirm the purity and identity of the final product.
Caption: General workflow for protein conjugation and purification.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol details the foundational step of conjugating the this compound linker to a protein containing one or more accessible cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or MOPS buffer (pH 6.5-7.5), thoroughly degassed.[7] Ensure buffers are free of thiol-containing reagents like DTT or beta-mercaptoethanol.[8]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[1]
-
Quenching Reagent (Optional): L-cysteine or β-mercaptoethanol solution.[1]
-
Reducing agent (if necessary, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP).[8]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[1]
-
If the target cysteine residues are in a disulfide bond, add a 10- to 100-fold molar excess of TCEP and incubate for 20-60 minutes at room temperature to reduce the bond.[8] TCEP does not need to be removed before adding the maleimide linker.[8]
-
-
Linker Preparation: Immediately before use, prepare a 1-10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[8]
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide linker over the protein's thiol groups is a common starting point.[7][8]
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8] Protect the reaction from light.[8]
-
-
Quenching (Optional):
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC is an effective initial step to separate the larger protein conjugate from smaller molecules like excess this compound linker and quenching reagent.[1][6]
Materials:
-
SEC column (e.g., Superdex 200 or similar) with a suitable fractionation range.[1][10]
-
SEC Mobile Phase: A buffer that ensures protein stability, such as PBS (pH 7.4).[10]
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.[1]
-
Sample Loading: Load the quenched conjugation reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[10]
-
Elution: Elute with the mobile phase at a constant flow rate recommended by the column manufacturer.[1]
-
Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm and collect fractions corresponding to the protein peaks.[1] The PEGylated protein will typically elute earlier than the unmodified protein due to its larger hydrodynamic radius.[6]
Protocol 3: Purification by Ion Exchange Chromatography (IEX)
IEX separates molecules based on net surface charge and is highly effective for separating un-PEGylated, mono-PEGylated, and multi-PEGylated species.[1][] PEGylation shields the protein's surface charges, causing the conjugate to bind less tightly to the IEX resin compared to the native protein (in most cases).[6]
Materials:
-
IEX column (Cation or Anion exchange, depending on the protein's pI and the buffer pH).
-
Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0).
Procedure:
-
Sample Preparation: Exchange the buffer of the SEC-purified fractions into the IEX Binding Buffer using a desalting column or dialysis.[9]
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer until the UV and conductivity baselines are stable.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with Binding Buffer to remove any unbound molecules.
-
Elution: Apply a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 column volumes) to elute the bound proteins. The PEGylated species are expected to elute at a lower salt concentration than the more highly charged native protein.
-
Fraction Analysis: Collect fractions across the elution peak(s) and analyze them using SDS-PAGE or HPLC to identify those containing the pure conjugate.[10]
Protocol 4: Boc Group Deprotection (Post-Purification)
This optional protocol is for applications requiring a free amine on the PEG linker for subsequent conjugation.
Materials:
-
Purified, lyophilized this compound conjugated protein.
-
Anhydrous Dichloromethane (DCM).[7]
Procedure:
-
Dissolution: Dissolve the lyophilized conjugate in anhydrous DCM.[7]
-
Acid Treatment: Add an excess of TFA (e.g., 20-50% v/v) to the solution.[12]
-
Incubation: Stir the reaction at room temperature for 1-2 hours.[11][12] Caution: Strong acidic conditions can denature proteins; this step requires careful optimization for your specific protein.[1]
-
Solvent Removal: Remove the DCM and excess TFA by evaporation under a gentle stream of nitrogen or via a rotary evaporator.[7]
-
Buffer Exchange: Immediately exchange the buffer of the deprotected conjugate into a suitable, non-acidic buffer using a desalting column to maintain protein stability.
Data Presentation
Quantitative data should be carefully recorded to ensure reproducibility and for process optimization.
Table 1: Optimal Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 6.5 - 7.5 | The reaction is highly selective for thiols in this range. Above pH 7.5, maleimide hydrolysis increases.[8][13] |
| Temperature | 4°C to 25°C | The reaction can proceed overnight at 4°C or for a shorter duration (e.g., 2 hours) at room temperature.[8] |
| Molar Ratio | 5:1 to 20:1 | A molar excess of the this compound reagent is used to drive the reaction to completion.[8] |
| Buffer | Phosphate, HEPES | Buffers must be free of extraneous thiol-containing reagents.[8] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Separation Principle | Advantages | Limitations |
|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Excellent for removing small molecule impurities (excess linker, salts).[4] Simple and robust. | Low capacity; may not resolve species with similar sizes (e.g., native vs. mono-PEGylated protein).[6] |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | High capacity and high resolution.[1] Can separate mono-, multi-PEGylated species and positional isomers.[1][14] | Requires buffer exchange to low-salt conditions for binding.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Orthogonal to SEC and IEX, providing an additional purification dimension.[4] | Lower capacity and resolution compared to IEX. PEGs can also bind to HIC media.[4][14] |
Visualization of Analytical Workflows
Rigorous characterization is essential to confirm the identity and purity of the final conjugate.[3]
Caption: Post-purification analytical characterization workflow.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. biopharminternational.com [biopharminternational.com]
Application Notes: Protocol for Covalent Linkage of Two Molecules Using the Mal-PEG3-Boc Heterobifunctional Crosslinker
Audience: Researchers, scientists, and drug development professionals.
Introduction The strategic covalent linking of two distinct molecules is a cornerstone of modern therapeutic and diagnostic development, enabling the creation of targeted therapies like Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][] The Mal-PEG3-Boc linker is a heterobifunctional crosslinking reagent designed for this purpose, offering a controlled, two-step conjugation process.[3] This linker contains three key components:
-
A Maleimide (B117702) (Mal) group that selectively reacts with sulfhydryl (thiol, -SH) groups to form a stable thioether bond.[4][5]
-
A tert-butyloxycarbonyl (Boc)-protected amine , which provides a latent reactive site. The robust Boc group can be quantitatively removed under acidic conditions to reveal a primary amine.[6][7]
-
A hydrophilic polyethylene glycol (PEG3) spacer that enhances the aqueous solubility of the linker and resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[8][9]
This document provides detailed protocols for the sequential conjugation of a thiol-containing molecule and an amine-reactive molecule using the this compound linker.
Core Chemical Principles
The conjugation strategy involves three key chemical transformations:
-
Thiol-Maleimide Ligation: The process begins with the reaction between the maleimide group of the linker and a thiol group on the first molecule (Molecule A). This occurs via a Michael addition reaction, which is highly specific for thiols within a pH range of 6.5-7.5.[][10] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[][11]
-
Boc Deprotection: Once Molecule A is conjugated, the Boc protecting group is removed from the other end of the linker. This is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) bond to expose a primary amine.[7][12]
-
Amine Ligation: The newly deprotected primary amine on the Molecule A-linker conjugate is then reacted with the second molecule (Molecule B). Molecule B must be functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. The amine attacks the activated carbonyl carbon of the NHS ester, forming a stable and irreversible amide bond.[13][14]
Data Presentation: Reaction Parameters
The following tables summarize the typical reaction conditions and parameters for each key step in the conjugation process. Optimization may be required for specific molecules.
Table 1: Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Value/Range | Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. Below pH 6.5, the reaction is slow; above 7.5, side reactions with amines and maleimide hydrolysis can occur.[11] |
| Buffer | Phosphate (PBS), HEPES | Buffers should be degassed and free of thiol-containing reagents.[15] Adding 1-5 mM EDTA is recommended to prevent metal-catalyzed thiol oxidation.[11] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (1-4 hours). Reactions at 4°C can proceed overnight to minimize degradation of sensitive molecules.[15] |
| Molar Ratio | 5:1 to 20:1 (Maleimide linker : Thiol) | A molar excess of the maleimide linker is used to drive the reaction to completion. The optimal ratio should be determined empirically.[15] |
| Solvent | Aqueous buffer with <10% DMSO/DMF | The linker is typically dissolved in a minimal amount of an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[16] |
Table 2: Conditions for Boc Deprotection
| Parameter | Recommended Value/Range | Notes |
|---|---|---|
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid is required to cleave the Boc group. |
| Solvent | Dichloromethane (DCM) | The conjugate is dissolved in an organic solvent for the deprotection reaction. |
| TFA Concentration | 20% - 50% (v/v) in DCM | Sufficient to ensure complete deprotection.[7] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically rapid at room temperature.[12] |
| Reaction Time | 30 - 120 minutes | Progress can be monitored by LC-MS or TLC to confirm the loss of the Boc group (mass change of -100.12 Da).[7][17] |
Table 3: Reaction Conditions for Amine-NHS Ester Conjugation
| Parameter | Recommended Value/Range | Notes |
|---|---|---|
| pH | 7.2 - 8.5 | Facilitates the nucleophilic attack of the primary amine on the NHS ester. |
| Buffer | Phosphate (PBS), HEPES, Bicarbonate | Must be free of primary amines (e.g., Tris). |
| Temperature | Room Temperature (20-25°C) or 4°C | Similar to the thiol-maleimide reaction, conditions can be adjusted based on the stability of the molecules. |
| Molar Ratio | 1:1 to 5:1 (Molecule B : Molecule A-linker) | The optimal stoichiometry depends on the specific reactants and desired outcome. |
| Reaction Time | 1 - 4 hours | The reaction progress should be monitored. |
| Quenching | 50 mM Tris or Glycine | Add a primary amine-containing buffer to quench any unreacted NHS esters.[18] |
Experimental Workflow and Protocols
The overall workflow involves a sequential, three-part process: conjugation to the first molecule, deprotection of the linker, and conjugation to the second molecule.
Protocol 1: Conjugation of this compound to a Thiol-Containing Molecule (Molecule A)
This protocol details the reaction of the maleimide group with a molecule containing a free sulfhydryl group, such as a protein with cysteine residues.
Materials:
-
Thiol-containing Molecule A (e.g., protein, peptide)
-
This compound Linker
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.2. Degas thoroughly before use.[11][12]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
(Optional) Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) solution
-
(Optional) Quenching Solution: 1 M N-ethylmaleimide or L-cysteine in water
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., G-25) or dialysis cassettes
Procedure:
-
Preparation of Molecule A:
-
Dissolve Molecule A in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If Molecule A has disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[15] Note: Do not use DTT or β-mercaptoethanol as they contain thiols and must be removed before adding the maleimide linker.
-
-
Linker Preparation: Immediately before use, dissolve the this compound linker in a minimal volume of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[11]
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of Molecule A.[15] Add the linker dropwise while gently stirring.
-
Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% (v/v) to maintain the integrity of biomolecules.[16]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[15]
-
-
Quenching (Optional): To consume any unreacted maleimide groups, add a quenching reagent such as L-cysteine to a final concentration of 1 mM. Incubate for 15-30 minutes.[19]
-
Purification:
-
Remove the excess, unreacted this compound linker and quenching reagent using an appropriate method based on the size of Molecule A.
-
For proteins and other large molecules, use SEC or dialysis against the Conjugation Buffer.[12][15]
-
The purified Molecule A-PEG3-Boc conjugate can be stored or used directly in the next step.
-
Protocol 2: Boc Deprotection of the Molecule A-PEG3-Boc Conjugate
This protocol removes the Boc protecting group to expose the primary amine. This step is performed in an organic solvent. If your conjugate is in an aqueous buffer, it must first be lyophilized or solvent-exchanged.
Materials:
-
Purified, dry Molecule A-PEG3-Boc conjugate
-
Deprotection Solution: 20-50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[7]
-
Rotary evaporator or nitrogen stream
Procedure:
-
Preparation: Ensure the Molecule A-PEG3-Boc conjugate is free of water (lyophilized if necessary).
-
Deprotection Reaction:
-
Dissolve the dry conjugate in the Deprotection Solution.
-
Stir the reaction at room temperature for 1-2 hours.[12]
-
Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
-
Acid Removal:
-
Remove the DCM and excess TFA by rotary evaporation or under a gentle stream of nitrogen.[7][12]
-
To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) (x3).[8]
-
The resulting deprotected Molecule A-PEG3-NH2 (as a TFA salt) can be used directly in the next conjugation step.
-
Protocol 3: Conjugation of Molecule A-PEG3-Amine to an NHS Ester-Activated Molecule (Molecule B)
This protocol describes the final step of linking the deprotected amine of the first conjugate to an NHS ester-activated second molecule.
Materials:
-
Deprotected Molecule A-PEG3-NH2
-
NHS ester-activated Molecule B
-
Amine-Reactive Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.5-8.0. Ensure the buffer is free of primary amines.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System (SEC, dialysis, or RP-HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the deprotected Molecule A-PEG3-NH2 in the Amine-Reactive Conjugation Buffer.
-
Dissolve the NHS ester-activated Molecule B in a compatible solvent (e.g., DMSO) and then add it to the reaction buffer.
-
-
Conjugation Reaction:
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to hydrolyze any unreacted NHS esters. Incubate for 30 minutes.[18]
-
Final Purification:
-
Purify the final A-PEG3-B conjugate to remove excess reagents and reaction byproducts.
-
The choice of purification method (e.g., SEC, IEX, RP-HPLC) depends on the physicochemical properties of the final conjugate.[20]
-
Visualization of Chemical Reactions
The following diagram illustrates the chemical transformations during the two-step conjugation process.
(Note: Images for the chemical structures in the DOT script are placeholders and would need to be rendered and hosted to display correctly.)
Characterization of the Final Conjugate
After purification, it is essential to characterize the final conjugate to confirm successful ligation and determine purity. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight after each conjugation step.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the exact mass of the final conjugate.
-
HPLC (SEC or RP-HPLC): To assess the purity of the conjugate and identify any remaining starting materials or byproducts.[20]
-
UV-Vis Spectroscopy: To determine the degree of labeling (DOL) if one of the molecules has a distinct chromophore.
References
- 1. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mal-PEG-Amine, MW 20,000 | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Revolutionizing Nanoparticle Functionality: A Guide to Surface Modification Using Mal-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using the heterobifunctional linker, Maleimide-PEG3-tert-butoxycarbonyl (Mal-PEG3-Boc). This linker is a powerful tool for creating advanced nanoparticle-based diagnostics and therapeutics. The maleimide (B117702) group allows for the covalent attachment to thiol-containing nanoparticles or molecules, while the Boc-protected amine enables a subsequent, controlled conjugation step after deprotection. This step-wise approach is fundamental in the development of targeted drug delivery systems, sophisticated imaging agents, and innovative biosensors.
Introduction to this compound in Nanoparticle Functionalization
The surface functionalization of nanoparticles is a critical step in tailoring their interaction with biological systems. Unmodified nanoparticles are often quickly cleared by the immune system and can exhibit non-specific binding. The process of PEGylation, or the attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to address these challenges. The inclusion of a PEG spacer enhances the stability of nanoparticles, reduces their immunogenicity, and prolongs their circulation time in the body.[1][2]
The this compound linker provides a versatile platform for a two-step functionalization strategy.[3] The maleimide group at one end of the linker reacts specifically with free sulfhydryl (thiol) groups under mild, aqueous conditions to form a stable thioether bond.[3][4] This allows for the initial attachment of the linker to the nanoparticle surface. The other end of the linker contains a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable during the initial maleimide-thiol conjugation but can be readily removed under acidic conditions to reveal a reactive primary amine. This newly exposed amine can then be used for the subsequent conjugation of a wide range of molecules, such as targeting ligands, therapeutic drugs, or imaging agents.[3][5]
Key Applications and Advantages:
-
Targeted Drug Delivery: Nanoparticles can first be stabilized with the this compound linker. Following deprotection, targeting moieties like antibodies or peptides can be attached to the exposed amine, directing the nanoparticle to specific cells or tissues.[6]
-
Multifunctional Therapeutics: The ability to perform sequential conjugations allows for the attachment of both a therapeutic agent and a targeting ligand to the same nanoparticle, creating a highly specific and potent drug delivery vehicle.[6]
-
Advanced Diagnostic Imaging: Imaging agents, such as fluorescent dyes or MRI contrast agents, can be conjugated to the nanoparticle surface. The PEG linker enhances the pharmacokinetic profile of the imaging agent, leading to improved signal-to-noise ratios.[6]
-
Biosensor Development: The controlled and oriented attachment of biorecognition elements, like antibodies or aptamers, onto a nanoparticle surface can lead to the development of highly sensitive and specific biosensors.[6]
Quantitative Data on Nanoparticle Surface Modification
The successful modification of nanoparticles with this compound and subsequent conjugation steps can be monitored and quantified using various analytical techniques. The following tables summarize typical quantitative data obtained during the characterization of functionalized nanoparticles.
| Parameter | Technique | Purpose | Expected Outcome |
| Size and Aggregation State | Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution. | An increase in hydrodynamic diameter after each conjugation step. A low PDI indicates a monodisperse sample. |
| Surface Charge | Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A shift in zeta potential after each modification step, reflecting changes in the surface chemistry. |
| Successful Conjugation | Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of characteristic chemical bonds from the PEG linker and conjugated molecules. | Appearance of characteristic peaks for PEG (e.g., C-O-C ether stretch) and disappearance of the Boc-carbonyl peak after deprotection.[3] |
| PEG Grafting Density | Thermogravimetric Analysis (TGA) | To determine the weight percentage of PEG on the nanoparticles. | Weight loss corresponding to the degradation temperature of PEG (typically between 300-450 °C).[6] |
| Conjugation Efficiency | Ellman's Assay | To quantify the amount of maleimide that has reacted with thiols by measuring the decrease in free thiols. | A decrease in the concentration of free thiols in the reaction supernatant after conjugation indicates successful coupling.[6] |
| Nanoparticle Type | Ligand | Molar Ratio (Maleimide:Thiol) | Conjugation Efficiency (%) | Reference |
| PLGA | cRGDfK peptide | 2:1 | 84 ± 4% | [6] |
| PLGA | 11A4 nanobody | 5:1 | 58 ± 12% | [6] |
| PCL-PEG-MAL (8.6K-4.6K) | L-glutathione | Not specified | ~51% (accessible maleimide) | [6] |
| PCL-PEG-MAL (4.6K-4.6K) | L-glutathione | Not specified | ~67% (accessible maleimide) | [6] |
Experimental Protocols
This section provides detailed protocols for the key experimental steps involved in the surface modification of thiol-presenting nanoparticles using this compound.
Protocol 1: Conjugation of this compound to Thiolated Nanoparticles
This protocol details the covalent attachment of the maleimide group of this compound to nanoparticles that have accessible thiol (-SH) groups on their surface. The reaction forms a stable thioether linkage.[3]
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed.[4]
-
Anhydrous DMSO or DMF
-
Centrifuge
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the thiol-functionalized nanoparticles in the degassed conjugation buffer to a known concentration.
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension. A 10-20 fold molar excess of this compound to the available thiol groups on the nanoparticles is recommended as a starting point.[4]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.[4]
-
Purification: Remove unreacted this compound from the nanoparticle suspension. This can be achieved by repeated centrifugation and resuspension in fresh conjugation buffer.[4][6]
Caption: Workflow for attaching this compound to thiol-functionalized nanoparticles.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the surface of the nanoparticles to expose a primary amine, making it available for subsequent conjugation reactions.
Materials:
-
Boc-protected nanoparticles (NP-S-PEG3-Boc)
-
Trifluoroacetic acid (TFA)[3]
-
Dichloromethane (DCM)[3]
-
Washing Buffer: PBS (pH 7.4) or other suitable neutral buffer[3]
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Resuspend the purified Boc-protected nanoparticles in DCM.[3]
-
Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Caution: TFA is a strong, corrosive acid. Handle in a fume hood with appropriate personal protective equipment.[3]
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle mixing.[3]
-
Solvent Removal: Remove the DCM and excess TFA. This can be achieved by rotary evaporation or by gently blowing a stream of nitrogen gas over the suspension.[3]
-
Washing and Purification: Resuspend the nanoparticle pellet in a neutral buffer like PBS (pH 7.4). Centrifuge to pellet the now amine-terminated nanoparticles. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat the washing step at least three times to ensure complete removal of residual acid.[3]
-
Final Product: The resulting nanoparticles (NP-S-PEG3-NH2) now have a reactive primary amine on their surface, ready for subsequent conjugation reactions (e.g., via EDC/NHS chemistry).[3]
Caption: Workflow for removing the Boc protecting group to expose a primary amine.
Logical Workflow for Dual Functionalization
The primary advantage of using this compound is the ability to perform sequential conjugations. First, the nanoparticle is coated with the linker via the stable maleimide-thiol bond. Second, after deprotection, a different molecule (e.g., a therapeutic agent or targeting antibody) can be attached to the exposed amine.
Caption: Logical workflow for creating a dual-functionalized nanoparticle.
References
Application Notes: PROTAC Assembly Utilizing a Mal-PEG3-Boc Linker
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins by co-opting the cell's native ubiquitin-proteasome system.[1][2][3] A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[1][4]
The Mal-PEG3-Boc linker is a versatile building block for PROTAC synthesis. It incorporates a maleimide (B117702) group for specific reaction with thiol-containing moieties (like cysteine residues), a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility, and a Boc-protected amine that provides an orthogonal handle for subsequent conjugation.[2][6][7] This modular design allows for a sequential and controlled assembly of the final PROTAC molecule.
These application notes provide a detailed experimental framework for the synthesis, purification, and characterization of PROTACs using a this compound linker, intended for researchers, scientists, and professionals in the field of drug development.
PROTAC Mechanism of Action
PROTACs function as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase.[8] This proximity facilitates the transfer of ubiquitin to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][8] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple protein molecules.[1][8]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Assembly
The synthesis of a PROTAC using a this compound linker is a sequential, multi-step process. It begins with the conjugation of a thiol-containing POI ligand to the maleimide group of the linker. This is followed by the deprotection of the Boc group to reveal a primary amine. Finally, an E3 ligase ligand containing a carboxylic acid is coupled to this amine via amide bond formation. Each step requires careful monitoring and purification to ensure the integrity of the final product.
Caption: General workflow for PROTAC synthesis using a this compound linker.
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the reaction between the maleimide group of the linker and a thiol group on the POI ligand. The reaction is highly specific for thiols within a pH range of 6.5-7.5.[7][9][10]
-
Reagent Preparation :
-
Dissolve the thiol-containing POI ligand in a degassed, amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5.[7][10] The typical protein concentration is 1-10 mg/mL.[10][11]
-
If the cysteine residues are involved in disulfide bonds, they must first be reduced using a reagent like TCEP (Tris(2-carboxyethyl)phosphine).[10][11] Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[10][11]
-
Prepare a stock solution of this compound in an organic solvent such as DMF or DMSO.
-
-
Conjugation Reaction :
-
Under an inert atmosphere (e.g., nitrogen or argon), add the this compound stock solution to the POI ligand solution. A 10- to 20-fold molar excess of the linker is recommended as a starting point.[10][11]
-
Stir the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[5][9] The reaction should be protected from light if the components are light-sensitive.[7]
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired POI-Linker-Boc conjugate.
-
-
Quenching and Purification :
-
(Optional) To quench any unreacted maleimide, add a thiol-containing reagent like L-cysteine or β-mercaptoethanol to the reaction mixture.[7]
-
Purify the crude product to remove excess linker and other reagents. This can be achieved by size-exclusion chromatography, dialysis, or preparative HPLC.
-
Protocol 2: Boc Deprotection
This step removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for the subsequent coupling reaction.
-
Reaction Setup :
-
Deprotection Reaction :
-
Work-up :
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[12][13]
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[12][13]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the deprotected POI-Linker-NH₂ intermediate.[12]
-
Protocol 3: Amide Coupling to E3 Ligase Ligand
This protocol outlines the formation of an amide bond between the deprotected amine of the intermediate and a carboxylic acid on the E3 ligase ligand.
-
Reaction Setup :
-
In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq), the purified POI-Linker-NH₂ intermediate (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.[1][2][14]
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.[1][2][14]
-
-
Coupling Reaction :
Protocol 4: Final Purification and Characterization
Rigorous purification and characterization are essential to ensure the quality of the final PROTAC for biological evaluation.
-
Purification :
-
Upon reaction completion, the crude product is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1][5][15]
-
Collect fractions corresponding to the desired product peak and confirm their identity using analytical LC-MS.[15][16]
-
Pool the pure fractions and lyophilize to obtain the final PROTAC as a solid.[15]
-
-
Characterization :
-
The identity, purity, and structure of the final PROTAC must be confirmed using a suite of analytical techniques.
-
Data Summary
Table 1: Recommended Reaction Conditions for PROTAC Assembly
| Step | Parameter | Recommended Value | Rationale / Notes |
| Maleimide-Thiol Conjugation | pH | 6.5 - 7.5 | Maximizes reaction rate with thiols while minimizing reaction with amines.[7][9][17] |
| Temperature | Room Temperature or 4°C | Mild conditions to preserve protein/ligand integrity.[7][9] | |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Reaction is typically rapid but can be extended to ensure completion.[5][9] | |
| Molar Excess (Linker:Ligand) | 10-20 fold | Drives the reaction to completion.[10][11] | |
| Boc Deprotection | Reagent | 20-50% TFA in DCM | Standard and effective condition for Boc removal.[1][12] |
| Temperature | 0°C to Room Temperature | Initial cooling helps control the reaction rate.[1][12] | |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete deprotection.[12] | |
| Amide Coupling | Coupling Agent | HATU (1.2 eq) | Common and efficient peptide coupling reagent.[1][14] |
| Base | DIPEA (2.0-3.0 eq) | Non-nucleophilic base to facilitate the coupling.[1][14] | |
| Solvent | Anhydrous DMF | Standard polar aprotic solvent for amide coupling.[1][14] | |
| Reaction Time | 4 - 12 hours | Monitored by LC-MS until completion.[12][13] |
Table 2: Analytical Techniques for PROTAC Characterization
| Technique | Purpose | Expected Outcome |
| LC-MS | Monitor reaction progress and confirm molecular weight. | Detection of mass corresponding to starting materials, intermediates, and the final product.[1][4] |
| Preparative HPLC | Purify the final compound. | Isolation of the PROTAC with >95% purity.[1][15] |
| ¹H and ¹³C NMR | Confirm the chemical structure. | Spectra consistent with the proposed structure, showing signals for both ligands and the linker.[1] |
| HRMS | Determine the exact mass and confirm elemental composition. | Measured mass should be within 5 ppm of the calculated theoretical mass.[1] |
| Biological Assays | Determine biological activity (e.g., Western Blot, proteomics). | Measurement of DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
Attaching a Payload to an Antibody using Mal-PEG3-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of a payload to a monoclonal antibody (mAb) utilizing the heterobifunctional linker, Maleimide-PEG3-Boc (Mal-PEG3-Boc). This linker facilitates a stable covalent attachment of a drug or other molecule to the antibody via a thiol-reactive maleimide (B117702) group, while the Boc-protected amine allows for a subsequent, controlled functionalization. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting Antibody-Drug Conjugate (ADC).
Introduction to this compound Conjugation
The development of ADCs is a rapidly advancing field in targeted therapy, particularly in oncology. The selective delivery of a potent cytotoxic payload to cancer cells is achieved by harnessing the specificity of a monoclonal antibody for a tumor-associated antigen. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.
This compound is a versatile linker that enables a two-stage conjugation process. The maleimide group reacts specifically with free sulfhydryl (thiol) groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. This results in a stable thioether linkage. The tert-butyloxycarbonyl (Boc) protecting group on the other end of the PEG spacer masks a primary amine. This amine can be deprotected under mild acidic conditions to allow for the attachment of a payload, providing a modular approach to ADC construction.
Experimental Protocols
This section details the step-by-step procedures for the preparation of the linker-payload conjugate, the reduction of the antibody, the conjugation reaction, and the subsequent purification and characterization of the ADC.
Protocol 1: Preparation of Maleimide-PEG3-Payload Conjugate
This protocol describes the deprotection of the Boc group from this compound and the subsequent attachment of a payload containing a reactive group (e.g., an activated ester) to the newly exposed amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Payload with a reactive group (e.g., NHS-ester)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reverse-phase HPLC system for purification
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA. The product is the TFA salt of the deprotected amine.
-
-
Payload Conjugation:
-
Dissolve the deprotected Mal-PEG3-Amine linker in anhydrous DMF or DMSO.
-
Add the payload (with a reactive group like an NHS-ester) to the linker solution in a 1.1 to 1.5 molar excess.
-
Add DIPEA (2-3 molar equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Purify the Mal-PEG3-Payload conjugate by reverse-phase HPLC.
-
Protocol 2: Antibody Reduction and Conjugation
This protocol details the generation of free thiol groups on the antibody via reduction of disulfide bonds and the subsequent conjugation with the Mal-PEG3-Payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Mal-PEG3-Payload (from Protocol 1)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2-7.4
-
Quenching solution: N-acetyl-cysteine (NAC) or L-cysteine
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 2.5 to 10-fold molar excess of TCEP to the antibody solution. The optimal molar excess should be determined empirically for each antibody to achieve the desired number of free thiols.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[1][2]
-
Remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer. It is crucial to remove the reducing agent as it will react with the maleimide.[3]
-
-
Conjugation Reaction:
-
Immediately after removing the TCEP, add the Mal-PEG3-Payload (dissolved in a minimal amount of a compatible solvent like DMSO) to the reduced antibody. Use a 5 to 10-fold molar excess of the linker-payload over the antibody.
-
Ensure the final concentration of the organic co-solvent does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a 20-fold molar excess of N-acetyl-cysteine over the initial amount of the maleimide-payload.
-
Incubate for 20-30 minutes at room temperature.[3]
-
Protocol 3: Purification and Characterization of the ADC
This protocol describes the purification of the ADC and the determination of its key quality attributes, such as the drug-to-antibody ratio (DAR).
Materials:
-
Crude ADC reaction mixture
-
Size-Exclusion Chromatography (SEC) system and column
-
Hydrophobic Interaction Chromatography (HIC) system and column
-
UV-Vis Spectrophotometer
Procedure:
-
Purification by Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with the equilibration buffer. The ADC will elute as the main high-molecular-weight peak, separated from the smaller, unconjugated payload and quenching agent.[4][]
-
Collect the fractions corresponding to the ADC peak.
-
-
Characterization by Hydrophobic Interaction Chromatography (HIC) for DAR Determination:
-
HIC is the reference technique to separate ADC species with different drug loads.[6]
-
Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Inject the purified ADC sample.
-
Elute the ADC species using a descending salt gradient. The retention time on the HIC column is directly proportional to the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[6][]
-
The chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (e.g., DAR=2, DAR=4, etc.).
-
The weighted average DAR can be calculated from the peak areas of the different species.[][8]
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of an ADC prepared using a maleimide-PEG linker.
Table 1: Key Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| TCEP Molar Excess | 2.5 - 10 fold | Empirically determined for each antibody to control the number of free thiols. |
| Reduction Time | 1 - 2 hours | At 37°C. |
| Maleimide-Payload Molar Excess | 5 - 10 fold | Over the antibody. |
| Conjugation pH | 7.2 - 7.4 | Optimal for maleimide-thiol reaction. |
| Conjugation Time | 1 - 2 hours at RT or overnight at 4°C | Reaction is typically rapid. |
| Quenching Agent Molar Excess | 20 fold | Over the maleimide-payload. |
Table 2: Representative ADC Characterization Data
| Parameter | Typical Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC) |
| ADC Purity (monomer) | >95% | Size-Exclusion Chromatography (SEC) |
| Conjugation Efficiency | >90% | HIC or RP-HPLC |
| Residual Free Payload | <1% | Reverse-Phase HPLC (RP-HPLC) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the attachment of a payload to an antibody using the this compound linker.
Caption: Experimental workflow for ADC synthesis.
Signaling Pathway: Mechanism of Action of a Tubulin-Inhibiting ADC
This diagram illustrates the general mechanism of action for an ADC carrying a tubulin inhibitor payload, a common class of cytotoxic agents used in ADCs.[9][10]
Caption: ADC mechanism with a tubulin inhibitor.
References
- 1. broadpharm.com [broadpharm.com]
- 2. biotium.com [biotium.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 8. waters.com [waters.com]
- 9. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 10. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-PEG3-Boc Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction of Maleimide-PEG3-Boc with thiol-containing molecules. The information presented here is essential for the successful design and execution of conjugation experiments in biopharmaceutical research and development.
Introduction
Mal-PEG3-Boc is a heterobifunctional crosslinker that features a maleimide (B117702) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. The maleimide group selectively reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[1][2][3] This reaction, a Michael addition, is widely used for conjugating molecules such as proteins, peptides, and other biomolecules.[4][5][6] The PEG spacer enhances solubility and reduces steric hindrance, while the Boc-protected amine allows for subsequent deprotection and further conjugation steps.
Reaction Mechanism and Kinetics
The core of the conjugation process is the nucleophilic attack of a thiolate anion (-S⁻) on one of the carbon atoms of the maleimide's double bond.[4][7] This reaction is highly efficient and specific for thiols within a controlled pH range.[2][4] The rate of the reaction is dependent on several factors, including pH, temperature, and the concentration of reactants.[4][6]
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2][4][8] In this range, the reaction with thiols is significantly faster—approximately 1,000 times—than with amines, ensuring high chemoselectivity.[2][8] Below pH 6.5, the concentration of the more reactive thiolate anion decreases, slowing down the reaction.[4][7] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis, and the competing reaction with primary amines becomes more prominent.[2][4][7]
The reaction is typically performed at room temperature (20-25°C), but can be slowed down by conducting it at 4°C for better control.[1][3][6] Reaction times can vary from 30 minutes to overnight, depending on the specific reactants and conditions.[1][3][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the reaction of this compound with thiol-containing molecules, based on established protocols for maleimide-thiol conjugations.
Table 1: Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and to minimize maleimide hydrolysis.[2][4][6][8] |
| Temperature | 4°C - 25°C | Room temperature is generally sufficient; 4°C can be used for slower, more controlled reactions.[1][3][6] |
| Reaction Time | 30 minutes - Overnight | Dependent on reactants and temperature.[1][3][9] |
| Maleimide:Thiol Molar Ratio | 1.1:1 - 20:1 | An excess of the maleimide component helps to ensure complete consumption of the thiol.[1][3][6] |
Table 2: Reagent and Buffer Recommendations
| Component | Recommendation | Rationale |
| Reaction Buffers | Phosphate-buffered saline (PBS), HEPES, Tris | Must be free of thiol-containing reagents.[1][10] |
| Maleimide Stock Solution Solvent | DMSO or DMF | For maleimides with poor aqueous solubility.[1][10] |
| Reducing Agent (optional) | TCEP (tris(2-carboxyethyl)phosphine) | To reduce disulfide bonds and free up thiol groups.[1][10] |
| Quenching Reagent (optional) | L-cysteine, β-mercaptoethanol | To cap any unreacted maleimide groups.[5][11] |
Experimental Protocols
This section provides a detailed methodology for a typical conjugation reaction between this compound and a thiol-containing protein.
Materials:
-
This compound
-
Thiol-containing protein
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.4, degassed)[11]
-
Anhydrous DMSO or DMF
-
Reducing Agent (optional, e.g., TCEP)
-
Quenching Reagent (optional, e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography column)[4]
Procedure:
-
Preparation of the Thiol-Containing Protein:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[8]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4]
-
Remove the excess TCEP using a desalting column.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[4]
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, add a molar excess of a quenching reagent (e.g., L-cysteine) and incubate for 15-30 minutes at room temperature.[5]
-
-
Purification of the Conjugate:
-
Characterization and Storage:
-
Characterize the purified conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
-
Store the final conjugate at -20°C or -80°C for long-term stability.[12]
-
Visualizations
The following diagrams illustrate the key processes involved in the this compound reaction.
Caption: Signaling pathway of the this compound reaction with a thiol.
Caption: Experimental workflow for this compound conjugation.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Quenching Unreacted Maleimide Groups in Mal-PEG3-Boc Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective quenching of unreacted maleimide (B117702) groups following bioconjugation reactions involving Maleimide-PEG3-Boc (Mal-PEG3-Boc). Adherence to these guidelines is crucial for ensuring the stability, homogeneity, and specificity of the resulting bioconjugate, which is of paramount importance in the development of therapeutics such as antibody-drug conjugates (ADCs).
Introduction
The reaction between a maleimide and a thiol group is a widely employed strategy in bioconjugation due to its high specificity and efficiency under physiological conditions.[1] This Michael addition reaction results in the formation of a stable thioether bond.[2] this compound is a heterobifunctional linker that features a maleimide group for conjugation to thiol-containing molecules (e.g., cysteine residues in proteins), a hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a tert-butyloxycarbonyl (Boc) protected amine for subsequent functionalization.
Following the primary conjugation reaction, it is critical to quench any unreacted maleimide groups.[2] Failure to do so can lead to undesirable side reactions, such as cross-reactivity with other thiol-containing molecules, compromising the stability and homogeneity of the bioconjugate and potentially leading to off-target effects in therapeutic applications.[2]
Principle of Maleimide Quenching
The quenching of unreacted maleimide groups is achieved by introducing a small molecule containing a free thiol group. This quenching agent reacts with the excess maleimide via the same Michael addition mechanism as the primary conjugation reaction, effectively capping the reactive group and preventing further reactions. The choice of quenching agent and the reaction conditions are critical for ensuring complete and efficient quenching without affecting the integrity of the bioconjugate or the Boc protecting group.
Quenching Agents
Several thiol-containing small molecules are effective for quenching unreacted maleimides. The selection of an appropriate quenching agent depends on the specific requirements of the experiment, including the nature of the bioconjugate and downstream applications.
| Quenching Agent | Recommended Final Concentration | Incubation Time (at RT) | Key Considerations |
| L-Cysteine | 1-100 mM | 15-30 minutes | A naturally occurring amino acid, effective and commonly used.[2] |
| β-mercaptoethanol (BME) | 1-100 mM | 15-30 minutes | A potent reducing agent and effective maleimide quencher.[2] |
| N-acetylcysteine | 1-100 mM | 15-30 minutes | A stable and effective thiol-based quenching agent.[2] |
Note: The Boc protecting group is stable under the recommended quenching conditions (pH 6.5-7.5) and is not affected by the thiol-containing quenching agents.[3][4][5] Deprotection of the Boc group is typically achieved in a subsequent step under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[6]
Experimental Protocols
This protocol describes a general procedure for quenching unreacted maleimide groups following the conjugation of this compound to a thiol-containing biomolecule.
Materials:
-
Reaction mixture containing the this compound conjugate and unreacted maleimide.
-
Quenching agent stock solution (e.g., 1 M L-cysteine in a compatible buffer like PBS).
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or MOPS buffer, pH 6.5-7.5.[2]
Procedure:
-
Post-Conjugation: Following the completion of the this compound conjugation reaction, proceed directly to the quenching step. Purification of the conjugate prior to quenching is not necessary.[2]
-
Prepare Quenching Solution: Prepare a fresh stock solution of the chosen quenching agent. For example, a 1 M stock solution of L-cysteine in PBS.
-
Add Quenching Agent: Add the quenching agent stock solution to the reaction mixture to achieve the desired final concentration (typically between 10-50 mM).[2]
-
Incubate: Gently mix the reaction and incubate at room temperature (20-25°C) for 15-30 minutes.[2]
-
Purification: After quenching, purify the conjugate to remove the excess quenching agent and the quenched maleimide product. Suitable methods include size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.[2]
The completion of the quenching reaction can be monitored by analytical techniques such as HPLC or LC-MS to confirm the absence of unreacted maleimide groups.
Visual Representations
Caption: Workflow for quenching unreacted maleimide groups.
Caption: Reaction of unreacted maleimide with a thiol quenching agent.
References
Troubleshooting & Optimization
troubleshooting low yield in Mal-PEG3-Boc conjugation
Welcome to the technical support center for Mal-PEG3-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific bioconjugation technique.
Troubleshooting Guide: Low Conjugation Yield
Low or no yield is one of the most common challenges encountered during the conjugation of a maleimide-functionalized molecule to a thiol-containing biomolecule. The following guide, presented in a question-and-answer format, addresses the primary causes and provides actionable solutions.
Question: Why is my this compound conjugation yield unexpectedly low?
Answer: Low conjugation efficiency can stem from several factors, including the integrity of your reagents, the reaction conditions, and the characteristics of your biomolecule.[1] The table below summarizes the most common causes and the recommended troubleshooting steps.
| Potential Cause | Recommended Solutions & Explanations |
| Inactive Maleimide (B117702) Reagent | Problem: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH, which renders it inactive.[1] Solution: • Always prepare fresh stock solutions of the this compound reagent in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[2] • Avoid storing the maleimide reagent in aqueous buffers for extended periods.[3] • Store the solid reagent at -20°C, protected from moisture.[4] |
| Oxidized or Inaccessible Thiols | Problem: Maleimides only react with free sulfhydryl (-SH) groups, not with oxidized disulfide bonds (S-S).[1] The target thiol may also be sterically inaccessible. Solution: • If your protein contains disulfide bonds, pre-treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[5] TCEP is often preferred as it does not contain a thiol and typically does not need to be removed before conjugation.[6] • Use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation of thiols.[7] |
| Suboptimal Reaction pH | Problem: The pH of the reaction buffer is critical for both reaction rate and selectivity.[1] Solution: • The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[2][8] • Below pH 6.5, the reaction rate slows significantly as the thiol is less likely to be in its reactive thiolate anion form.[8] • Above pH 7.5, side reactions, such as reaction with primary amines (e.g., lysine (B10760008) residues) and maleimide hydrolysis, become more prominent.[3][8] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][] |
| Incorrect Buffer Composition | Problem: Buffer components can interfere with the conjugation reaction. Solution: • Use non-nucleophilic buffers such as phosphate (B84403) (PBS), HEPES, or bicarbonate buffers.[2] • Crucially, avoid buffers that contain primary amines (e.g., Tris) or thiols (e.g., DTT, 2-mercaptoethanol), as they will compete with the target molecule.[2] |
| Incorrect Stoichiometry | Problem: An insufficient molar ratio of the maleimide reagent to the thiol-containing molecule can lead to incomplete conjugation. Solution: • Optimize the molar ratio of the this compound reagent to your biomolecule. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point for protein conjugations.[2][10] |
| Precipitation During Reaction | Problem: Poor solubility of the this compound reagent or the biomolecule can cause precipitation and reduce yield. Solution: • Dissolve the this compound reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution before adding it to the aqueous reaction mixture.[2] Keep the final concentration of the organic solvent below 10% to prevent denaturation of proteins.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH range is 6.5-7.5.[2][6][8] This range provides an excellent balance between a fast reaction rate and high selectivity for thiol groups.[11] At a pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can react with primary amines.[3][11]
Q2: Do I need to reduce disulfide bonds in my protein before conjugation?
Yes. Maleimides react specifically with free sulfhydryl (-SH) groups. If your protein's cysteine residues are participating in disulfide bonds, they must be reduced.[1][2] TCEP is a commonly used reducing agent for this purpose.[5]
Q3: How should I prepare and store the this compound reagent?
It is highly recommended to dissolve the this compound reagent in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF to create a concentrated stock solution.[2] This solution should be prepared immediately before use.[2] For long-term storage, keep the reagent as a dry powder at -20°C, protected from moisture.[4] Avoid storing it in aqueous solutions.[3]
Q4: What are the primary side reactions I should be aware of?
The main side reactions include:
-
Maleimide Hydrolysis: The maleimide ring can open in aqueous solutions, rendering it inactive. This reaction is accelerated at pH values above 7.5.[3][11]
-
Reaction with Amines: At pH > 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[11]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in environments rich in other thiols (e.g., glutathione (B108866) in vivo), potentially leading to payload loss.[5][11]
-
Thiazine (B8601807) Rearrangement: If conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable thiazine ring, especially at neutral or higher pH.[12][13]
Q5: How can I monitor the progress of the conjugation reaction?
Several analytical techniques can be used:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful method to identify the molecular weights of the starting materials and the final conjugate.[14][15]
-
SDS-PAGE: For protein conjugations, an increase in molecular weight can be visualized as a band shift on the gel.
-
HPLC (High-Performance Liquid Chromatography): Techniques like Size-Exclusion (SEC) or Reversed-Phase (RP-HPLC) can be used to separate the conjugate from unreacted starting materials.[15][16]
-
Ellman's Assay: This colorimetric assay can be used to quantify the consumption of free thiols during the reaction.[1][7]
Experimental Protocols
Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
Materials:
-
Protein with accessible free thiol(s)
-
This compound reagent
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.4, degassed.[2]
-
Anhydrous DMSO or DMF[2]
-
(Optional) TCEP solution for disulfide reduction
-
(Optional) Quenching solution: 1 M 2-mercaptoethanol (B42355) or L-cysteine
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[2]
-
(Optional) Disulfide Reduction: If the protein's thiols are oxidized, add a 10- to 100-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.[1][5]
-
This compound Reagent Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[17]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[1][18] Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing and protected from light.[1][6]
-
(Optional) Quenching: To stop the reaction, add a small molecule thiol (e.g., L-cysteine) to a final concentration of ~50 mM to quench any unreacted maleimide groups. Incubate for 15-30 minutes.[6][17]
-
Purification: Remove excess, unreacted this compound reagent and byproducts by purifying the conjugate using a size-exclusion chromatography (SEC) desalting column.[17]
-
Characterization: Analyze the purified conjugate using SDS-PAGE (to observe a molecular weight shift) and/or LC-MS (to confirm the mass of the conjugate).[16]
Protocol 2: Analysis of Conjugation by RP-HPLC
Objective: To separate and quantify the unreacted biomolecule, the PEG reagent, and the final conjugate.
System:
-
HPLC system with a UV detector
-
Reversed-Phase Column (e.g., C4 or C8 for proteins)[16]
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture into Mobile Phase A.
-
LC Separation: Inject the sample onto the column. Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[16]
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
Data Analysis: The unreacted protein, the this compound reagent, and the more hydrophobic PEGylated conjugate will elute at different retention times, allowing for an assessment of the reaction's progress and purity of the final product.
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing the cause of low yield in a maleimide-thiol conjugation reaction.
Caption: Troubleshooting workflow for low this compound conjugation yield.
Key Reaction Pathways
This diagram illustrates the desired maleimide-thiol conjugation reaction and the primary competing side reaction, maleimide hydrolysis.
Caption: Key chemical pathways in maleimide-thiol conjugation chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
how to prevent hydrolysis of the maleimide group in Mal-PEG3-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of the maleimide (B117702) group in Mal-PEG3-Boc during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern for this compound?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring of the this compound molecule is opened by the addition of a water molecule. This reaction forms an unreactive maleamic acid derivative.[1][2][3][4] If the maleimide group hydrolyzes before it has a chance to react with a thiol group (e.g., on a cysteine residue of a protein), the desired conjugation will fail, leading to low or no yield of the final product.[4] This is a significant concern as it leads to a complete loss of conjugation efficiency.[5]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The rate of maleimide hydrolysis is primarily influenced by:
-
pH: This is the most critical factor. The hydrolysis rate significantly increases in alkaline conditions (pH > 7.5).[4][5][6]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[4][7]
-
Buffer Composition: The presence of certain nucleophiles in the buffer can also impact stability. It is advisable to avoid buffers containing primary and secondary amines.[4]
Q3: What is the optimal pH range for conducting a conjugation reaction with this compound?
A3: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[4][5][6][8] This range provides the best balance between the reactivity of the thiol group and the stability of the maleimide group. Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing down the conjugation reaction.[4] Above pH 7.5, the rate of maleimide hydrolysis increases substantially.[4][5][6] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[5][6]
Q4: How should I prepare and store this compound to minimize hydrolysis?
A4: To prevent premature hydrolysis, this compound should be handled with care. It is sensitive to moisture and should be stored desiccated at -20°C.[5] It is recommended to allow the vial to reach room temperature before opening to prevent condensation.[5] Stock solutions should be prepared fresh in an anhydrous, water-miscible solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[2][5] Aqueous solutions of maleimides are not recommended for storage.[5]
Q5: Can I do anything to improve the stability of the final conjugate after the reaction?
A5: Yes. After the initial conjugation, you can intentionally induce the hydrolysis of the thiosuccinimide ring to form a more stable, ring-opened succinamic acid thioether.[2][9][10] This can be achieved by incubating the conjugate in a buffer at a slightly elevated pH (e.g., pH 8.5-9.0).[2][9] The resulting ring-opened product is resistant to the retro-Michael reaction, which is a reversal of the initial conjugation.[2][9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation yield | Hydrolysis of this compound: The maleimide group hydrolyzed before reacting with the thiol. | - Ensure the reaction pH is strictly within the 6.5-7.5 range.[5][6][8] - Prepare this compound stock solution in anhydrous DMSO or DMF immediately before use.[5][11] - Avoid prolonged storage of this compound in aqueous solutions.[5] |
| Oxidation of thiol groups: The thiol groups on the target molecule have formed disulfide bonds and are unavailable for reaction. | - Degas all buffers to remove dissolved oxygen.[8] - If reducing disulfide bonds, use a sufficient excess of a non-thiol reducing agent like TCEP.[8] - Consider adding a chelating agent such as EDTA to your buffer to prevent metal-catalyzed oxidation.[8] | |
| Inconsistent conjugation efficiency between experiments | Variable reaction conditions: Inconsistent control over pH, temperature, or reaction time. | - Precisely control and monitor the pH, temperature, and reaction time for all experiments.[5] |
| Loss of conjugated payload over time | Retro-Michael reaction: The thioether bond is breaking, leading to deconjugation. | - After the initial conjugation and purification, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., 8.0-9.2) to form a stable ring-opened product.[2][5] |
Quantitative Data Summary
The stability of the maleimide group is highly dependent on pH and temperature. The following tables provide a summary of the impact of these factors on maleimide hydrolysis.
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis Rate
| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) | Stability |
| 5.5 | 20 | Extremely slow | High stability[7] |
| 5.5 | 37 | Extremely slow | High stability[7] |
| 7.4 | 20 | 1.24 x 10⁻⁵ | Moderate stability[7] |
| 7.4 | 37 | 6.55 x 10⁻⁵ | Lower stability, faster hydrolysis[7] |
Data adapted from a study on 8-arm PEG-maleimide.
Table 2: Recommended Storage Conditions for Maleimide Compounds
| Format | Temperature | Duration | Atmosphere | Solvent |
| Powder | -20°C | Up to 12 months | Desiccated, protected from light[5] | N/A |
| Stock Solution | -20°C | Up to 1 month | Protected from light | Anhydrous DMSO or DMF[5][11] |
| Aqueous Solution | 4°C | Not recommended; use immediately[5] | N/A | Buffer pH 6.0-6.5 for short periods[5] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol outlines the basic steps for conjugating a thiol-containing molecule (e.g., a protein with cysteine residues) with this compound.
Materials:
-
Thiol-containing molecule (e.g., protein)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5.[8] Ensure the buffer is degassed.
-
Anhydrous DMSO or DMF
-
Quenching solution (optional): e.g., 1 M N-acetyl cysteine or 1 M L-cysteine
-
Desalting column
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed conjugation buffer.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[4]
-
If a thiol-containing reducing agent like DTT was used, it must be removed completely using a desalting column before adding the maleimide reagent.[8]
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[11]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent over the thiol is typically recommended as a starting point.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as N-acetyl cysteine or L-cysteine to a final concentration of 1-10 mM.
-
-
Purification:
-
Remove excess this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired buffer.
-
Protocol 2: Post-Conjugation Stabilization by Induced Hydrolysis
This protocol describes how to increase the stability of the maleimide-thiol conjugate by intentionally hydrolyzing the thiosuccinimide ring.
Materials:
-
Purified maleimide-thiol conjugate
-
Basic Buffer: e.g., Phosphate buffer, pH 8.5-9.0
Procedure:
-
Following purification of the conjugate as described in Protocol 1, exchange the buffer to the basic buffer (pH 8.5-9.0).
-
Incubate the conjugate solution at room temperature for 1-2 hours.
-
After incubation, exchange the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4).
-
The resulting ring-opened conjugate will have enhanced stability against the retro-Michael reaction.[2][9]
Visualizations
Caption: Mechanism of maleimide hydrolysis leading to an unreactive product.
References
- 1. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Thiol-Maleimide Coupling Reactions
Welcome to the technical support center for thiol-maleimide coupling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of this widely used bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide reaction and why is it so critical?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4] This range is a crucial compromise between reaction rate and selectivity.[1] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][2][5][6]
-
Below pH 6.5: The reaction rate is significantly slower because the thiol group (R-SH) is predominantly in its protonated form, which is less nucleophilic than the thiolate anion (R-S⁻).[2][4][5]
-
Above pH 7.5: There are two main risks:
-
Loss of Selectivity: The maleimide (B117702) group can begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[3][4][5]
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[3][4][7][8]
-
Q2: My conjugation yield is low. What are the common causes and how can I troubleshoot this?
Low conjugation yield is a frequent issue that can often be resolved by addressing the following factors:
-
Maleimide Instability/Hydrolysis: Maleimide reagents are sensitive to moisture and can hydrolyze in aqueous solutions, rendering them inactive.[5][7][9]
-
Oxidized or Inaccessible Thiols: The target cysteine residues on your protein or molecule may have formed disulfide bonds, which are unreactive towards maleimides.[7][9]
-
Suboptimal Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to an incomplete reaction.[7]
-
Solution: Optimize the molar ratio of maleimide to thiol. A 10:1 to 20:1 ratio is a common starting point for optimization.[1]
-
-
Incorrect Reaction Buffer: The presence of competing nucleophiles, like thiols or primary amines, in the buffer can interfere with the reaction.[1]
Q3: Should I use TCEP or DTT to reduce disulfide bonds before conjugation?
For maleimide labeling, TCEP is generally the preferred choice.[11] DTT contains thiol groups that will compete with the thiols on your molecule of interest for reaction with the maleimide, so it must be removed prior to conjugation.[11] While TCEP is a thiol-free reducing agent, some studies indicate it can also react with maleimides, although to a lesser extent than DTT.[11] For highly reproducible conjugations, removing excess TCEP is also recommended.[11]
Q4: How can I improve the stability of my final thiol-maleimide conjugate?
The thioether bond formed can be reversible through a retro-Michael reaction, which can be problematic, especially for applications like antibody-drug conjugates (ADCs).[5][8] To improve stability, the thiosuccinimide ring can be intentionally hydrolyzed to a more stable succinamic acid thioether.[5][8] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) after the initial conjugation reaction.[5]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during thiol-maleimide coupling.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis | Prepare fresh maleimide stock solutions in an anhydrous solvent (DMSO, DMF) immediately before use. Ensure the reaction pH does not exceed 7.5.[1] |
| Oxidized/Inaccessible Thiols | Perform a reduction step with TCEP prior to conjugation. Ensure complete removal of thiol-containing reducing agents like DTT.[1] | |
| Suboptimal pH | Verify that the reaction buffer pH is within the optimal range of 6.5-7.5.[3] | |
| Competing Thiols in Buffer | Use a thiol-free buffer (e.g., PBS, HEPES, Tris).[1] | |
| Insufficient Molar Ratio | Optimize the molar excess of the maleimide reagent. A 10-20 fold excess is a good starting point.[1] | |
| Product Heterogeneity | Reaction with Amines | Maintain the reaction pH strictly between 6.5 and 7.5 to minimize reaction with lysine residues.[3][4] |
| Thiazine Rearrangement | If conjugating to an N-terminal cysteine, this side reaction can occur, especially at higher pH.[3][12] Consider alternative conjugation strategies if this is a persistent issue. | |
| Incomplete Reaction | Ensure sufficient incubation time and optimal temperature. Reactions can be run for 1-2 hours at room temperature or overnight at 4°C.[1] | |
| Poor Reproducibility | Maleimide Stock Instability | Aliquot and store maleimide stock solutions in a dry, aprotic solvent at -20°C and protect from moisture.[6][7] |
| Oxygen-Mediated Thiol Oxidation | Use degassed buffers for all steps, including protein dissolution and reaction.[2] | |
| Metal Ion Catalyzed Oxidation | Consider adding a chelating agent like EDTA (1-5 mM) to the reaction buffer.[4] |
Data Presentation: Recommended Reaction Parameters
The following tables summarize the key quantitative parameters for optimizing thiol-maleimide coupling reactions.
Table 1: pH Optimization
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Potential Side Reactions | Recommendation |
| < 6.5 | Slow | High | - | Not recommended due to slow kinetics.[2][4] |
| 6.5 - 7.5 | Optimal | High | Minimal | Optimal range for most applications. [1][2][3] |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis.[2][3] | Avoid for conjugation; can be used post-conjugation for stabilization.[5] |
Table 2: General Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[1][2] |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants and temperature.[1] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization.[1] For some applications with nanoparticles, ratios as low as 2:1 to 5:1 have been found to be optimal.[13] |
| Protein Concentration | 1-10 mg/mL | A common concentration range for efficient conjugation.[1] |
| Buffer | PBS, HEPES, Tris (Thiol-free) | Avoid buffers containing competing nucleophiles.[1] Degassing is recommended.[2] |
| Solvent for Maleimide Stock | Anhydrous DMSO or DMF | Prepare fresh immediately before use.[1][6] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
-
Preparation of Buffers and Reagents:
-
Conjugation Buffer: Prepare a thiol-free buffer such as Phosphate Buffered Saline (PBS), HEPES, or Tris at a pH of 7.0-7.5.[1] Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reducing Agent Stock Solution (if needed): Prepare a fresh stock solution of TCEP in the degassed conjugation buffer.[1]
-
Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1][14]
-
-
Reduction of Disulfide Bonds (if necessary):
-
Conjugation Reaction:
-
Quenching and Purification:
-
To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.[1]
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC to remove excess maleimide and other small molecules.[14]
-
-
Characterization and Storage:
-
Characterize the resulting conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to determine the degree of labeling.[1]
-
Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C. For long-term storage, consider adding a cryoprotectant like glycerol.[1]
-
Visualizations
Caption: Thiol-Maleimide Reaction and Side Pathways.
Caption: General Experimental Workflow.
Caption: Troubleshooting Low Conjugation Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
common side reactions with Mal-PEG linkers and how to avoid them
Welcome to the technical support center for Maleimide-PEG (Mal-PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during bioconjugation experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your protocols and ensure the integrity of your PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with Mal-PEG linkers?
A1: The primary side reactions include:
-
Hydrolysis of the Maleimide (B117702) Ring: The maleimide ring can be opened by water to form an unreactive maleamic acid, especially at a pH above 7.5.[1][2] This inactivates the linker before it can react with the target thiol.
-
Reaction with Amines: At pH values above 7.5, maleimides lose their selectivity for thiols and can react with primary amines, such as the side chains of lysine (B10760008) residues.[1][3][4]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a thiol can be reversible.[5][6] This is particularly problematic in environments with high concentrations of other thiols, like glutathione (B108866) in plasma, which can lead to the premature release of a conjugated payload.[7][8]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the adjacent N-terminal amine can attack the succinimide (B58015) ring, leading to a rearrangement into a more stable six-membered thiazine structure.[1][8][9]
-
Reaction with Histidine: The imidazole (B134444) ring of histidine side chains has been shown to react with the maleimide group, which can lead to unintended cyclization in peptides.[10]
Q2: What is the optimal pH for the maleimide-thiol reaction, and why is it so critical?
A2: The optimal pH for a maleimide-thiol conjugation is between 6.5 and 7.5.[4][11] This range provides the best balance between reaction rate and selectivity.[11]
-
Below pH 6.5: The reaction rate significantly decreases because the thiol group (R-SH) is predominantly protonated and less nucleophilic.[11][12]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis.[2][12] Additionally, primary amines (like those on lysine residues) become deprotonated and can react competitively with the maleimide group, leading to a loss of selectivity.[3][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][4]
Q3: My conjugate appears to be losing its payload over time. What is happening, and how can I improve its stability?
A3: The loss of payload is likely due to a retro-Michael reaction, where the thioether bond breaks, especially in the presence of other thiols.[8][13] To improve stability, you can:
-
Induce Post-conjugation Hydrolysis: After the initial conjugation and purification, you can intentionally hydrolyze the thiosuccinimide ring to form a stable, ring-opened succinamic acid thioether.[8][14] This is achieved by incubating the conjugate at a pH of 8.5-9.0 for 2-4 hours.[8][13] The resulting structure is resistant to the retro-Michael reaction.[12]
-
Utilize Next-Generation Maleimides: Consider using N-aryl maleimides or other "self-hydrolyzing" maleimides.[15][16] These are designed to undergo faster hydrolysis of the thiosuccinimide ring after conjugation, leading to a more stable final product.[8][17]
-
Promote Thiazine Rearrangement: If conjugating to an N-terminal cysteine, allowing the reaction to proceed for an extended period (e.g., 24 hours) at room temperature can facilitate the formation of a more stable thiazine ring structure.[13]
Q4: How should I prepare and store my Mal-PEG reagents to prevent inactivation?
A4: Due to the susceptibility of the maleimide group to hydrolysis, it is crucial to handle these reagents properly.[1][18]
-
Storage: Store Mal-PEG linkers in a dry, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) at -20°C, protected from moisture and light.[2][12][18]
-
Preparation: Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[19] Prepare aqueous solutions of the maleimide reagent immediately before use and do not store them.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The reagent was inactivated by moisture or high pH. | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[2] Ensure the reaction pH is strictly maintained between 6.5 and 7.5.[4][11] |
| Oxidized or Inaccessible Thiols: Cysteine residues have formed disulfide bonds or are sterically hindered. | Pre-reduce the protein with a 10-100 fold molar excess of a thiol-free reducing agent like TCEP.[11][18] Degas buffers to prevent re-oxidation.[18] | |
| Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) are competing with the target molecule. | Use non-nucleophilic buffers like PBS or HEPES.[12] If DTT was used for reduction, ensure its complete removal via desalting or dialysis before adding the maleimide reagent.[11][18] | |
| Insufficient Molar Excess of Maleimide: The concentration of the linker is too low to drive the reaction to completion. | Start with a 10- to 20-fold molar excess of the Mal-PEG reagent over the thiol-containing molecule.[1][12] | |
| Heterogeneous or Impure Product | Reaction with Amines: The reaction pH was too high, leading to non-specific labeling of lysine residues. | Maintain the reaction pH at or below 7.5 to ensure high chemoselectivity for thiols.[3][18] |
| Unreacted Maleimide: Excess maleimide linker remains in the final product. | After the reaction, quench any unreacted maleimide groups by adding a small molecule thiol like L-cysteine.[18] Purify the final conjugate using size-exclusion chromatography or dialysis.[13][18] | |
| Loss of Conjugated Payload Over Time | Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide linkage is reversing, especially in the presence of other thiols. | After purification, raise the pH of the conjugate solution to 8.5-9.0 for 2-4 hours to hydrolyze the thiosuccinimide ring, forming a more stable structure.[8][13] |
Data Presentation
Table 1: pH Effects on Maleimide-Thiol Conjugation
| pH Range | Reaction Rate | Key Side Reactions | Selectivity |
| < 6.5 | Slow | Thiazine rearrangement can be suppressed at pH ~5.0.[4] | High for thiols over amines.[4] |
| 6.5 - 7.5 (Optimal) | Fast | Minimal side reactions. | High for thiols over amines (approx. 1000-fold).[3][4] |
| > 7.5 | Fast | Increased rate of maleimide hydrolysis.[4][18] Competitive reaction with primary amines (e.g., lysine).[3][4] | Decreased selectivity for thiols.[4] |
Table 2: Stability of Maleimide-Thiol Adducts
| Adduct Type | Condition | Stability Issue | Mitigation Strategy |
| Thiosuccinimide (Initial Adduct) | Presence of thiols (e.g., 1 mM GSH) | Susceptible to retro-Michael reaction (deconjugation).[20][21] | Hydrolyze the thiosuccinimide ring post-conjugation (pH 8.5-9.0).[8] |
| Succinamic Acid Thioether (Ring-Opened) | Physiological conditions | Stable and resistant to retro-Michael reaction.[12][14] | N/A (This is the desired stable form). |
| Thiazine (Rearranged Adduct) | N-terminal Cysteine Conjugate | More stable than the initial thiosuccinimide adduct.[8][9] | N/A (Often a desired outcome). |
Experimental Protocols
Protocol 1: General Two-Step Maleimide-Thiol Conjugation
This protocol is for conjugating a thiol-containing molecule (e.g., a protein with a cysteine residue) to a Mal-PEG-NHS ester, starting with the amine-reactive NHS ester.
-
Preparation of Amine-Containing Protein:
-
Dissolve the protein to be modified (e.g., an antibody) in an amine-free buffer (e.g., PBS) at pH 7.2-8.0.
-
-
Reaction with NHS Ester:
-
Prepare a stock solution of the Mal-PEG-NHS ester in anhydrous DMSO immediately before use.
-
Add a 5- to 20-fold molar excess of the linker to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Removal of Excess Linker:
-
Remove the unreacted Mal-PEG-NHS ester using a desalting column equilibrated with a buffer suitable for the subsequent thiol reaction (e.g., PBS at pH 7.0).[19]
-
-
Preparation of Thiol-Containing Molecule:
-
Conjugation Reaction:
-
Add the thiol-containing molecule to the maleimide-activated protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[18]
-
-
Quenching (Optional but Recommended):
-
Add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.[18]
-
-
Purification:
Protocol 2: Post-Conjugation Hydrolysis for Adduct Stabilization
This protocol is performed after the final purification of the maleimide-thiol conjugate to increase its in vivo stability.
-
Prepare Purified Conjugate:
-
Ensure the conjugate from Protocol 1 is fully purified and in a suitable buffer.
-
-
Adjust pH:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0. This can be done by adding a small amount of a basic buffer (e.g., 1M sodium borate, pH 9.0) or by buffer exchange.[13]
-
-
Incubation:
-
Monitoring (Optional):
-
The ring-opening hydrolysis can be monitored by mass spectrometry to confirm the conversion of the thiosuccinimide to the succinamic acid thioether.[13]
-
-
Final Buffer Exchange:
-
Once the hydrolysis is complete, exchange the conjugate into the final desired storage buffer (e.g., PBS, pH 7.4).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Alkylation of histidine with maleimido-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. creativepegworks.com [creativepegworks.com]
- 17. kinampark.com [kinampark.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
preventing protein aggregation during Mal-PEG3-Boc conjugation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the prevention of protein aggregation during Mal-PEG3-Boc conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during maleimide (B117702) conjugation?
A1: Protein aggregation during maleimide conjugation can be triggered by several factors:
-
Increased Hydrophobicity : The conjugation of often hydrophobic maleimide-containing reagents to a protein can increase the overall hydrophobicity of the protein surface, leading to aggregation where proteins clump together to minimize contact with water.
-
Conformational Changes : The conjugation process itself, or the conditions of the reaction such as pH or the presence of organic solvents, can disrupt the delicate three-dimensional structure of the protein. This can expose previously buried hydrophobic regions, which can then interact with similar regions on other protein molecules, causing them to aggregate.[1]
-
High Protein Concentration : At high concentrations, protein molecules are in closer proximity to each other, which increases the likelihood of intermolecular interactions and aggregation.[2][3]
-
Intermolecular Cross-linking : The use of bifunctional PEG reagents, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large aggregates.[2][3]
-
Suboptimal Reaction Conditions : Factors such as a pH far from the protein's isoelectric point (pI), high temperatures, and certain buffer components can destabilize the protein and promote aggregation.[2]
Q2: How can the this compound linker itself contribute to aggregation?
A2: While the PEG portion of the linker is designed to be hydrophilic and increase solubility, the maleimide and Boc groups can introduce hydrophobic patches on the protein surface.[1] If too many linkers are attached to a single protein (over-modification), it can significantly alter the protein's surface properties and increase its propensity for aggregation.[1]
Q3: What is the optimal pH for this compound conjugation to minimize aggregation?
A3: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[4][5] This pH range offers a good balance between a sufficiently reactive thiol group (as a thiolate anion) and minimal side reactions.[5] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines like lysine (B10760008) residues, which can lead to non-specific conjugation and cross-linking, a direct cause of aggregation.[6]
Q4: How can I tell if my protein is aggregating during the conjugation reaction?
A4: Protein aggregation can manifest in several ways. Visually, you might observe the solution becoming cloudy, opalescent, or you may even see visible precipitates.[3] For a more precise analysis, techniques like Size Exclusion Chromatography (SEC) can be used to detect the formation of high molecular weight (HMW) species that elute earlier than the desired monomeric conjugate.[3] Dynamic Light Scattering (DLS) is another useful technique that can show an increase in the average particle size and polydispersity index (PDI), both of which are indicative of aggregation.[3]
Troubleshooting Guide
My protein solution becomes cloudy during the conjugation reaction. What should I do?
Cloudiness or precipitation is a clear sign of protein aggregation. Here are some immediate troubleshooting steps:
-
Lower the Protein Concentration : High protein concentrations can drive aggregation.[7] If feasible, try diluting the reaction mixture.
-
Adjust the Temperature : Higher temperatures can sometimes induce protein unfolding and aggregation.[2] Consider performing the reaction at a lower temperature, such as 4°C, for a longer duration.[4]
-
Check the pH : Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[4]
-
Add Stabilizing Excipients : The addition of certain excipients can help to suppress aggregation. These include:
-
Amino Acids : Arginine and glycine (B1666218) are known to reduce protein-protein interactions.[4]
-
Sugars : Sucrose and trehalose (B1683222) can act as protein stabilizers.[3]
-
Non-ionic Surfactants : Low concentrations of surfactants like Polysorbate 20 can help prevent surface-induced aggregation.[4]
-
My conjugation efficiency is low, and I suspect aggregation is the cause. How can I improve this?
Low conjugation efficiency can be linked to aggregation, as aggregated protein may not be available for conjugation. Here's how to address this:
-
Optimize the Molar Ratio : A high excess of the this compound reagent can sometimes lead to aggregation.[8] While a 10:1 to 20:1 molar ratio of the maleimide reagent to the protein is a common starting point, this should be optimized for your specific protein.[1]
-
Ensure Complete Reduction of Disulfide Bonds : Maleimides react with free thiol groups. If your protein has disulfide bonds, they must be reduced prior to conjugation. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide reagent.[8]
-
Use Fresh Reagents : The maleimide group is susceptible to hydrolysis in aqueous solutions, which renders it inactive.[6] Always prepare aqueous solutions of maleimide reagents immediately before use.[1]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters to consider for minimizing aggregation during this compound conjugation.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH of Reaction Buffer | 6.5 - 7.5 | This range is optimal for the specific reaction between maleimide and thiol groups and helps maintain protein stability.[4][5] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase the risk of aggregation.[4] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 (start) | This should be optimized for each specific protein to avoid over-modification which can lead to aggregation.[1][4] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can slow down the reaction but may be beneficial for sensitive proteins prone to aggregation.[4] |
| Incubation Time | 2 hours at RT or overnight at 4°C | The optimal time depends on the reaction temperature and the specific protein.[4] |
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol provides a general framework. Optimization may be required for your specific protein.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
This compound reagent
-
Anhydrous DMSO or DMF
-
TCEP (if disulfide bond reduction is needed)
-
Quenching solution (e.g., L-cysteine)
-
Degassed buffers
Procedure:
-
Protein Preparation :
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.[9][10]
-
If the protein contains disulfide bonds that need to be reduced, add a 10- to 100-fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.[9][10] Flush the vial with an inert gas like nitrogen or argon to minimize re-oxidation.[9]
-
-
Maleimide Reagent Preparation :
-
Conjugation Reaction :
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point).[4] Add the solution dropwise while gently stirring.[4]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[4]
-
-
Quenching :
-
To stop the reaction, add a quenching reagent like L-cysteine to react with any excess maleimide.[4]
-
-
Purification :
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.[6]
-
Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
Materials:
-
SEC column suitable for the size of your protein and its conjugate
-
HPLC system
-
Mobile phase (e.g., PBS)
-
Protein conjugate sample
-
Control (unconjugated protein)
Procedure:
-
System Equilibration : Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation : Filter your protein conjugate sample and the unconjugated control through a low-protein-binding filter (e.g., 0.22 µm).
-
Injection : Inject a defined amount of the control sample onto the column and record the chromatogram. The main peak corresponds to the monomeric protein.
-
Sample Analysis : Inject the same amount of your conjugated protein sample and record the chromatogram.
-
Data Interpretation : Compare the chromatograms. The appearance of new peaks eluting earlier than the main monomer peak indicates the presence of high molecular weight species or aggregates.[3] The area of these peaks can be used to quantify the percentage of aggregation.
Visualizations
Experimental Workflow for this compound Conjugation
Caption: Workflow for this compound conjugation.
Troubleshooting Logic for Protein Aggregation
Caption: Decision tree for troubleshooting aggregation.
Mechanism of Maleimide-Thiol Conjugation
Caption: Maleimide-thiol conjugation mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
issues with Boc deprotection and how to resolve them
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection?
A1: The Boc group is removed under acidic conditions. The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, like trifluoroacetic acid (TFA).[1][2] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[1][3] The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[2][3] The resulting amine is then protonated by the excess acid in the mixture to form the corresponding salt (e.g., trifluoroacetate (B77799) salt).[1][3]
Q2: What are the primary causes of side reactions during Boc deprotection?
A2: The main cause of side reactions is the highly reactive tert-butyl cation generated during the cleavage process.[2][4] This electrophile can attack any nucleophilic sites on the substrate, leading to unwanted alkylation.[4][5] Amino acid residues with nucleophilic side chains, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), are particularly vulnerable to this modification.[4][6]
Q3: How can I prevent these side reactions?
A3: The most effective method to prevent side reactions is to add "scavengers" to the deprotection reaction mixture.[2][6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate.[4][6] They effectively "trap" the carbocation before it can cause undesired modifications.[2][6] The choice of scavenger depends on the specific amino acids present in your molecule.[4][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Incomplete or slow deprotection.
-
Q: My reaction is not going to completion, or is very slow. What are the common causes?
-
A: Insufficient Acid Strength or Concentration: The rate of Boc cleavage often shows a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[7][8] The acid may be old, have absorbed water, or the concentration may simply be too low for your specific substrate.[9]
-
A: Steric Hindrance: Substrates with bulky groups near the Boc-protected amine can hinder the acid's approach, slowing down the cleavage reaction.[7][9][10]
-
A: Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin support is not adequately swollen, the acid cannot efficiently access all the reaction sites, leading to incomplete deprotection.[9][10] Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM), potentially leading to lower purity.[10][11]
-
-
Q: How can I resolve an incomplete deprotection?
-
A: Increase the acid concentration or switch to a stronger acid system. For example, if 25-50% TFA in DCM is not effective, 4M HCl in dioxane can be a stronger alternative.[6][7][12] You can also increase the reaction time or gently warm the reaction (e.g., to 40°C), but be aware that this may also promote side reactions, so careful monitoring is crucial.[7] For SPPS, ensure optimal resin swelling by choosing an appropriate solvent system, such as 55% TFA in DCM.[11]
-
Problem 2: Observation of unexpected side products.
-
Q: I'm seeing unexpected peaks in my HPLC or LC-MS analysis, often with a mass shift of +56 Da. What is happening?
-
Q: How do I choose the correct scavenger to prevent side reactions?
Problem 3: Difficulty with monitoring the reaction.
-
Q: How can I effectively monitor the progress of my Boc deprotection?
-
A: Thin-Layer Chromatography (TLC): This is a quick method to visualize the disappearance of the starting material and the appearance of the more polar product. Staining with ninhydrin (B49086) can be used to visualize the deprotected primary amine.[7]
-
A: HPLC and LC-MS: These are quantitative techniques that are ideal for accurately tracking the consumption of starting material and the formation of the product. They can also help in the identification of any side products being formed.[7]
-
A: Kaiser Test (for SPPS): This is a sensitive qualitative test used to detect the presence of free primary amines on the resin. A positive result (intense blue color) indicates successful Boc removal.[10]
-
Key Data Summary
The tables below provide a summary of common reagents and conditions for Boc deprotection.
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Concentration & Solvent | Typical Time | Temperature | Key Applications & Notes |
| Trifluoroacetic Acid (TFA) | 20-55% in Dichloromethane (DCM)[11][13][14] | 30 min - 2 hours[13][14] | 0 °C to Room Temp[1][13] | Most common method for both solution and solid-phase synthesis. Scavengers are often required.[2][4] |
| Hydrogen Chloride (HCl) | 4M in 1,4-Dioxane[15][16][17] | 30 min - 2 hours[15][18] | Room Temp[15][17] | A strong alternative to TFA. Can offer superior selectivity for Nα-Boc groups in the presence of t-butyl esters.[15][16][17] |
| Oxalyl Chloride / Methanol | 3 equivalents in Methanol | 1 - 4 hours[19] | Room Temp[19] | A mild method reported to be effective for a diverse range of substrates, including those with other acid-sensitive groups.[19] |
| Thermal Deprotection | High temperature (e.g., 150-270 °C) in various solvents[20][21] | Minutes to hours[20] | Elevated | An alternative for acid-sensitive compounds, often used in continuous flow systems. Avoids the use of strong acids.[20][21] |
Table 2: Common Scavengers and Their Applications
| Scavenger | Target Residue(s) | Function |
| Triisopropylsilane (TIS) / Triethylsilane (TES) | Tryptophan (Trp)[4] | Highly effective carbocation scavengers that prevent t-butylation of the indole (B1671886) ring.[4] |
| Water (H₂O) | General | A common scavenger used in TFA cocktails (e.g., 95:2.5:2.5 TFA/TIS/H₂O) to trap carbocations.[6] |
| Anisole / Phenol / m-Cresol | Tyrosine (Tyr)[4] | Act as decoys for the tert-butyl cation, preventing alkylation of the phenolic ring.[4] |
| 1,2-Ethanedithiol (EDT) | Cysteine (Cys), Tryptophan (Trp)[4][6] | Traps carbocations and can also prevent acid-catalyzed oxidation of tryptophan.[4] |
| Thioanisole | Methionine (Met) | Prevents S-alkylation of the thioether side chain. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA in DCM (Solution-Phase)
-
Dissolve the Boc-protected amine in anhydrous DCM (concentration range of 0.1-0.5 M) in a round-bottom flask.[1][13]
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A 1:1 mixture of TFA:DCM (50% v/v) is effective for many substrates.[13] If required, add scavengers (e.g., TIS) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[13]
-
Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[7][13]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[13]
-
For work-up to obtain the free amine, dissolve the residue in an organic solvent, and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[13] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[13] If the amine TFA salt is the desired product, this basic work-up should be omitted.[13]
Protocol 2: General Procedure for Boc Deprotection using 4M HCl in Dioxane
-
Suspend or dissolve the Boc-protected amine in a solution of 4M HCl in 1,4-dioxane.[15][18]
-
Stir the mixture at room temperature for 30 minutes to 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[15]
-
Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[7]
-
If the free amine is required, a standard basic work-up can be performed by dissolving the salt in an appropriate solvent and washing with a mild aqueous base.[7]
Visualizations
Caption: A troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. researchgate.net [researchgate.net]
- 18. Boc Deprotection - HCl [commonorganicchemistry.com]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mal-PEG3-Boc Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of Mal-PEG3-Boc and other maleimide-containing reagents.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor in my buffer choice for a successful this compound conjugation?
A1: The most critical factor is the pH of the reaction buffer. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4][5][6] Within this window, the reaction with thiols is highly selective and efficient. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues.[2][4][7]
Q2: Which buffers are recommended for this reaction, and which should I avoid?
A2: Thiol-free buffers are essential for this reaction. Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, and Tris, provided the pH is maintained within the 6.5-7.5 range.[1][8][9][10] It is critical to avoid buffers that contain competing nucleophiles. This includes buffers with thiols (e.g., DTT, β-mercaptoethanol) or primary/secondary amines if the pH exceeds 7.5.[1][2][4]
Q3: My conjugation yield is low. What is the most likely cause related to my buffer?
A3: Low conjugation efficiency is often due to the hydrolysis of the maleimide (B117702) group. The maleimide ring is susceptible to opening in aqueous solutions, a side reaction that is significantly accelerated at pH values above 7.5.[2][3][4][7] This hydrolysis forms a maleamic acid, which is unreactive towards thiol groups.[2] Therefore, maintaining the pH within the optimal 6.5-7.5 range is crucial for maximizing yield.[3]
Q4: Can the maleimide group of this compound react with other amino acids besides cysteine?
A4: Yes, while highly selective for thiols in the optimal pH range, maleimides can react with other nucleophilic groups. The most significant side reaction is with the primary amine of lysine (B10760008) residues, which becomes more prevalent at pH values above 7.5.[2][7] To ensure selectivity for cysteine, it is imperative to control the pH of the reaction.[2]
Q5: My protein's cysteine residues are involved in disulfide bonds. How does this affect the conjugation?
A5: Maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[7][9][10] If your protein's cysteine residues are forming disulfide bridges, you must first reduce them to generate free thiols. This is typically done using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain thiols and does not need to be removed before adding the maleimide reagent.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, with a focus on buffer-related causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The maleimide ring has opened due to a pH above 7.5, rendering it inactive.[2][3][7] | Ensure your reaction buffer is freshly prepared and the pH is strictly within the 6.5-7.5 range.[2] Prepare aqueous solutions of maleimide reagents immediately before use.[3] |
| Thiol Oxidation: Free thiols on your protein or peptide have re-oxidized to form disulfide bonds.[1] | Degas all buffers to remove dissolved oxygen.[1][8][9] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Including a chelating agent like EDTA (1-10 mM) can help prevent metal-catalyzed oxidation.[2][5] | |
| Competing Nucleophiles in Buffer: Your buffer contains substances like DTT or has a pH > 7.5, allowing Tris to react.[2] | Use a recommended buffer such as PBS or HEPES.[1][2] If using a reducing agent, choose TCEP as it is not thiol-based.[5] | |
| Poor Selectivity (Reaction with Lysine) | Reaction pH is Too High: The pH is above 7.5, promoting the reaction of the maleimide with primary amines (e.g., lysine residues).[1][2] | Lower the reaction pH to within the 6.5-7.5 range to maximize selectivity for thiols.[2] |
| Conjugate Instability | Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other thiols.[2][11] | After conjugation, consider incubating the conjugate at a slightly higher pH (e.g., 8.5-9.0) for a short period to promote hydrolysis of the succinimide (B58015) ring, which stabilizes the linkage.[2] |
Quantitative Data Summary
The efficiency of the maleimide-thiol conjugation is highly dependent on key reaction parameters. The following table summarizes the optimal conditions derived from typical protein labeling experiments.
| Parameter | Optimal Range | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | This range provides the best balance between the rate of the thiol-maleimide reaction and the stability of the maleimide group. Below pH 6.5, the reaction is very slow. Above pH 7.5, maleimide hydrolysis and reaction with amines increase significantly.[1][2][3] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common. For sensitive proteins, the reaction can be performed overnight at 4°C.[1][2] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A molar excess of the maleimide reagent helps to drive the reaction to completion. A 10:1 to 20:1 ratio is a good starting point for optimization.[1][2] |
| Protein Concentration | 1-10 mg/mL | This is a common concentration range for efficient conjugation.[1][8][10] |
| Reaction Time | 30 minutes to Overnight | The required time is dependent on the reactants and the temperature.[1] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule (e.g., this compound) to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate Buffered Saline (PBS) or HEPES, pH 7.0-7.5, freshly prepared and degassed.
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if necessary).
-
Anhydrous DMSO or DMF for preparing the maleimide stock solution.
-
Quenching solution: L-cysteine or β-mercaptoethanol.
-
Purification tools: Desalting column (size-exclusion chromatography) or dialysis equipment.
Procedure:
-
Buffer Preparation: Prepare the conjugation buffer and thoroughly degas it by vacuum or by bubbling with an inert gas (e.g., nitrogen) for 15-20 minutes to remove dissolved oxygen.[1][8]
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[1][8][10]
-
(Optional) Reduction of Protein Disulfide Bonds: If the protein's cysteine residues are in disulfide bonds, they must be reduced.
-
Maleimide Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[10][12]
-
Conjugation Reaction:
-
Quenching and Purification:
-
Characterization and Storage:
Visualizations
Caption: Experimental workflow for Maleimide-Thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 6. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
dealing with steric hindrance in Mal-PEG3-Boc reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mal-PEG3-Boc and encountering challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional crosslinker. It contains a maleimide (B117702) group, a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The maleimide group selectively reacts with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be conjugated to another molecule.[2] This linker is commonly used in bioconjugation and drug delivery to connect two different molecules in a controlled, stepwise manner.[3]
Q2: What is steric hindrance and why is it a concern in this compound reactions?
A2: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups near a reactive site physically obstructs a chemical reaction.[4] In the context of this compound, the PEG3-Boc portion of the molecule can physically block the maleimide group, making it difficult to access a thiol group on a target molecule, especially if the target molecule is also large or has a sterically crowded conjugation site.[3] This can lead to low reaction yields or prevent the conjugation from occurring altogether.[4]
Q3: How does the PEG linker length influence steric hindrance?
A3: The length of the PEG linker plays a crucial role in mitigating steric hindrance. A short linker like PEG3 may not provide enough spatial separation between the maleimide and the bulky Boc group, or between the two molecules being conjugated. Using a longer PEG linker (e.g., PEG12, PEG24) can create more distance and flexibility, reducing the physical obstruction and improving conjugation efficiency.[4]
Q4: What are the optimal reaction conditions for the maleimide-thiol reaction?
A4: The maleimide-thiol reaction is most efficient and selective under specific conditions. The optimal pH range is between 6.5 and 7.5.[5] Below pH 6.5, the reaction rate slows down, while above pH 7.5, the maleimide ring is more susceptible to hydrolysis, and reaction with amines becomes more competitive.[5][6] The reaction is typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Steric Hindrance: The this compound linker may be too short, or the conjugation site on the target molecule may be sterically hindered. | - Use a longer PEG linker: Consider switching to a linker with a longer PEG chain (e.g., Mal-PEG6, Mal-PEG12) to increase the distance between the reactive groups.[4]- Optimize molar ratio: Increase the molar excess of the this compound reagent (a 10-20 fold excess is a common starting point for protein labeling) to drive the reaction forward.[5] |
| Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range. | - Adjust buffer pH: Ensure the pH of your reaction buffer is between 6.5 and 7.5 using non-thiol containing buffers like PBS or HEPES.[8] | |
| Maleimide Hydrolysis: The maleimide group has been hydrolyzed due to prolonged exposure to aqueous solution, especially at pH > 7.5. | - Prepare fresh solutions: Dissolve the this compound reagent in an anhydrous solvent like DMSO or DMF immediately before use.[4] | |
| Oxidized Thiols: Thiol groups on the target molecule have formed disulfide bonds and are unavailable for conjugation. | - Reduce disulfide bonds: Pre-treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7]- Use degassed buffers: To minimize oxidation, use buffers that have been degassed. Adding a chelating agent like EDTA (1-5 mM) can also help.[9] | |
| Non-Specific Binding or Side Reactions | Reaction with Amines: The reaction pH is too high (above 7.5), leading to competitive reaction of the maleimide with amine groups (e.g., lysine (B10760008) residues). | - Maintain optimal pH: Strictly maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.[10] |
| Hydrolysis of the Thioether Bond (Retro-Michael Reaction): The formed thiosuccinimide linkage can be unstable under certain conditions. | - Post-conjugation stabilization: After conjugation, consider treating the conjugate to hydrolyze any remaining maleimide groups to reduce the risk of unintended reactions.[10] | |
| Difficulty with Boc Deprotection | Incomplete Deprotection: The acidic conditions are not sufficient to completely remove the Boc group. | - Use appropriate acidic conditions: A common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).[8] Monitor the reaction by TLC or mass spectrometry to ensure completion.[11] |
| Product Instability: The deprotected amine is unstable under the workup conditions. | - Use mild workup conditions: Avoid acidic conditions during the workup after deprotection. Neutral or slightly basic washes (e.g., with a saturated sodium bicarbonate solution) are recommended.[12] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein
-
Preparation of Protein Solution: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL.[7] If the protein contains disulfide bonds, pre-treat with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature.[7]
-
Preparation of this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[13]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[13] Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4] Protect the reaction from light.[7]
-
Purification: Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography.[13]
Protocol 2: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected conjugate in an anhydrous solvent such as dichloromethane (DCM).[11]
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).[8]
-
Incubation: Stir the reaction at room temperature for 1-2 hours.[8]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to confirm the complete removal of the Boc group.[8]
-
Solvent Removal: Remove the TFA and DCM under reduced pressure.[8]
Visualizing Reaction Pathways and Workflows
Caption: A general workflow for a two-step conjugation using this compound.
Caption: Troubleshooting strategies for overcoming steric hindrance in this compound reactions.
References
- 1. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Post-Conjugation Purification of Mal-PEG3-Boc
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the removal of excess Mal-PEG3-Boc reagent following bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a heterobifunctional crosslinker commonly used in bioconjugation. It features a maleimide (B117702) group that reacts with thiol groups (e.g., on cysteine residues of proteins), a polyethylene (B3416737) glycol (PEG) spacer (PEG3) that enhances solubility, and a tert-butyloxycarbonyl (Boc) protected amine for subsequent modifications. The molecular weight of this compound is approximately 357.40 g/mol .[1][2]
Removal of the unreacted, excess this compound reagent after conjugation is a critical purification step. Failure to remove the excess reagent can lead to:
-
Inaccurate characterization: The presence of the free linker can interfere with analytical techniques used to determine the degree of conjugation.
-
Non-specific binding: The reactive maleimide group on the excess reagent can potentially react with other molecules in downstream applications.
-
Altered therapeutic efficacy and safety: In the context of drug development, the presence of unreacted linkers can impact the overall safety and efficacy profile of the bioconjugate.
Q2: What are the primary methods for removing excess this compound?
The most common and effective methods for removing small, unreacted PEG reagents like this compound are based on the significant size difference between the bioconjugate (e.g., a protein) and the small linker molecule. The three primary techniques are:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Larger molecules, like the conjugated protein, elute first, while smaller molecules, like the excess this compound, are retained longer.[3]
-
Dialysis: This method utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules. The bioconjugate is retained within the dialysis bag or cassette, while the smaller excess reagent diffuses out into a larger volume of buffer.[3]
-
Ultrafiltration/Diafiltration: This technique uses a membrane to separate molecules by size, often with the aid of centrifugal force or pressure. It can be used to concentrate the sample and exchange the buffer, effectively washing away the small, unreacted linker.[4][5]
Troubleshooting Guides
Issue 1: Poor Separation and Low Purity of the Bioconjugate
Potential Cause & Solution
-
Inappropriate Purification Method: The chosen method may not be optimal for the specific bioconjugate and the scale of the experiment.
-
Recommendation: Refer to the decision tree diagram below to select the most appropriate purification strategy based on your experimental needs. For instance, SEC generally offers higher resolution for laboratory-scale purifications, while dialysis and ultrafiltration are scalable and cost-effective.[3][6]
-
-
Suboptimal Parameters for the Chosen Method:
-
SEC: The column's fractionation range might not be suitable for the size difference between your bioconjugate and the this compound reagent. A large sample volume can also lead to peak broadening and decreased resolution.[7]
-
Dialysis: The Molecular Weight Cut-Off (MWCO) of the dialysis membrane may be too large, leading to loss of the bioconjugate, or too close to the bioconjugate's molecular weight, resulting in slow and inefficient removal of the excess reagent.
-
Recommendation: Select a dialysis membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your bioconjugate but significantly larger than the this compound reagent (357.4 g/mol ). A 10 kDa MWCO is often a good starting point for protein bioconjugates.[3]
-
-
Ultrafiltration: The MWCO of the ultrafiltration membrane may be inappropriate, or the number of washing steps (diafiltration volumes) may be insufficient.
-
Recommendation: Use a membrane with an MWCO at least 3-5 times smaller than your bioconjugate's molecular weight. Perform multiple diafiltration steps (exchanging 5-10 diavolumes) to ensure complete removal of the excess linker.[8]
-
-
Issue 2: Low Recovery of the Bioconjugate
Potential Cause & Solution
-
Non-specific Binding: The bioconjugate may be adsorbing to the purification matrix (SEC column) or membrane (dialysis, ultrafiltration).
-
Precipitation of the Bioconjugate: The buffer conditions (pH, ionic strength) may not be optimal for the stability of your bioconjugate, leading to precipitation during the purification process.
-
Recommendation: Ensure the buffer used throughout the purification process is optimized for the solubility and stability of your specific bioconjugate.
-
Quantitative Data Comparison
The following table provides a comparative summary of the typical performance of the three main purification methods for removing excess this compound from a protein conjugate. The data presented are representative and may vary depending on the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | >99% | 85-95% | High resolution, good for analytical and preparative scales. | Can lead to sample dilution, more time-consuming for large volumes.[3] |
| Dialysis | 95-98% | 90-98% | Simple, cost-effective, suitable for large volumes.[3] | Can be slow, may not achieve the highest purity.[10] |
| Ultrafiltration/Diafiltration | 98-99% | 90-97% | Fast, scalable, combines purification and concentration. | Risk of membrane fouling, potential for non-specific binding.[5][11] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a desalting column or a gel filtration resin with a fractionation range suitable for separating your bioconjugate from the ~357 Da this compound reagent (e.g., Sephadex G-25).[5]
-
Equilibration: Equilibrate the column with at least two column volumes of a filtered and degassed buffer that is compatible with your bioconjugate (e.g., PBS, pH 7.4).[6]
-
Sample Loading: Apply the conjugation reaction mixture to the column. For optimal separation, the sample volume should not exceed 30% of the total column volume for desalting columns or 2-5% for high-resolution SEC.[3][6]
-
Elution: Elute the sample with the equilibration buffer at the flow rate recommended by the manufacturer.
-
Fraction Collection: Collect fractions and monitor the eluate using a UV detector at 280 nm (for proteins). The larger bioconjugate will elute in the earlier fractions (void volume for desalting columns), while the smaller, unreacted this compound will elute later.[3]
Protocol 2: Dialysis
-
Membrane Selection: Choose a dialysis membrane with an MWCO that is significantly larger than this compound but at least 3-5 times smaller than your bioconjugate (e.g., 10 kDa for a >30 kDa protein).[3]
-
Sample Preparation: Load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Immerse the sealed dialysis device in a large volume of an appropriate buffer (at least 100-200 times the sample volume) at 4°C with gentle stirring.[6]
-
Buffer Exchange: To ensure efficient removal of the excess reagent, perform at least three buffer changes over a period of 12-24 hours. A typical schedule is to change the buffer after 4 hours, again after another 4-6 hours, and then leave it to dialyze overnight.[6]
-
Sample Recovery: Carefully recover the purified bioconjugate from the dialysis device.
Protocol 3: Ultrafiltration/Diafiltration
-
Device Selection: Choose a centrifugal ultrafiltration device or a tangential flow filtration (TFF) system with a membrane MWCO that is at least 3-5 times smaller than your bioconjugate.
-
Initial Concentration (Optional): Centrifuge the device or operate the TFF system to concentrate the reaction mixture to a smaller volume.
-
Diafiltration (Washing): Add a volume of an appropriate buffer to the concentrated sample and repeat the filtration process. Repeat this washing step for a total of 5-10 volume exchanges to ensure the removal of the excess this compound.
-
Final Concentration: After the final wash, concentrate the purified bioconjugate to the desired final volume.
-
Sample Recovery: Recover the concentrated and purified bioconjugate from the device.
Visualization of the Purification Workflow
The following diagram illustrates a decision-making workflow to help you select the most suitable purification method for your specific needs.
Caption: Decision tree for selecting a purification method.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting guide for inconsistent results with Mal-PEG3-Boc
Technical Support Center: Mal-PEG3-Boc
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting inconsistent experimental results. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, quantitative data, and experimental protocols to help you navigate common challenges.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during conjugation and deprotection reactions involving this compound.
Q1: Why is my maleimide-thiol conjugation yield low or inconsistent?
A1: Low or variable conjugation efficiency is the most common issue and typically stems from one of four factors: maleimide (B117702) hydrolysis, thiol oxidation, incorrect pH, or suboptimal stoichiometry.
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at a pH above 7.5, which opens the ring to form an unreactive maleamic acid derivative.[1][2][3] To mitigate this, always prepare aqueous solutions of this compound immediately before use and avoid storing them.[1][2][3]
-
Thiol Oxidation: The target thiol groups (-SH) on your protein or peptide can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[2][4] It is crucial to use degassed buffers, and you can consider adding a non-thiol reducing agent like TCEP or a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[4]
-
Incorrect Reaction pH: The pH of the reaction buffer is the most critical factor for success.[1] The optimal range for the maleimide-thiol reaction is pH 6.5-7.5, where the reaction is highly selective for thiols.[1][3][5] Below pH 6.5, the reaction rate slows considerably.[1][3] Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and side reactions with primary amines (e.g., lysine (B10760008) residues) become more prevalent.[1][2]
-
Suboptimal Stoichiometry: The molar ratio of maleimide to thiol affects the reaction efficiency. For labeling proteins, a 10- to 20-fold molar excess of the this compound reagent is often recommended as a starting point to drive the reaction to completion.[1][4]
Q2: My purified conjugate appears to lose its payload over time, especially in plasma. What is happening?
A2: This issue is characteristic of the reversibility of the thioether bond formed between the maleimide and the thiol. The linkage, known as a thiosuccinimide, can undergo a retro-Michael reaction, which breaks the bond and reforms the original reactants.[1][2][6] This deconjugation is particularly problematic in biological environments rich in other thiols, like glutathione (B108866) in vivo, which can intercept the released maleimide-payload.[2][7][8]
The most effective solution is to intentionally hydrolyze the thiosuccinimide ring after the initial conjugation is complete.[8] This ring-opened product is a stable succinamic acid thioether that is not susceptible to the retro-Michael reaction.[2][8] This can be achieved by adjusting the pH of the conjugate solution post-purification (see Protocol 3).
Q3: I am having trouble with the Boc deprotection step. Why is it incomplete?
A3: Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group is a common downstream issue. The Boc group is cleaved under acidic conditions, so troubleshooting should focus on the acidolysis step.[9]
-
Insufficient Acid Strength/Concentration: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is standard.[9][10] If deprotection is incomplete, consider increasing the TFA concentration (e.g., from 20% to 50% v/v) or using a stronger acid system like 4M HCl in dioxane.[9]
-
Inadequate Reaction Time/Temperature: Deprotection is a kinetic process. Ensure sufficient reaction time (typically 1-2 hours at room temperature) and monitor progress with an appropriate analytical method like LC-MS or NMR.[4][9][10]
-
Solvent Issues: The PEGylated compound must be fully dissolved for the reaction to proceed efficiently. DCM is a common choice, but ensure it provides good solubility for your specific conjugate.[9]
Q4: How should I properly store and handle this compound to ensure its integrity?
A4: Proper storage is critical to prevent degradation of the reactive maleimide group. The solid reagent should be stored at -20°C, protected from moisture and light, preferably under an inert atmosphere like argon or nitrogen.[2][3][10] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.[2][3] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF immediately before use.[3][7] Avoid preparing and storing aqueous solutions of the reagent.[3]
Data Presentation
Table 1: Effect of pH on Maleimide Reaction Specificity and Stability
| pH Range | Rate of Thiol-Maleimide Reaction | Rate of Maleimide Hydrolysis | Competing Reaction with Amines | Recommendation |
| < 6.5 | Slow | Low | Negligible | Use only if necessary; expect longer reaction times. |
| 6.5 - 7.5 | Optimal | Low to Moderate | Minimal [2] | Highly Recommended for Specificity. [1][3] |
| > 7.5 | Fast | High[1][2] | Significant[1] | Not Recommended; loss of specificity and reagent. |
Table 2: Quick Troubleshooting Guide for Low Conjugation Yield
| Potential Cause | Recommended Solution | Key Parameters to Check |
| Hydrolysis of Maleimide Reagent | Prepare this compound solution fresh in anhydrous DMSO/DMF immediately before use.[3][7] | Age and storage of reagent solution. |
| Oxidation of Thiol Groups | Use degassed buffers (e.g., PBS, HEPES).[1][10] Add 1-5 mM EDTA.[4] Pre-treat with TCEP if necessary. | Presence of oxygen; buffer preparation. |
| Incorrect Reaction pH | Prepare buffers carefully and verify pH is within the 6.5-7.5 range before use.[2][4] | Buffer pH and buffering capacity. |
| Steric Hindrance | Consider using a longer PEG linker if accessibility to the thiol is an issue.[11] | Molecular size and structure of reactants. |
| Presence of Competing Thiols | Ensure all extraneous thiols (e.g., DTT) are removed after any reduction steps.[3] | Purity of target molecule solution. |
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general method for conjugating this compound to a thiol-containing protein.
-
Materials:
-
Methodology:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[7] If the protein contains disulfide bonds that need to be reduced, pre-treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
This compound Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[1][7] Add the linker solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[7][10]
-
Quenching (Optional): To consume any unreacted maleimide groups, add a quenching reagent (e.g., cysteine) to a final concentration of ~1 mM and incubate for 15-30 minutes.[10]
-
Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
-
Materials:
-
Boc-protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[10]
-
(Optional) Scavenger: Triisopropylsilane (TIS)
-
-
Methodology:
-
Dissolution: Dissolve the purified Boc-protected conjugate in DCM (a common starting concentration is 0.1 M).[9]
-
Reaction Setup: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add TFA to the desired final concentration (e.g., 20-50% v/v).[9] If the substrate is sensitive to alkylation by the released tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).
-
Incubation: Stir the reaction at room temperature for 1-2 hours.[10] Monitor the reaction's completion by LC-MS or TLC.
-
Workup: Remove the solvent and excess TFA under reduced pressure (e.g., rotary evaporation). The resulting deprotected product is often an ammonium (B1175870) salt and can be used directly in the next step or further purified.[4][10]
-
Protocol 3: Stabilizing the Thioether Linkage via Hydrolysis
This protocol converts the potentially reversible thiosuccinimide linkage to a stable thiosuccinamic acid.
-
Materials:
-
Purified thiosuccinimide conjugate
-
High pH Buffer: e.g., 100 mM sodium borate, pH 9.0
-
-
Methodology:
-
Post-Conjugation: After the initial maleimide-thiol conjugation (Protocol 1) and purification, dissolve the conjugate in a neutral buffer (e.g., PBS, pH 7.4).
-
pH Adjustment: Adjust the pH of the conjugate solution to 8.5-9.0 by adding the high pH buffer or a dilute base.
-
Incubation: Incubate the solution at room temperature for 1-2 hours. This promotes the hydrolysis of the succinimide (B58015) ring.
-
Re-equilibration: Adjust the pH back to a neutral range (e.g., pH 7.4) for storage or downstream applications.
-
Confirmation: The ring-opening can be confirmed by mass spectrometry, as it results in the addition of one molecule of water (+18 Da) to the conjugate's mass.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
effect of reducing agents on Mal-PEG3-Boc conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the conjugation of Maleimide-PEG3-Boc, with a focus on the effects of reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating Mal-PEG3-Boc to a thiol-containing molecule?
The optimal pH range for the reaction between a maleimide (B117702) and a sulfhydryl group is between 6.5 and 7.5.[1][2] This range provides an excellent balance between the reactivity of the thiol group (favoring the nucleophilic thiolate anion) and the stability of the maleimide group.[1] At a pH below 6.5, the reaction rate slows considerably.[1] Conversely, at a pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis into a non-reactive maleamic acid and can also react non-specifically with primary amines, such as the side chain of lysine (B10760008) residues.[1][2] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, highlighting the importance of pH control for chemoselectivity.[3]
Q2: Why is a reducing agent necessary for some this compound conjugation reactions?
In many proteins, particularly antibodies, cysteine residues often exist in an oxidized state, forming disulfide bonds (-S-S-) that are crucial for their tertiary and quaternary structures.[1][4] The maleimide group of the this compound linker reacts specifically with free sulfhydryl (thiol) groups (-SH), not with disulfide bonds.[1] Therefore, a reducing agent is required to cleave these disulfide bonds, exposing the thiol groups and making them available for conjugation.[1][5]
Q3: What are the key differences between TCEP and DTT as reducing agents for this conjugation?
The primary differences between Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and Dithiothreitol (B142953) (DTT) are their chemical structures and their compatibility with maleimide chemistry.[1]
-
DTT (Dithiothreitol): As a thiol-based reducing agent, DTT's own thiol groups will compete with the thiols on the target molecule to react with the this compound linker.[1] This competition significantly reduces conjugation efficiency.[6] Consequently, it is mandatory to remove all excess DTT after reduction and before the maleimide reagent is added, typically via a desalting column or dialysis.[1][4]
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is a non-thiol, phosphine-based reducing agent.[1] This makes it more compatible with maleimide conjugation reactions as it does not directly compete for the maleimide group in the same way DTT does.[1][6] For this reason, TCEP is often the preferred reducing agent.[4] However, TCEP is not completely inert and can still react with the maleimide group, reducing labeling efficiency, though to a lesser extent than DTT.[6][7][8]
Q4: My final conjugate is unstable. What could be the cause?
Instability of a maleimide-thiol conjugate is often due to a retro-Michael reaction, where the thioether bond is reversible.[9] This deconjugation is particularly problematic in environments rich in other thiols, such as in vivo where glutathione (B108866) is abundant, leading to the transfer of the PEG-Boc linker to other molecules.[1][10] To create a more stable linkage, a post-conjugation hydrolysis step can be performed by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) to open the thiosuccinimide ring, forming a stable succinamic acid thioether that is resistant to this thiol exchange.[1]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is one of the most common issues encountered. The following guide provides a systematic approach to identifying the root cause.
| Possible Cause | Recommended Solution |
| Inactive Maleimide Reagent | Maleimides are susceptible to hydrolysis in aqueous solutions.[3] Always prepare stock solutions of this compound in a dry, aprotic organic solvent like anhydrous DMSO or DMF immediately before use.[9] Avoid storing the linker in aqueous buffers.[3] |
| Absence or Re-oxidation of Free Thiols | If your target molecule contains disulfide bonds, they must first be reduced.[3] After reduction, thiols can re-oxidize if exposed to air. Use degassed buffers for the reduction and conjugation steps.[5] Including a chelating agent like 1-5 mM EDTA can help by sequestering metal ions that catalyze oxidation.[5] You can confirm the presence of free thiols using Ellman's reagent (DTNB).[5] |
| Interference from Reducing Agent | If using DTT: Ensure its complete removal after the reduction step using a desalting column or dialysis.[1] Any residual DTT will compete with your target molecule.[1] If using TCEP: While often used in a one-pot reaction, TCEP can still lower the yield by reacting with the maleimide.[11] For optimal results, consider removing excess TCEP, especially if high concentrations were used for reduction.[12] |
| Incorrect Buffer Composition or pH | The reaction buffer must be free of any extraneous thiol-containing compounds (e.g., DTT, 2-mercaptoethanol). Ensure the pH is strictly maintained between 6.5 and 7.5.[1][2] Avoid buffers with primary amines (like Tris) if the pH is above 7.5, as they can react with the maleimide.[1] |
| Insufficient Molar Excess of this compound | A 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.[9][13] However, the optimal ratio depends on the specific reactants and should be determined empirically through small-scale optimization experiments. |
Quantitative Data: Effect of Reducing Agents on Maleimide Labeling
The presence of reducing agents during the conjugation step significantly impacts the reaction yield. While removal of the reducing agent is strongly recommended, the following data illustrates the comparative effects if they remain present.
| Reducing Agent (at equal concentrations) | Relative Labeling Efficiency | Key Findings |
| None | 100% (Reference) | Provides the baseline for optimal conjugation yield. |
| TCEP | ~33% | In one study, the presence of 0.1 mM TCEP resulted in a threefold decrease in maleimide labeling efficiency compared to having no reductant present.[14] |
| DTT | ~9% | The same study found that TCEP allowed for 3.6 times greater labeling of the target protein than an equal concentration of DTT, highlighting DTT's strong inhibitory effect.[14] |
Data synthesized from a comparative study on myosin labeling.[14]
Experimental Protocols
Protocol 1: Disulfide Bond Reduction of a Protein
This protocol describes the necessary first step if the target thiols on your protein are in the form of disulfide bonds.
Materials:
-
Protein solution (1-10 mg/mL)
-
Degassed Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)
-
TCEP hydrochloride (or DTT as an alternative)
-
Desalting column (required if using DTT)
Procedure using TCEP (Preferred Method):
-
Dissolve the protein in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[13]
-
Prepare a fresh stock solution of TCEP in the degassed buffer.
-
Add TCEP to the protein solution to achieve a final 10- to 100-fold molar excess over the protein.[5][13]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 30-60 minutes at room temperature.[13]
-
The reduced protein solution can now be used directly for the conjugation reaction (Protocol 2). For maximum efficiency, removal of TCEP via a desalting column is recommended but not always required.[12]
Procedure using DTT (Alternative Method):
-
Follow steps 1 and 2 above, but prepare a DTT stock solution instead of TCEP.
-
Add DTT to the protein solution to a final concentration of 1-10 mM.[4]
-
Incubate for 30-60 minutes at room temperature.[4]
-
Crucially, remove the excess DTT from the reduced protein solution using a desalting column equilibrated with degassed Conjugation Buffer.[1] The purified, reduced protein is now ready for conjugation.
Protocol 2: Conjugation of Reduced Protein with this compound
Materials:
-
Reduced protein solution (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Solution (e.g., 1 M L-cysteine or 2-mercaptoethanol)
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9]
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., a 10- to 20-fold excess of linker over protein is a typical starting point).[9][13] Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% (v/v) to avoid protein denaturation.[12]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[13] Gentle mixing can be applied.
-
(Optional but Recommended) Quench the reaction by adding an excess of a small molecule thiol, like L-cysteine, to react with any unreacted this compound.[9] Incubate for an additional 15-30 minutes.
-
Purify the final conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove excess linker and quenching reagent.[1]
Visualizations
Caption: Interference pathways of reducing agents in maleimide conjugation.
Caption: Troubleshooting workflow for low maleimide conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mstechno.co.jp [mstechno.co.jp]
minimizing non-specific binding in Mal-PEG3-Boc labeling
Welcome to the technical support center for Mal-PEG3-Boc and other maleimide-based labeling reagents. This guide is designed for researchers, scientists, and drug development professionals to help minimize non-specific binding and troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between a maleimide (B117702) and a thiol (sulfhydryl) group is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines, ensuring high specificity.[1][2][3]
Q2: What causes non-specific binding with maleimide reagents?
Non-specific binding in maleimide conjugations primarily stems from two main factors:
-
Reaction with Primary Amines: At pH values above 7.5, the reactivity of maleimides towards primary amines, like the side chain of lysine (B10760008) residues, increases significantly, leading to non-specific labeling.[1][2][3]
-
Hydrophobic and Electrostatic Interactions: The labeling reagent or the target biomolecule may have hydrophobic or charged regions that can non-specifically adsorb to other proteins or the surfaces of reaction vessels.[1] The PEG3 linker in this compound is designed to be hydrophilic to help reduce these non-specific hydrophobic interactions.
Q3: My maleimide reagent isn't labeling my protein. What could be the problem?
Several factors can lead to low or no labeling:
-
Maleimide Hydrolysis: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5. The resulting maleamic acid is unreactive towards thiols.[1][2][3] Always prepare aqueous solutions of maleimide reagents immediately before use and store stock solutions in a dry, anhydrous organic solvent like DMSO or DMF at -20°C.[1][2][3]
-
Oxidized Thiols: Cysteine residues on your protein may have formed disulfide bonds (-S-S-), which are unreactive with maleimides.[1] These bonds must be reduced to free the thiol groups for conjugation.[1]
-
Incorrect Buffer Composition: Your buffer may contain thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) or primary amines (e.g., Tris) that compete with your target molecule for the maleimide.[1][5]
Q4: Why is it necessary to quench the maleimide reaction, and what should I use?
Quenching is a crucial step to stop the conjugation reaction and cap any unreacted maleimide groups.[1][6] This prevents the still-reactive maleimide from binding non-specifically to other thiol-containing molecules in subsequent steps of your experiment or assay, which can cause high background signals and off-target effects.[6][7] Small, thiol-containing molecules like L-cysteine, 2-mercaptoethanol (B42355) (BME), or N-acetylcysteine are commonly used as quenching agents.[6][7]
Q5: How can I remove unreacted this compound and quenching agent after the reaction?
Purification is essential for obtaining a clean conjugate. Common methods for removing small molecules include:
-
Size-Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on size. The larger protein conjugate will elute before the smaller, unreacted maleimide and quenching agent.[1][6]
-
Dialysis/Diafiltration: These methods are effective for removing small molecules from large protein conjugates by exchanging the buffer.[1][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your labeling protocol.
Issue 1: High Background or Non-Specific Binding
If you observe high background signals or evidence of non-specific labeling, consult the following decision tree and table.
| Potential Cause | Recommended Solution |
| Reaction pH is too high (>7.5) | Maintain the reaction pH strictly between 6.5 and 7.5 to ensure selectivity for thiols over amines.[1][2][3] Use non-amine buffers like PBS or HEPES.[1][5] |
| Unreacted maleimide | After the conjugation reaction is complete, add a quenching agent like L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM to cap all excess maleimide groups.[6][7] |
| Hydrophobic interactions | Incorporate blocking agents like Bovine Serum Albumin (BSA) or non-ionic detergents (e.g., Tween-20) in your assay buffers to minimize non-specific adsorption to surfaces.[1][2] |
| Impure conjugate | Ensure the final conjugate is thoroughly purified to remove aggregates, excess labeling reagent, and quenching agent. Size-exclusion chromatography (SEC) is highly recommended.[1][6] |
Issue 2: Low or No Conjugation Efficiency
If you are experiencing poor labeling yields, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | Prepare aqueous solutions of this compound immediately before use.[1][3] For storage, dissolve the reagent in an anhydrous organic solvent like DMSO or DMF and keep it at -20°C, protected from moisture.[1][2][3] |
| Disulfide bonds not fully reduced | Cysteine residues may be present as disulfide bonds, which are unreactive.[1] Pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is advantageous as it does not contain a thiol and does not need to be removed before adding the maleimide.[5][8] |
| Thiol Re-oxidation | Free thiols can re-oxidize to form disulfide bonds. Use degassed buffers to minimize oxygen content and consider adding a chelating agent like EDTA to the reaction buffer.[4] |
| Incorrect Reaction pH | If the pH is below 6.5, the reaction rate with thiols slows down significantly.[1][4] Ensure the pH is within the optimal 6.5-7.5 range.[1][4] |
| Competing Thiols in Buffer | Ensure your buffers are free of thiol-containing compounds (e.g., DTT, BME).[1][5] If DTT was used for reduction, it must be completely removed (e.g., via a desalting column) before adding the maleimide reagent.[9] |
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Reaction pH | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes side reactions with amines and hydrolysis of the maleimide ring.[1][2][3][4] |
| Reaction Buffer | Phosphate (PBS), HEPES | These buffers are effective and do not contain primary amines or thiols that can interfere with the reaction.[1][5] Ensure buffers are degassed.[4][8] |
| Maleimide Reagent Molar Excess | 10 to 20-fold molar excess over protein | A common starting point to drive the reaction to completion. This should be optimized empirically for each specific protein and application.[5][8] |
| Reaction Time & Temperature | 2 hours at room temperature or overnight at 4°C | Incubation conditions can be adjusted based on the protein's stability and reactivity.[6][8] |
| Quenching Agent Concentration | 10 - 50 mM (final concentration) | A sufficient excess to ensure all unreacted maleimide is capped.[6][7] Common agents include L-cysteine and 2-mercaptoethanol.[6][7] |
Experimental Protocols & Visualizations
General Workflow for this compound Labeling
The diagram below illustrates a standard workflow for labeling a thiol-containing protein with a maleimide reagent, incorporating best practices to minimize non-specific binding.
Protocol 1: Protein Preparation and Labeling
-
Prepare Protein Solution: Dissolve the thiol-containing protein in a degassed, amine-free buffer (e.g., PBS or HEPES) at a pH between 7.0 and 7.5. A typical protein concentration is 1-10 mg/mL.[5][8][10]
-
Reduce Disulfide Bonds (Optional): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for approximately 30 minutes at room temperature.[8][11]
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[1][8]
-
Perform Labeling Reaction: While gently stirring the protein solution, add the maleimide stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.[8] Protect the reaction from light if using a fluorescent maleimide. Incubate for 2 hours at room temperature or overnight at 4°C.[8][12]
-
Quench Reaction: Stop the reaction by adding a quenching agent like L-cysteine to a final concentration of 10-50 mM to react with any excess maleimide. Incubate for an additional 15 minutes at room temperature.[6][7][8]
-
Purify Conjugate: Remove unreacted maleimide, quenching agent, and any byproducts by passing the reaction mixture over a size-exclusion chromatography (e.g., desalting) column equilibrated with a suitable storage buffer.[1][6][8]
Maleimide-Thiol Reaction and Potential Side Reactions
Understanding the chemistry is key to troubleshooting. The desired reaction is highly specific within the optimal pH range, but side reactions can occur if conditions are not controlled.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. biotium.com [biotium.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Improving Hydrobobic Molecule Solubility with Mal-PEG3-Boc
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for utilizing Mal-PEG3-Boc to enhance the solubility of hydrophobic molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the conjugation and deprotection steps involving this compound.
Q1: My conjugation reaction yield is low. What are the potential causes and solutions?
Low conjugation yield is a frequent challenge. Several factors related to the maleimide-thiol reaction can contribute to this issue. The primary concerns are the pH of the reaction, oxidation of the thiol group, and hydrolysis of the maleimide (B117702) group.[1]
-
Incorrect pH: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows considerably as the thiol group is less nucleophilic. Above pH 7.5, the maleimide ring is prone to hydrolysis, rendering it inactive, and can begin to react with primary amines, reducing selectivity.
-
Thiol Oxidation: Thiol groups can oxidize to form disulfide bonds, which do not react with maleimides.[2] To prevent this, it's recommended to use degassed buffers and consider adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][2]
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis in aqueous solutions.[3] It is crucial to prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[1]
-
Incorrect Molar Ratio: An insufficient amount of the PEG linker will result in an incomplete reaction. A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point to drive the reaction to completion.[4]
Q2: How can I confirm the successful conjugation of this compound to my molecule?
Successful conjugation can be verified using several analytical techniques that detect the change in molecular weight and properties of the modified molecule.[5]
-
Mass Spectrometry (MS): This is a direct method to confirm the addition of the this compound linker by observing the expected mass increase in the product.[6]
-
High-Performance Liquid Chromatography (HPLC): Both size-exclusion (SEC) and reversed-phase (RP-HPLC) chromatography can be used.[7] PEGylation increases the hydrodynamic volume and alters the hydrophobicity of the molecule, leading to a shift in retention time compared to the unmodified molecule.[7][8]
-
NMR Spectroscopy: For smaller molecules, ¹H NMR can be used to observe the disappearance of the maleimide protons and the appearance of new signals corresponding to the PEG linker.[3]
Q3: My hydrophobic molecule is still poorly soluble after PEGylation. What went wrong?
If solubility does not improve as expected, consider the following possibilities:
-
Incomplete Reaction: As detailed in Q1, a low conjugation yield means a significant portion of your hydrophobic molecule remains unmodified.
-
Insufficient PEG Length: For highly hydrophobic molecules, a short PEG chain like PEG3 may not be sufficient to significantly enhance aqueous solubility.[9] Consider using a linker with a longer PEG chain (e.g., PEG12, PEG24) or a branched PEG structure.[9]
-
Aggregation: The PEGylated conjugate may still be prone to aggregation. Factors such as concentration, buffer composition, and temperature can influence this.[10]
Q4: How do I efficiently remove the Boc protecting group after conjugation?
The tert-butyloxycarbonyl (Boc) protecting group is reliably removed under acidic conditions using trifluoroacetic acid (TFA).[11] The reaction mechanism involves protonation of the Boc group, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates.
-
Standard Conditions: A common method is to treat the Boc-protected compound with a solution of TFA in an anhydrous solvent like dichloromethane (B109758) (DCM).[11] A mixture of 25-55% TFA in DCM is often effective.[12][13]
-
Reaction Time and Temperature: The reaction is typically fast, often completing within 1-2 hours at room temperature.[12] Cooling the reaction to 0°C can help control the reaction rate and minimize side reactions.[11]
-
Work-up: After the reaction, the TFA and solvent are typically removed under reduced pressure.[14]
Q5: What is the best way to purify the final PEGylated product?
The choice of purification method depends on the properties of the conjugate and any unreacted starting materials.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is effective for separating the larger PEGylated conjugate from smaller unreacted this compound linkers and other small molecules.[2]
-
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity and can be very effective at resolving the PEGylated product from the un-PEGylated starting material.[7]
-
Dialysis: For larger molecules like proteins, dialysis can be used to remove excess, unreacted PEG linker.[2]
Data Presentation
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. |
| Solvent | Degassed aqueous buffer (e.g., PBS, HEPES)[2] | Minimizes thiol oxidation.[2] |
| Reducing Agent | TCEP (optional)[2] | Reduces disulfide bonds to free thiols. |
| Temperature | 4°C to Room Temperature (25°C)[4] | Slower reaction at 4°C can improve control.[4] |
| Molar Ratio | 10-20 fold excess of Maleimide-PEG[4] | Drives the reaction towards completion.[4] |
| Reaction Time | 2 hours to overnight[4] | Dependent on temperature and reactant concentrations. |
Table 2: Typical Conditions for Boc Deprotection
| Parameter | Recommended Condition | Notes |
| Reagent | Trifluoroacetic Acid (TFA)[11] | A strong acid that efficiently cleaves the Boc group.[11] |
| Solvent | Anhydrous Dichloromethane (DCM)[11] | A common solvent for this reaction. |
| Concentration | 25-55% TFA in DCM[12][13] | Higher concentrations can lead to faster reactions. |
| Temperature | 0°C to Room Temperature[11] | Starting at 0°C can help control the reaction. |
| Reaction Time | 1-4 hours[12] | Monitor by TLC or LC-MS for completion. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Thiol-Containing Molecule with this compound
-
Preparation of Thiol-Containing Molecule: Dissolve the hydrophobic molecule containing a free thiol group in a degassed buffer (e.g., phosphate-buffered saline, pH 7.2).[2] If the molecule contains disulfide bonds, pre-treat with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce them.[1]
-
Preparation of this compound Solution: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of approximately 10 mM.[4]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.[4]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4] If the reactants are light-sensitive, protect the reaction from light.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, RP-HPLC, or dialysis to remove unreacted this compound and byproducts.[2]
Protocol 2: General Procedure for Boc Deprotection
-
Preparation: Dissolve the purified, Boc-protected conjugate in anhydrous dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0°C in an ice bath.[11]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-55%.[12][13]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[12] Monitor the reaction's progress by LC-MS or TLC until the starting material is consumed.
-
Work-up: Remove the DCM and excess TFA under reduced pressure (in a well-ventilated fume hood). The resulting deprotected amine salt can often be used without further purification or can be purified by HPLC.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of Mal-PEG3-Boc Conjugates by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of heterobifunctional linkers is a cornerstone of modern bioconjugation, underpinning the development of transformative therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Mal-PEG3-Boc, a linker featuring a thiol-reactive maleimide (B117702), a hydrophilic triethylene glycol (PEG3) spacer, and a protected amine in the form of a tert-butyloxycarbonyl (Boc) group, is a valuable tool in this arena. Its defined length and versatile functionalities demand rigorous analytical scrutiny, for which mass spectrometry stands as the premier technique.
This guide provides a comparative analysis of mass spectrometric approaches for the characterization of this compound, offering detailed experimental protocols, expected data, and a discussion of alternative techniques to ensure the structural integrity and purity of this critical reagent and its subsequent conjugates.
Comparison of Ionization Techniques
The selection of an appropriate ionization technique is critical for the successful analysis of this compound, given the inherent lability of the Boc protecting group. The two most common soft ionization methods, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are compared below.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Generates ions from a liquid solution, making it highly compatible with liquid chromatography (LC). | Utilizes a matrix to absorb laser energy, promoting soft ionization of the analyte with minimal fragmentation. |
| Typical Adducts | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | Primarily [M+Na]⁺, [M+K]⁺ |
| Fragmentation | In-source fragmentation can occur, particularly for labile groups like Boc. This can be minimized by optimizing instrument parameters. | Generally a softer ionization technique, resulting in less in-source fragmentation. |
| Throughput | High, especially when coupled with LC for automated analysis. | Very high, allowing for rapid screening of multiple samples. |
| Buffer Tolerance | Less tolerant to non-volatile salts and buffers. | More tolerant to salts and buffers compared to ESI. |
Expected Mass Spectrometry Data
The theoretical molecular weight of this compound is 386.43 g/mol (C₁₈H₂₈N₂O₇). Mass spectrometric analysis should confirm this molecular weight, with the observation of characteristic adducts and fragments.
| Ion Species | Expected m/z | Notes |
| [M+H]⁺ | 387.44 | Protonated molecule, commonly observed in ESI-MS. |
| [M+Na]⁺ | 409.42 | Sodium adduct, frequently observed in both ESI-MS and MALDI-TOF MS. |
| [M+K]⁺ | 425.39 | Potassium adduct, may be observed depending on sample purity and the presence of potassium salts. |
| [M-C₄H₈+H]⁺ | 331.38 | Loss of isobutylene (B52900) (56 Da) from the Boc group, a characteristic fragment.[1] |
| [M-Boc+H]⁺ | 287.34 | Loss of the entire Boc group (100 Da).[1] |
Experimental Protocols
Detailed methodologies for the analysis of this compound by both ESI-MS and MALDI-TOF MS are provided below.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
This protocol is designed for a standard LC-ESI-MS system and is ideal for assessing purity and confirming the molecular weight of this compound.
Sample Preparation:
-
Dissolve this compound in a suitable solvent, such as acetonitrile (B52724) or methanol, to a stock concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) to a final concentration of 10-20 µg/mL.
LC-MS Parameters:
-
LC System: Agilent 1260 Infinity II or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Agilent 6530 Q-TOF or equivalent.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100-150 V (can be lowered to minimize in-source fragmentation of the Boc group).[2]
-
Mass Range: m/z 100 - 1000.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
This protocol is suitable for rapid screening and molecular weight confirmation.
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/50% water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve this compound in acetonitrile to a concentration of 1 mg/mL.
-
Sample Spotting: Mix the matrix and analyte solutions in a 10:1 (v/v) ratio. Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
MALDI-TOF MS Parameters:
-
MS System: Bruker ultrafleXtreme or equivalent.
-
Ionization Mode: Positive, Reflector.
-
Laser: 337 nm Nitrogen Laser.
-
Laser Intensity: Optimize for the best signal-to-noise ratio, typically 30-60% of maximum.
-
Mass Range: m/z 100 - 1000.
Fragmentation Pathway of this compound
The fragmentation of this compound in the gas phase, particularly under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS), can provide valuable structural information. The primary fragmentation events are the characteristic losses from the Boc group and cleavages along the PEG chain.
Caption: Fragmentation pathway of protonated this compound.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound and its conjugates benefits from the use of orthogonal analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of all functional groups (maleimide, PEG, and Boc) and their connectivity. ¹H and ¹³C NMR are essential for unequivocal structure elucidation.
-
High-Performance Liquid Chromatography (HPLC): When coupled with UV detection, HPLC is invaluable for assessing the purity of this compound. The maleimide group possesses a UV chromophore, facilitating its detection.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the carbonyls of the maleimide and Boc group, and the ether linkages of the PEG spacer.
Conclusion
The robust characterization of this compound is paramount for its successful application in the synthesis of well-defined bioconjugates. Both ESI-MS and MALDI-TOF MS are suitable techniques for confirming the molecular weight of this linker. LC-ESI-MS offers the added advantage of simultaneous purity assessment, while MALDI-TOF MS provides a high-throughput option for rapid screening. Understanding the characteristic fragmentation patterns, particularly the lability of the Boc group, is crucial for accurate data interpretation. By employing a combination of mass spectrometry and complementary analytical techniques, researchers can ensure the quality and consistency of their this compound reagents, paving the way for the development of novel and effective bioconjugates.
References
A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) for Mal-PEG3-Boc ADCs
For researchers, scientists, and drug development professionals engaged in the development of antibody-drug conjugates (ADCs), the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute that directly impacts therapeutic efficacy and safety. This guide provides an objective comparison of the primary analytical methods for assessing the DAR of ADCs featuring a Maleimide-PEG3-Boc linker, supported by experimental data and detailed protocols.
The unique characteristics of the Mal-PEG3-Boc linker, which combines a thiol-reactive maleimide, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a temporary Boc protecting group, present specific considerations for analytical method selection and optimization. This guide will delve into the principles, advantages, and limitations of Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS) for the characterization of these next-generation ADCs.
Comparison of Analytical Methods for DAR Determination
The selection of an appropriate analytical method for DAR determination is contingent on several factors, including the specific characteristics of the ADC, the desired level of detail in the analysis (average DAR versus distribution of drug-loaded species), and the stage of drug development.
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | UV-Vis Spectroscopy |
| Principle | Separates ADC species based on differences in hydrophobicity under non-denaturing conditions. | Separates ADC components under denaturing conditions based on hydrophobicity.[1] | Measures the mass-to-charge ratio of intact or fragmented ADC species to determine the mass of conjugated drugs. | Measures absorbance of the ADC at two wavelengths to determine the concentrations of the antibody and the drug based on the Beer-Lambert law.[2] |
| Information Provided | Average DAR, drug-load distribution (DAR 0, 2, 4, 6, 8), and relative quantification of each species.[3] | Average DAR, and distribution of drug-loaded light and heavy chains after reduction.[3][4] | Precise mass of intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites.[] | Average DAR only.[][6] |
| Sample Preparation | Minimal, dilution in a high-salt buffer. | Can be analyzed intact or after reduction of disulfide bonds. | Often requires desalting. Deglycosylation can simplify spectra.[7] | Simple dilution in a suitable buffer. |
| Throughput | Moderate | High | Moderate to Low | High |
| Resolution | Good for different DAR species. The hydrophilic PEG linker may reduce retention time, requiring optimization of the salt gradient.[8] | High resolution for light and heavy chains and their drug-loaded forms.[9] | Very high, can resolve species with small mass differences. | Not applicable. |
| Advantages | - Preserves the native structure of the ADC.[10]- Robust and reproducible method. | - Orthogonal method to HIC.[3]- High resolution and efficiency. | - Provides the most detailed and accurate characterization.[11]- Unambiguous identification of species. | - Simple and rapid.[]- Requires minimal sample preparation. |
| Disadvantages | - The use of non-volatile salts is often incompatible with MS.[12]- Resolution can be affected by the hydrophilicity of the PEG linker.[8] | - Denaturing conditions can alter the ADC structure.[6]- May have lower recovery for highly hydrophobic species.[10] | - Higher cost and complexity of instrumentation.- Potential for differential ionization efficiencies affecting quantification.[13] | - Provides only the average DAR.[]- Requires distinct absorbance maxima for the antibody and the drug.[6] |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for DAR determination of cysteine-linked ADCs, separating species based on the increase in hydrophobicity with each conjugated drug-linker.[14] For ADCs with hydrophilic PEG linkers, method optimization is crucial to achieve adequate separation.
Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in the initial mobile phase (Mobile Phase A).
Instrumentation and Column: An HPLC system equipped with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR) is required.[15]
Chromatographic Conditions:
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0.[15]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[15]
-
Flow Rate: 0.8 mL/min.[15]
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Detection: UV absorbance at 280 nm.[15]
Data Analysis: The weighted average DAR is calculated from the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).[3]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides an orthogonal method to HIC and is often used for both intact and reduced ADC analysis. The denaturing conditions allow for the separation of light and heavy chains.[3]
Sample Preparation:
-
Intact ADC: Dilute the sample to 1 mg/mL in water.
-
Reduced ADC: To 50 µg of the ADC, add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate at 37°C for 30 minutes to cleave the disulfide bonds.[10]
Instrumentation and Column: An HPLC or UHPLC system with a UV detector and a reversed-phase column (e.g., C4 or C8) is used.[1]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[1]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[1]
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 60-80°C to improve peak shape.[15]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Detection: UV absorbance at 280 nm.[15]
Data Analysis: For reduced ADCs, the average DAR is calculated by summing the contributions from the drug-loaded light and heavy chains, weighted by their respective peak areas.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the most detailed characterization, providing precise mass information for each ADC species and allowing for unambiguous DAR determination.[7]
Sample Preparation: The ADC sample is typically desalted online using a reversed-phase or size-exclusion column. For complex spectra, deglycosylation with an enzyme like PNGase F can be performed.[7]
Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is necessary.[17]
LC-MS Conditions:
-
LC Separation: Separation can be achieved using either reversed-phase or size-exclusion chromatography with MS-compatible mobile phases (e.g., using formic acid instead of TFA and volatile salts like ammonium acetate).
-
Mass Spectrometry: The instrument is operated in positive ion mode, and the data is acquired over a mass range appropriate for the ADC.
Data Analysis: The raw mass spectra are deconvoluted to obtain the zero-charge mass of the intact ADC species. The average DAR is calculated by the weighted average of the different drug-loaded species based on their relative peak intensities in the deconvoluted spectrum.[11]
Alternative Method: UV-Vis Spectroscopy
For a rapid estimation of the average DAR, UV-Vis spectroscopy can be employed. This method is simple but provides less detailed information compared to chromatographic and mass spectrometric techniques.[]
Principle: This technique relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody (typically 280 nm) and the cytotoxic drug.[2]
Protocol:
-
Determine the molar extinction coefficients of the unconjugated antibody and the free drug at two wavelengths (e.g., 280 nm and the drug's λmax).
-
Measure the absorbance of the ADC solution at these two wavelengths.
-
Calculate the concentrations of the antibody and the drug using simultaneous equations.
-
The average DAR is the molar ratio of the drug to the antibody.
Limitations: This method only provides the average DAR and no information on the distribution of different species. It requires that the drug has a unique and strong absorbance peak away from the antibody's absorbance at 280 nm.[6]
Visualizing the Workflow
Conclusion
The determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. For this compound ADCs, a multi-pronged analytical approach is recommended. HIC provides crucial information on the distribution of drug-loaded species under native conditions, while RP-HPLC offers a high-resolution, orthogonal method for both intact and reduced ADC analysis. Mass spectrometry stands as the most powerful technique for providing unambiguous mass confirmation and the most accurate DAR determination. The choice and optimization of the analytical method should be guided by the specific requirements of the development stage and the desired level of product understanding.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 15. benchchem.com [benchchem.com]
- 16. hpst.cz [hpst.cz]
- 17. lcms.cz [lcms.cz]
Validating Mal-PEG3-Boc Bioconjugation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the successful covalent linkage of molecules is a critical step in creating advanced bioconjugates for therapeutic and diagnostic applications. Mal-PEG3-Boc, a heterobifunctional linker featuring a maleimide (B117702) for thiol-specific conjugation, a hydrophilic PEG spacer, and a Boc-protected amine for subsequent functionalization, offers a versatile tool in this endeavor. This guide provides an objective comparison of analytical techniques to validate successful bioconjugation with this compound and compares its performance with alternative linkers, supported by experimental data and detailed protocols.
Performance Comparison of Bioconjugation Linkers
The choice of a linker is a crucial decision in the design of bioconjugates, impacting stability, homogeneity, and overall performance. This compound, with its maleimide functionality, is often compared to other thiol-reactive linkers such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and linkers with alternative chemistries.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Maleimide-PEG4-NHS Ester |
| Target Residues | Thiol (e.g., Cysteine) & Amine (after Boc deprotection) | Amine (e.g., Lysine) & Thiol (e.g., Cysteine) | Amine (e.g., Lysine) & Thiol (e.g., Cysteine) |
| Spacer Arm | PEG3 (hydrophilic) | Cyclohexane (hydrophobic) | PEG4 (hydrophilic) |
| Linkage Stability | The thioether bond formed is generally stable, but can be susceptible to retro-Michael reaction, especially in the presence of other thiols.[1][2] | Similar stability to other maleimide-thiol linkages, with concerns about in-vivo stability due to retro-Michael addition.[3] | The thioether bond stability is comparable to other maleimide-based linkers. |
| Solubility | The PEG spacer enhances the hydrophilicity of the conjugate, which can improve solubility and reduce aggregation.[3] | The hydrophobic nature of the SMCC linker can sometimes lead to aggregation issues with hydrophobic payloads.[3] | The PEG spacer enhances the hydrophilicity of the resulting conjugate. |
| Reaction pH | Optimal pH range for maleimide-thiol reaction is 6.5-7.5.[1] | Amine reaction at pH 7.2-8.5; Thiol reaction at pH 6.5-7.5.[4] | Amine reaction at pH 7.2-8.5; Thiol reaction at pH 6.5-7.5.[4] |
| Key Advantages | Hydrophilic spacer, Boc protection allows for sequential conjugation. | Well-established and widely used crosslinker. | Hydrophilic PEG spacer enhances solubility. |
| Potential Disadvantages | Potential for retro-Michael addition leading to deconjugation.[1][2] | Hydrophobicity may lead to aggregation; in-vivo instability of the maleimide-thiol bond.[3] | Susceptibility of the maleimide-thiol bond to reversal. |
Analytical Techniques for Validation
A multi-pronged analytical approach is essential for the comprehensive validation of this compound bioconjugation. The primary techniques employed are Mass Spectrometry, High-Performance Liquid Chromatography, and SDS-Polyacrylamide Gel Electrophoresis.
| Analytical Technique | Primary Information Provided | Sensitivity | Resolution | Sample Requirement | Analysis Time |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Molecular weight confirmation of the conjugate, determination of conjugation ratio (e.g., drug-to-antibody ratio).[5] | High (picomole to femtomole) | High mass resolution can distinguish between conjugated and unconjugated species with high accuracy.[6] | Low (micrograms or less) | Rapid (minutes per sample) |
| High-Performance Liquid Chromatography (RP-HPLC, SEC) | Purity assessment, quantification of reactants and products, separation of conjugated and unconjugated species.[5][6] | Moderate (nanomole to picomole) | Can resolve conjugated, unconjugated, and excess reagent peaks based on hydrophobicity or size.[6] | Low to moderate (micrograms) | Moderate (15-60 minutes per sample) |
| SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Qualitative confirmation of conjugation through a molecular weight shift. | Low to Moderate | Lower resolution compared to MS and HPLC. | Low (micrograms) | Moderate (hours) |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflow for this compound conjugation and the logical relationship between the key analytical validation techniques.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of bioconjugation.
Protocol 1: MALDI-TOF Mass Spectrometry Analysis
Objective: To confirm the covalent attachment of this compound to a thiol-containing biomolecule by detecting the expected mass increase.
Materials:
-
Purified bioconjugate
-
MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid for proteins; α-cyano-4-hydroxycinnamic acid for peptides)[7]
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix 1 µL of the purified bioconjugate solution (approximately 1-10 pmol/µL) with 1 µL of the appropriate MALDI matrix solution directly on the MALDI target plate.[7]
-
Crystallization: Allow the mixture to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.[5]
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mode (linear mode for large proteins, reflectron mode for peptides).[7] Calibrate the instrument using a standard protein or peptide mixture.
-
Data Analysis: Process the raw data to determine the molecular weight of the major peaks. A successful conjugation will show a mass shift corresponding to the mass of the attached this compound linker.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To assess the purity of the bioconjugate and separate it from unreacted starting materials.
Materials:
-
Purified bioconjugate
-
Unconjugated biomolecule (as a control)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 for reversed-phase, or a size-exclusion column)
-
Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA for RP-HPLC)
Procedure:
-
Method Setup: Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the purified bioconjugate onto the column.
-
Elution: Elute the sample using a suitable gradient of the mobile phase. For RP-HPLC, this typically involves an increasing concentration of the organic solvent.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for proteins).
-
Data Analysis: Compare the chromatogram of the conjugate to that of the unconjugated starting material. A successful conjugation will result in a new peak with a different retention time. The peak area can be used to assess the purity of the conjugate.[5]
Protocol 3: SDS-PAGE Analysis
Objective: To qualitatively confirm the successful conjugation by observing a shift in the molecular weight of the biomolecule.
Materials:
-
Purified bioconjugate
-
Unconjugated biomolecule (as a control)
-
SDS-PAGE gels of appropriate acrylamide (B121943) percentage
-
SDS-PAGE running buffer and sample loading buffer
-
Protein molecular weight standards
-
Staining solution (e.g., Coomassie Brilliant Blue) and destaining solution
-
Electrophoresis apparatus
Procedure:
-
Sample Preparation: Mix the bioconjugate and the unconjugated control with sample loading buffer. Heat the samples if required by the protocol, but be aware that high temperatures can potentially cleave the maleimide-thiol linkage.[8][9]
-
Gel Electrophoresis: Load the prepared samples and molecular weight standards into the wells of the SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Destain the gel to reduce the background and enhance the visibility of the bands.
-
Analysis: Image the gel and compare the migration of the conjugated protein to the unconjugated control. A successful conjugation will result in a band with a higher apparent molecular weight for the conjugate.
By employing a combination of these analytical techniques and understanding the comparative performance of different linkers, researchers can confidently validate the success of their this compound bioconjugation reactions, ensuring the quality and reliability of their final products for downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the SDS-PAGE Analysis of Proteins Labeled with Mal-PEG3-Boc and Its Alternatives
For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene (B3416737) glycol (PEG) linkers is a critical technique for enhancing the therapeutic properties of biologics. The choice of linker and the method of analysis are paramount for successful bioconjugation. This guide provides an objective comparison of SDS-PAGE analysis for proteins labeled with Maleimide-PEG3-Boc (Mal-PEG3-Boc) versus other common PEGylation reagents.
Performance Comparison of Labeling Reagents
The selection of a labeling reagent depends on the target functional group on the protein, the desired stability of the linkage, and the overall experimental goals. This compound is a heterobifunctional linker, featuring a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., on cysteine residues) and a Boc-protected amine for subsequent modifications. The short PEG3 spacer enhances solubility.[1]
Below is a qualitative comparison of expected SDS-PAGE outcomes for proteins labeled with this compound and common alternatives.
| Feature | This compound | mPEG-NHS ester | mPEG-Maleimide |
| Target Residue | Cysteine | Lysine (B10760008), N-terminus | Cysteine |
| Linkage Chemistry | Thioether bond | Amide bond | Thioether bond |
| Specificity | High for free thiols | Less specific (multiple lysines) | High for free thiols |
| SDS-PAGE Appearance | Discrete band shift corresponding to the addition of the linker. Potential for some heterogeneity if multiple cysteines are available. | Often results in a smear or multiple bands due to heterogeneous labeling across multiple lysine residues.[2] | Discrete band shift, similar to this compound. |
| Band Broadening | Possible due to the PEG moiety, though less pronounced with a short PEG3 spacer.[3][4] | More pronounced band broadening and smearing due to the heterogeneous PEGylation.[3] | Possible due to the PEG moiety. |
| Stability during SDS-PAGE | The thioether bond is generally stable. However, some studies have reported loss of the PEG chain from maleimide conjugates under heating during sample preparation.[5] | The amide bond is highly stable under SDS-PAGE conditions. | The thioether bond is generally stable, but may be subject to the same instability as this compound upon heating.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in protein labeling and analysis.
Protocol 1: Labeling of a Cysteine-Containing Protein with this compound
This protocol outlines the reaction of the maleimide group of this compound with a free sulfhydryl group on a protein.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., TCEP), if disulfide bonds need to be reduced
-
Quenching reagent (e.g., L-cysteine)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubate for 15-30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching reagent like L-cysteine to a final concentration of 1-5 mM.
-
Purification: Remove excess, unreacted linker by size-exclusion chromatography or dialysis.
Protocol 2: SDS-PAGE Analysis of Labeled Protein
This protocol details the analysis of the PEGylated protein to confirm conjugation.
Materials:
-
Labeled and unlabeled protein samples
-
SDS-PAGE loading buffer (e.g., Laemmli buffer)
-
Pre-cast or hand-cast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Molecular weight markers
-
Coomassie Blue or Silver stain
Procedure:
-
Sample Preparation: Mix the protein samples (both unlabeled control and labeled protein) with SDS-PAGE loading buffer. To avoid potential degradation of the maleimide linkage, consider preparing a sample that is not heated and one that is heated to a lower temperature (e.g., 60°C for 10 minutes) in addition to the standard 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Blue or Silver stain to visualize the protein bands.
-
Analysis: Compare the migration of the labeled protein to the unlabeled control. A successful conjugation will result in a band shift, with the labeled protein appearing at a higher apparent molecular weight.[3] The PEG chain can cause the protein to migrate slower than its actual molecular weight would suggest.[6][7]
Visualizing the Workflow and Analysis
To better understand the experimental process and the expected outcomes, the following diagrams illustrate the workflow for protein labeling and the logic for interpreting the SDS-PAGE results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Mal-PEG3-Boc and SMCC Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing ADC Performance
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their therapeutic index. The choice between different linker technologies can significantly impact an ADC's stability, pharmacokinetics, efficacy, and safety profile. This guide provides an objective comparison of two maleimide-based linkers: the traditional, hydrophobic succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the more recent, hydrophilic Maleimide-PEG3-Boc (Mal-PEG3-Boc).
Executive Summary: Hydrophilicity at the Forefront of ADC Innovation
The primary distinction between this compound and SMCC lies in the incorporation of a polyethylene (B3416737) glycol (PEG) spacer in the former. This structural difference imparts hydrophilicity, a key attribute in modern ADC design aimed at overcoming the challenges associated with hydrophobic payloads. While both linkers utilize maleimide (B117702) chemistry for stable covalent bonding to thiol groups on the antibody, the PEG spacer in this compound is designed to enhance the overall biophysical properties of the resulting ADC.
SMCC has been a widely used, non-cleavable linker in ADC development, valued for its reactivity.[1] However, its hydrophobic nature can contribute to ADC aggregation, particularly when conjugated with equally hydrophobic drug molecules.[2][3] This aggregation can lead to faster clearance from circulation and potential off-target toxicities.[2]
In contrast, this compound represents a newer generation of linkers where the PEG chain acts as a hydrophilic shield.[2][3] This is intended to improve solubility, reduce the propensity for aggregation, and lead to a more favorable pharmacokinetic profile, ultimately enhancing the therapeutic window.[2][4]
Comparative Performance Data
While direct head-to-head studies for this compound versus SMCC are limited, data from comparative studies of PEGylated versus non-PEGylated maleimide linkers provide valuable insights into their expected performance.
Physicochemical and In Vitro Properties
| Property | This compound (Hydrophilic) | SMCC (Hydrophobic) | Rationale |
| Solubility & Aggregation | Improved solubility, reduced aggregation | Prone to aggregation with hydrophobic payloads | The PEG chain in this compound increases the hydrophilicity of the ADC, mitigating the aggregation often seen with hydrophobic payloads and SMCC linkers.[2][3] |
| Drug-to-Antibody Ratio (DAR) | Higher DARs may be achievable | Limited by aggregation at higher DARs | The enhanced solubility provided by the PEG spacer can allow for the conjugation of more drug molecules per antibody without compromising stability.[3] |
| In Vitro Cytotoxicity (IC50) | Maintained or improved potency | Potent | The primary determinant of in vitro cytotoxicity is the payload itself. However, a stable linker ensures the payload remains attached until it reaches the target cell.[2] PEGylation can sometimes lead to a slight decrease in in vitro potency, but this is often offset by improved in vivo performance.[4] |
In Vivo Performance and Pharmacokinetics
| Parameter | This compound (Hydrophilic) | SMCC (Hydrophobic) | Rationale |
| Plasma Stability | High | Moderate to High | Both linkers form a stable thioether bond. However, the maleimide-thiol linkage can be susceptible to a retro-Michael reaction, leading to premature drug release.[1] The overall stability in circulation is also influenced by aggregation, which is reduced with hydrophilic linkers.[3] Studies have shown significant payload loss from maleimide-based ADCs in plasma over time.[5] |
| Plasma Half-life (t½) | Longer | Shorter | The hydrophilic PEG chain can shield the ADC from clearance by the reticuloendothelial system, leading to a longer circulation time.[2][4] For instance, a 10kDa PEG linker extended the half-life of an affibody-drug conjugate by 11.2-fold compared to its SMCC-linked counterpart.[6] |
| Clearance (CL) | Lower | Higher | Reduced non-specific uptake and aggregation contribute to lower clearance rates for PEGylated ADCs.[7] |
| Area Under the Curve (AUC) | Higher | Lower | A longer half-life and lower clearance result in greater overall drug exposure to the tumor.[7] |
| In Vivo Efficacy | Potentially Higher | Variable | Enhanced tumor accumulation due to improved pharmacokinetics can lead to better tumor growth inhibition.[4][7] |
| Off-Target Toxicity | Potentially Lower | Higher | Reduced aggregation and premature drug release, along with less non-specific uptake, can lead to a better safety profile.[4] |
Mechanism of Action and Signaling Pathways
Both this compound and SMCC are non-cleavable linkers, meaning the cytotoxic payload is released after the ADC is internalized by the target cancer cell and the antibody component is degraded in the lysosome.[8] The released payload, still attached to the linker and an amino acid residue, then exerts its cytotoxic effect.
When the payload is a microtubule inhibitor, such as a maytansinoid (e.g., DM1) or an auristatin, it disrupts the dynamics of microtubule assembly and disassembly.[9][10] This interference with microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[11]
The signaling cascade leading to apoptosis following microtubule disruption is complex and can involve the activation of pathways such as the c-Jun N-terminal kinase (JNK) pathway and the suppression of anti-apoptotic proteins like Bcl-2.[11] Furthermore, disruption of the microtubule network can also inhibit the activity of transcription factors like NF-κB, which can sensitize cancer cells to apoptosis.[12]
Diagram of ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are generalized protocols for key experiments.
This compound Conjugation to an Antibody
This protocol involves a multi-step process, including the deprotection of the Boc group, which is a key difference from the direct use of an NHS-ester activated linker like SMCC.
-
Boc Deprotection of this compound:
-
Dissolve the this compound linker in a suitable organic solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) to the solution and stir at room temperature for 1-2 hours to remove the Boc protecting group, exposing the primary amine.
-
Evaporate the solvent and TFA under reduced pressure.
-
-
Activation of the Linker's Carboxylic Acid (if applicable, for payload attachment):
-
The exposed amine on the PEG spacer can be used to attach a payload that has a carboxylic acid group, using standard EDC/NHS chemistry to form a stable amide bond.
-
-
Antibody Preparation (Thiolation):
-
Reduce the interchain disulfide bonds of the antibody to generate free thiol groups using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Remove the excess reducing agent using a desalting column.[]
-
-
Conjugation of Maleimide-Linker-Payload to Antibody:
-
React the maleimide group of the deprotected and payload-conjugated linker with the free thiols on the reduced antibody. This reaction is typically performed at a pH of 6.5-7.5.[14]
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quench the reaction by adding a molar excess of a free thiol like N-acetylcysteine to cap any unreacted maleimide groups.[15]
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and other impurities.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.[15]
-
Diagram of this compound Conjugation Workflow
Caption: Multi-step conjugation workflow using this compound.
In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
-
Methodology:
-
Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, isolate the ADC from plasma proteins using affinity capture (e.g., Protein A/G beads).
-
Analyze the captured ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[16]
-
In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of the ADC in killing cancer cells in vitro and to calculate the IC50 value.
-
Methodology:
-
Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, a control antibody, and the free payload.
-
Incubate for 3-5 days at 37°C.
-
Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[2]
-
In Vivo Efficacy Study in Xenograft Models
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, control antibody).
-
Administer the treatments intravenously at specified doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
The primary endpoint is tumor growth inhibition.[4]
-
Diagram of Experimental Workflow for ADC Comparison
Caption: Experimental workflow for comparing ADCs with different linkers.
Conclusion
The strategic choice of a linker is paramount to the successful development of an ADC. The available data strongly suggests that hydrophilic linkers, such as this compound, offer significant advantages over traditional hydrophobic linkers like SMCC. By improving the physicochemical properties and pharmacokinetic profile of ADCs, hydrophilic linkers can lead to enhanced in vivo efficacy and a wider therapeutic window. The ability to potentially achieve higher drug-to-antibody ratios without the detrimental effects of aggregation positions PEGylated linkers as a superior choice for the development of next-generation, more potent, and safer antibody-drug conjugates. For drug development professionals, the careful consideration and empirical validation of linker chemistry are crucial steps in realizing the full therapeutic potential of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Stability Showdown: A Comparative Guide to Maleimide-PEG and Hydrazone Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker connecting an antibody to a cytotoxic payload is a critical component that dictates the efficacy, safety, and pharmacokinetic profile of an Antibody-Drug Conjugate (ADC). An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently cleave to release its payload upon reaching the target tumor cell.[1][]
This guide provides an objective, data-driven comparison of two widely used linker classes: thiol-reactive maleimide (B117702) linkers, such as those derived from Mal-PEG3-Boc reagents, and pH-sensitive hydrazone linkers. We will delve into their mechanisms of instability, present comparative stability data, and provide detailed experimental protocols for their evaluation.
Mechanisms of Cleavage and Instability
The stability of an ADC is fundamentally governed by the chemical nature of its linker. Maleimide and hydrazone linkers operate on distinct principles and consequently have different points of vulnerability.
Hydrazone Linkers: pH-Dependent Hydrolysis
Hydrazone linkers are a classic example of acid-cleavable linkers.[3] They are designed to be relatively stable at the neutral pH of the bloodstream (~7.4) but undergo rapid acid-catalyzed hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[4][][6] However, this mechanism is not absolute, and slow hydrolysis can still occur at physiological pH, leading to potential premature drug release.[4][7] The cleavage is initiated by the protonation of an imine nitrogen, followed by nucleophilic attack by water.[7]
Maleimide Linkers: The Retro-Michael Reaction
Maleimide linkers react with thiol groups on cysteine residues of an antibody to form a thioether bond.[8] While effective for conjugation, the resulting thiosuccinimide ring is susceptible to a stability challenge known as the retro-Michael reaction.[9][10] This reaction is a reversal of the initial conjugation, leading to the dissociation of the linker-drug from the antibody.[11] This process can be exacerbated by the presence of thiol-containing molecules in plasma, such as glutathione (B108866) and albumin, leading to thiol exchange and premature payload loss.[9][12]
A competing and desirable reaction is the hydrolysis of the thiosuccinimide ring itself. This irreversible reaction forms a stable, ring-opened succinamic acid derivative that is no longer vulnerable to the retro-Michael reaction, thus locking the payload onto the antibody.[10][12] The balance between these two competing pathways is a critical factor in the stability of maleimide-based ADCs.[9][11]
Comparative Stability Data
Table 1: Stability Profile of Hydrazone Linkers
Hydrazone linker stability is primarily a function of pH. The goal is to maximize the stability difference between physiological and lysosomal pH.
| Linker Type | Condition | Half-Life (t½) | Stability Assessment |
| Acylhydrazone | pH 7.4, 37°C | > 2.0 hours (only 6% hydrolysis in 24h)[13] | Highly stable in neutral conditions[13] |
| pH 4.5-5.0, 37°C | As short as 2.4 minutes (97% release in 24h)[13] | Rapidly labile in acidic conditions[13] | |
| Traditional Hydrazone | Human Plasma (pH ~7.4) | ~2 days[7] | Moderate stability, some premature release[7] |
| Silyl Ether (Next-Gen) | Human Plasma (pH ~7.4) | > 7 days[7] | Significantly improved plasma stability[7] |
Table 2: Stability Profile of Maleimide-Thiol Conjugates
The stability of the maleimide-thiol bond is influenced by its chemical environment and the structure of the maleimide itself.
| Factor | Condition | Observation | Impact on Stability |
| Thiol Concentration | High plasma thiol concentration (e.g., Glutathione) | Facilitates thiol exchange via retro-Michael reaction[9] | Decreased |
| pH | Physiological or higher pH (~7.4) | Retro-Michael reaction is more pronounced[10] | Decreased |
| Temperature | Higher temperature (e.g., 37°C) | Accelerates the rate of the retro-Michael reaction[10] | Decreased |
| Ring Hydrolysis | Aqueous buffer, pH > 7.0 | Promotes formation of a stable, ring-opened product[10][12] | Increased |
| Linker Structure | N-alkyl maleimides vs. N-aryl maleimides | N-alkyl maleimides are more susceptible to retro-Michael reaction[10] | Variable |
Experimental Protocols
Assessing linker stability is a crucial step in ADC development. Below are detailed protocols for key in vitro assays.
Protocol 1: In Vitro Plasma Stability Assay
This assay is critical for predicting the in vivo stability of an ADC by measuring payload loss over time in a biological matrix.[1][14]
-
Objective: To quantify the change in the Drug-to-Antibody Ratio (DAR) and the release of free payload from an ADC in plasma over time.[1][15]
-
Materials:
-
Test ADC (e.g., Mal-PEG-linked or Hydrazone-linked)
-
Freshly thawed human, mouse, or rat plasma[1]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A/G magnetic beads for immunoaffinity capture[14]
-
Acetonitrile (B52724) with an internal standard for protein precipitation[1]
-
LC-MS system and/or Hydrophobic Interaction Chromatography (HIC) system[7][14]
-
-
Methodology:
-
Incubation: Dilute the test ADC into plasma to a final concentration (e.g., 100 µg/mL). Prepare a parallel control sample in PBS to monitor intrinsic stability.[1]
-
Time Course: Incubate samples at 37°C. Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to quench the reaction.[1]
-
DAR Analysis (HIC or LC-MS):
-
Thaw plasma samples and isolate the ADC using Protein A/G beads.[14]
-
Wash beads to remove non-specifically bound proteins and elute the ADC.[14]
-
Analyze the eluted ADC by HIC or LC-MS to determine the relative abundance of different DAR species. A decrease in the average DAR over time indicates payload loss.[7][14]
-
-
Free Payload Analysis (LC-MS):
-
Protocol 2: pH-Dependent Hydrolysis Assay (for Hydrazone Linkers)
-
Objective: To determine the rate of linker hydrolysis at different pH values, mimicking physiological and lysosomal conditions.
-
Materials:
-
Hydrazone-linked ADC
-
Phosphate or citrate-phosphate buffers at various pH values (e.g., pH 7.4, 6.0, 5.0)
-
Incubator at 37°C
-
HPLC-MS system
-
-
Methodology:
-
Incubation: Prepare separate solutions of the ADC at a known concentration (e.g., 50 µM) in each of the different pH buffers.[9]
-
Time Course: Incubate the solutions at 37°C. At various time points, take aliquots and analyze immediately or quench and freeze at -80°C.
-
Analysis: Analyze samples by HPLC-MS, monitoring the disappearance of the peak corresponding to the intact ADC and the appearance of peaks for the cleaved payload and antibody-linker remnant.
-
Calculation: Calculate the rate of hydrolysis (and the half-life) at each pH by plotting the concentration of the intact ADC over time.
-
Visualization of Experimental Workflow
A systematic workflow is essential for the direct and reliable comparison of linker stability.
Conclusion and Recommendations
The choice between a maleimide-based linker and a hydrazone linker is a critical decision in ADC design that involves a trade-off between their distinct stability profiles.
-
Hydrazone Linkers offer a well-established mechanism for targeted payload release in the acidic tumor microenvironment or intracellular compartments.[16] Their primary liability is insufficient stability at physiological pH, which can lead to premature drug release.[4] However, next-generation acid-labile linkers show significant improvements in plasma stability, making them a continued area of interest.[7]
-
Maleimide-based Linkers (such as those derived from this compound) provide a different conjugation strategy but are vulnerable to deconjugation via the retro-Michael reaction in the thiol-rich environment of the plasma.[9][11] Strategies to promote the stabilizing hydrolysis of the thiosuccinimide ring or the use of next-generation maleimides that form more stable linkages are crucial for mitigating this instability.[10][12]
Ultimately, the optimal linker is highly dependent on the specific antibody, payload, and target biology. The experimental protocols outlined in this guide provide a robust framework for empirically determining the most suitable linker technology to maximize the therapeutic window and ensure the development of a safe and effective Antibody-Drug Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ADC Linkers? | AxisPharm [axispharm.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. benchchem.com [benchchem.com]
The Decisive Advantage: A Comparative Guide to Mal-PEG3-Boc and Non-PEGylated Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only tethers the payload to the biomolecule but also profoundly influences the overall solubility, stability, pharmacokinetics, and therapeutic index of the conjugate. This guide provides an objective comparison of Mal-PEG3-Boc, a hydrophilic, short-chain polyethylene (B3416737) glycol (PEG) linker, with traditional non-PEGylated linkers, supported by experimental data and detailed methodologies.
The strategic incorporation of a PEG spacer into a linker can overcome significant challenges associated with the conjugation of hydrophobic payloads to biomolecules. Non-PEGylated linkers, while synthetically straightforward, can often lead to issues with aggregation and rapid clearance, thereby limiting the therapeutic potential of the bioconjugate. In contrast, the this compound linker offers a compelling solution by enhancing the hydrophilicity of the entire construct.
Key Advantages of this compound over Non-PEGylated Linkers:
-
Improved Solubility and Reduced Aggregation: The conjugation of hydrophobic drugs to antibodies frequently results in aggregation, which can compromise the stability, efficacy, and safety of the ADC. The hydrophilic PEG3 spacer in this compound effectively shields the hydrophobic payload, increasing the overall water solubility of the conjugate and minimizing the propensity for aggregation. This is particularly crucial when aiming for a higher drug-to-antibody ratio (DAR) to enhance potency.
-
Enhanced Pharmacokinetics: The hydrophilic nature of the PEG linker creates a hydration shell around the bioconjugate, increasing its hydrodynamic radius. This "stealth" effect leads to reduced renal clearance and a significantly prolonged plasma half-life. The extended circulation time allows for greater accumulation of the therapeutic agent at the target site, potentially leading to improved efficacy.
-
Improved Stability: By sterically shielding the payload and the antibody, PEGylation can protect the bioconjugate from proteolytic degradation, leading to greater stability in vivo. While the maleimide-thiol linkage itself can be susceptible to a retro-Michael reaction, the overall stability of the ADC in circulation is often improved due to the mitigation of aggregation provided by the PEG linker.
-
Reduced Immunogenicity: The flexible PEG chains can mask immunogenic epitopes on the surface of the biomolecule, reducing the risk of an anti-drug antibody (ADA) response.
Quantitative Data Comparison
The following tables summarize comparative data on the performance of PEGylated versus non-PEGylated linkers. While direct head-to-head data for this compound is not always available in a single study, the data presented illustrates the consistent advantages of PEGylation.
| Parameter | PEGylated Linker (e.g., Mal-PEG-X) | Non-PEGylated Linker (e.g., SMCC) | Reference |
| Solubility | High | Low | [1] |
| Aggregation | Low | High | [1] |
| Drug-to-Antibody Ratio (DAR) Potential | Potentially Higher | Limited | [1] |
Table 1: Physicochemical Properties of ADCs with PEGylated vs. Non-PEGylated Linkers. This table highlights the superior solubility and reduced aggregation propensity of ADCs constructed with PEGylated linkers, which can enable the development of conjugates with higher drug loading.
| Conjugate | In Vivo Half-life Extension (vs. Non-PEGylated) | In Vitro Cytotoxicity Reduction (vs. Non-PEGylated) | In Vivo Efficacy | Reference |
| ZHER2-SMCC-MMAE | - | - | Slowed tumor growth | [2] |
| ZHER2-PEG4K-MMAE | 2.5-fold | 4.5-fold | - | [2] |
| ZHER2-PEG10K-MMAE | 11.2-fold | 22-fold | Most ideal tumor therapeutic ability | [2] |
Table 2: Impact of PEGylation on Pharmacokinetics and Efficacy of an Affibody-Drug Conjugate. This data demonstrates a significant extension of the in vivo half-life with increasing PEG chain length compared to the non-PEGylated SMCC linker, leading to improved anti-tumor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key experiments used to characterize and compare ADCs with different linkers.
Aqueous Solubility Assay (Turbidimetric Method)
Objective: To determine the kinetic aqueous solubility of an ADC.
Materials:
-
ADC sample
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring absorbance at 620 nm
Protocol:
-
Prepare a stock solution of the ADC in DMSO (e.g., 10 mM).
-
In a 96-well plate, add increasing volumes of the ADC stock solution to wells containing PBS to create a serial dilution.
-
Mix the solutions and incubate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well by reading the absorbance at 620 nm.
-
The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.[3][4]
Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, aggregates, and fragments of an ADC based on their hydrodynamic size.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Size Exclusion Chromatography column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. For ADCs with hydrophobic payloads, the addition of an organic modifier like isopropanol (B130326) (up to 15%) may be necessary to reduce non-specific interactions with the column matrix.
-
ADC sample
Protocol:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Prepare the ADC sample to a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined volume of the ADC sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.[5][6]
In Vitro Plasma Stability Assay (LC-MS based)
Objective: To evaluate the stability of an ADC and the rate of drug deconjugation in plasma.
Materials:
-
ADC construct
-
Human or rodent plasma
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reagents for immuno-affinity capture (e.g., protein A/G magnetic beads) and sample processing.
Protocol:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
At each time point, stop the reaction and store the sample at -80°C until analysis.
-
Isolate the ADC from the plasma matrix using immuno-affinity capture.
-
Analyze the captured ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.
-
A decrease in the average DAR over time indicates linker instability and payload release.[7][8]
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of an ADC.
Materials:
-
ADC construct
-
Rodent model (e.g., mice or rats)
-
Dosing and blood collection supplies
-
Analytical method for quantifying the ADC in plasma (e.g., ELISA or LC-MS).
Protocol:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of rodents.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated bioanalytical method.
-
Plot the plasma concentration versus time and use pharmacokinetic modeling software to determine parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[9][10][11]
Visualizing the Concepts
The following diagrams illustrate the key structures and concepts discussed in this guide.
References
- 1. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. unmc.edu [unmc.edu]
- 10. mdpi.com [mdpi.com]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioconjugation: A Comparative Evaluation of Mal-PEG3-Boc Linker Cleavage
For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is a critical determinant of the stability, efficacy, and safety of bioconjugates. This guide provides an objective comparison of the cleavage characteristics of the Mal-PEG3-Boc linker against alternative technologies, supported by experimental data and detailed protocols. A key focus is the evaluation of the two potential cleavage sites within the this compound structure: the maleimide-thiol linkage and the Boc-protecting group.
The this compound linker is a heterobifunctional molecule featuring a maleimide (B117702) group for conjugation to thiol-containing molecules like cysteine residues on antibodies, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc) protected amine. The stability of this linker is paramount, as premature cleavage can lead to off-target effects and reduced therapeutic efficacy, particularly in the context of antibody-drug conjugates (ADCs).
The Two Faces of Cleavage: Maleimide-Thiol and Boc-Amine Linkages
The evaluation of the this compound linker necessitates a bifurcated analysis of its stability: the reactivity of the maleimide-thiol bond and the lability of the Boc-protecting group.
The Achilles' Heel of Maleimide Conjugation: The Retro-Michael Reaction
The conjugation of a maleimide to a thiol occurs via a Michael addition, forming a thioether bond. While efficient, this linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the bloodstream.[1][2] This can lead to the premature release of the conjugated payload.
Several next-generation maleimide-based linkers have been developed to address this instability. These include N-aryl maleimides and self-hydrolyzing maleimides, which undergo intramolecular hydrolysis of the succinimide (B58015) ring to form a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[1][2]
The Intentional Cleavage: Boc Deprotection
The Boc group is a widely used protecting group for amines, prized for its stability under a range of conditions and its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA).[3][4] In the context of a this compound conjugate, the cleavage of the Boc group is an intentional step, often performed during the synthesis of a bioconjugate to reveal a primary amine for further functionalization. However, understanding its stability under various physiological conditions is crucial to ensure it remains intact until its intended removal. While highly stable at physiological pH, prolonged exposure to acidic microenvironments could potentially lead to premature deprotection.
Quantitative Comparison of Linker Stability
The following tables summarize the stability of various linker technologies, providing a comparative benchmark for the this compound linker.
| Linker Type | Conjugation Chemistry | Bond Formed | Stability in Plasma (Half-life) | Key Features & Limitations |
| This compound (Maleimide moiety) | Michael Addition | Thioether (Thiosuccinimide) | Variable (hours to days) | Prone to retro-Michael reaction and thiol exchange, leading to premature payload release.[1][2] |
| Self-Stabilizing Maleimide | Michael Addition followed by Hydrolysis | Thioether (Succinamic Acid) | High (days to weeks) | Intramolecular hydrolysis of the succinimide ring prevents the retro-Michael reaction, significantly enhancing stability.[1][2] |
| Mono-sulfone-PEG | Michael Addition | Thioether | High (>95% conjugation after 7 days in 1mM GSH) | Forms a stable thioether bond that is more resistant to deconjugation compared to traditional maleimides.[5] |
| Haloacetyl (Iodoacetamide) | Nucleophilic Substitution | Thioether | High | Forms a stable, irreversible thioether bond, but the reaction is generally slower than with maleimides.[1] |
| Pyridyl Disulfide | Disulfide Exchange | Disulfide | Low (cleavable) | Designed to be cleaved in the reducing environment of the cell, but can be unstable in plasma.[1] |
| Click Chemistry (e.g., CuAAC) | Cycloaddition | Triazole | Very High | Forms an exceptionally stable triazole ring, resistant to hydrolysis and enzymatic degradation.[4][6] |
| Protecting Group | Cleavage Condition | Cleavage Rate | Stability at Physiological pH (7.4) |
| Boc | Acidic (e.g., TFA) | Rapid (minutes to hours)[3][4] | High |
| Fmoc | Basic (e.g., Piperidine) | Very Rapid (seconds to minutes) | Stable |
| Alloc | Pd(0) catalyzed | Rapid | Stable |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of linker cleavage.
Protocol 1: Plasma Stability Assay for Maleimide-Thiol Linkage
Objective: To determine the rate of conjugate cleavage in plasma.
Materials:
-
Bioconjugate of interest
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., N-acetyl cysteine)
-
Analytical instrument (e.g., HPLC, LC-MS)
Procedure:
-
Incubate the bioconjugate in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Quench the reaction to stop further degradation.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine the cleavage kinetics.[1][2]
Protocol 2: Glutathione (GSH) Challenge Assay
Objective: To assess the stability of the maleimide-thiol linkage in the presence of a high concentration of a competing thiol.
Materials:
-
Bioconjugate of interest
-
Glutathione (GSH) solution (e.g., 5 mM)
-
PBS
-
Quenching solution
-
Analytical instrument (e.g., HPLC, LC-MS)
Procedure:
-
Incubate the bioconjugate with a solution of GSH in PBS at 37°C.
-
Follow the time-point collection, quenching, and analysis steps as described in the plasma stability assay. This assay provides a direct measure of the susceptibility of the linkage to thiol exchange.[5]
Protocol 3: Boc Deprotection and Cleavage Analysis
Objective: To determine the rate and efficiency of Boc group cleavage under acidic conditions.
Materials:
-
This compound conjugate
-
Deprotection reagent (e.g., 20-50% TFA in dichloromethane)
-
Neutralizing solution (e.g., saturated sodium bicarbonate)
-
Analytical instrument (e.g., LC-MS)
Procedure:
-
Dissolve the this compound conjugate in the deprotection reagent.
-
Stir the reaction at room temperature and monitor the progress by LC-MS at various time points.
-
Upon completion, neutralize the reaction.
-
Analyze the final product to confirm complete deprotection and assess for any side products.[3][4]
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the key chemical transformations and experimental workflows.
Caption: Competing pathways of the maleimide-thiol linkage.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General workflow for evaluating linker stability.
Conclusion
The evaluation of the this compound linker reveals a dual nature. The maleimide-thiol linkage presents a potential liability due to its susceptibility to the retro-Michael reaction, a challenge that has been addressed by next-generation maleimide technologies and alternative conjugation chemistries like click chemistry. Conversely, the Boc-protecting group is a stable and reliable component for controlled, staged syntheses, with well-established protocols for its efficient cleavage.
For drug development professionals, the choice to employ a this compound linker should be made with a clear understanding of these characteristics. In applications where absolute stability in circulation is paramount, considering stabilized maleimides or alternative non-cleavable linkers is advisable. However, for synthetic strategies that require a protected amine for subsequent modifications, the this compound linker remains a valuable tool, provided that the inherent instability of the maleimide-thiol bond is acceptable or mitigated in the final conjugate design. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies to determine the optimal linker for their specific therapeutic or research application.
References
Navigating the Analytical Maze: A Comparative Guide to Quality Control of Mal-PEG3-Boc ADCs
For researchers, scientists, and drug development professionals, ensuring the quality, consistency, and safety of antibody-drug conjugates (ADCs) is paramount. The intricate structure of these biotherapeutics, combining a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, presents unique analytical challenges. This guide provides a comprehensive comparison of key analytical techniques for the quality control of ADCs featuring a Maleimide-PEG3-Boc linker, a common component in modern ADC design. We will delve into the experimental protocols and present comparative data to aid in the selection of the most appropriate analytical strategy.
The quality control of ADCs focuses on several critical quality attributes (CQAs) that directly impact their efficacy and safety. These include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation and fragmentation, charge heterogeneity, and the amount of free, unconjugated payload.[1][2] A variety of analytical techniques are employed to assess these attributes, each with its own set of advantages and limitations.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method is heavily dependent on the specific properties of the ADC, including the linker, the drug, and the conjugation site on the antibody.[1] For Mal-PEG3-Boc ADCs, a combination of chromatographic, mass spectrometric, and electrophoretic methods is typically employed to provide a comprehensive characterization.
| Analytical Technique | Key Quality Attributes Assessed | Principle of Separation/Detection | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR), Drug Load Distribution | Separates molecules based on hydrophobicity. The addition of drug-linker moieties increases the hydrophobicity of the antibody. | Robust and reproducible method for DAR determination. Can resolve different drug-loaded species. | May not be suitable for all ADC formats. Mobile phase conditions can sometimes promote aggregation. |
| Reversed-Phase Liquid Chromatography (RP-LC) | DAR, Payload Stability and Release, Free Drug Quantification | Separation based on hydrophobicity under denaturing conditions. | High resolving power for different drug-loaded chains (light and heavy). Can quantify free drug and related impurities. | Denaturing conditions may not be suitable for all analyses. May not resolve heterogeneous, lysine-linked conjugates effectively. |
| Size Exclusion Chromatography (SEC) | Aggregation, Fragmentation, Monomer Content | Separates molecules based on their hydrodynamic radius (size). | Reliable method for detecting high molecular weight species (aggregates) and fragments. | Limited resolution for species of similar size. Does not provide information on drug load. |
| Mass Spectrometry (MS) | Intact Molecular Weight, DAR, Conjugation Site Identification | Measures the mass-to-charge ratio of ions. | Provides precise mass information for intact ADC, subunits, and peptides, confirming conjugation and identifying modification sites. | Can be complex to interpret for heterogeneous mixtures. Requires specialized instrumentation. |
| Capillary Electrophoresis (CE) | Purity, Charge Heterogeneity, DAR | Separates molecules based on their electrophoretic mobility in an applied electric field. | High separation efficiency. Can be used for purity determination (CE-SDS) and charge variant analysis (iCIEF). | Can be less robust than HPLC methods for routine QC. May require method development for specific ADCs. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data in ADC quality control. Below are representative protocols for the key analytical techniques discussed.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate and quantify the different drug-loaded species of the ADC and calculate the average DAR.
Materials:
-
ADC sample with this compound linker
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species to calculate the average DAR.
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) for Intact and Reduced ADC Analysis
Objective: To determine the mass of the intact ADC and its subunits to confirm conjugation and drug load distribution.
Materials:
-
ADC sample
-
RP-HPLC column (e.g., Agilent PLRP-S)
-
LC-MS system (e.g., Q-TOF)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
(For reduced analysis) Dithiothreitol (DTT)
Procedure:
-
Intact ADC: Dilute the ADC sample in Mobile Phase A.
-
Reduced ADC: Incubate the ADC with DTT at 37°C for 30 minutes to reduce disulfide bonds.
-
Inject the sample into the LC-MS system.
-
Elute the ADC or its subunits using a gradient from 5% to 95% Mobile Phase B.
-
Acquire mass spectra in the appropriate m/z range.
-
Deconvolute the raw spectra to obtain the zero-charge mass for each species.
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of aggregates, monomers, and fragments in the ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 20-50 µg of the ADC sample.
-
Run the analysis under isocratic conditions for approximately 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for aggregates, monomer, and fragments to determine their relative percentages.
Visualizing the Quality Control Workflow
A systematic workflow is essential for the comprehensive quality control of this compound ADCs. The following diagram illustrates a typical analytical workflow, from initial characterization to final product release testing.
Caption: A typical workflow for the quality control of ADCs.
Conclusion
The quality control of this compound ADCs requires a multi-faceted analytical approach to ensure product quality and consistency. A combination of chromatographic techniques such as HIC, RP-LC, and SEC, along with mass spectrometry and capillary electrophoresis, provides a comprehensive characterization of critical quality attributes.[3][4] The selection of the most appropriate methods will depend on the specific characteristics of the ADC and the stage of development. By implementing robust and well-validated analytical methods, researchers and manufacturers can ensure the safety and efficacy of these complex and promising therapeutic agents.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Chromatography and Electrophoresis for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
A Researcher's Guide to Comparing the Hydrophilicity of PEGylated Linkers
For researchers, scientists, and drug development professionals, the selection of a suitable polyethylene (B3416737) glycol (PEG) linker is a critical step in the design of bioconjugates, such as antibody-drug conjugates (ADCs). The hydrophilicity of these linkers is a key determinant of the solubility, stability, aggregation, and pharmacokinetic profile of the final molecule.[1] This guide provides an objective comparison of the hydrophilicity of different PEGylated linkers, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate linker for your research needs.
The inherent hydrophilicity of PEG linkers stems from the repeating ethylene (B1197577) oxide units in their backbone.[2] The ether oxygen atoms are capable of forming hydrogen bonds with water molecules, creating a hydration shell that enhances aqueous solubility.[2][3] This "stealth" property also helps to shield the conjugated molecule from enzymatic degradation and recognition by the immune system.[2][3]
Quantitative Comparison of PEG Linker Hydrophilicity
The hydrophilicity of a PEG linker is directly proportional to the length of its ethylene oxide chain; longer PEG chains impart greater water solubility.[2][4] This property can be quantified using several experimental parameters, including the octanol-water partition coefficient (LogP or LogD at a specific pH) and the water contact angle (WCA).
Octanol-Water Partition Coefficient (LogD)
The LogD value is a measure of a compound's lipophilicity. A lower LogD value indicates greater hydrophilicity.[1][2] As the number of PEG units increases, the LogD value of the molecule decreases, signifying a substantial increase in hydrophilicity.
| PEG Linker Type | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Calculated LogP (cLogP) | Reported Aqueous Solubility |
| Bis-PEG2-acid | 2 | 206.19 | Not readily available | Soluble in Water, DMSO, DMF[5] |
| Bis-PEG3-acid | 3 | 250.24 | -0.9 | Soluble in Water, DMSO, DMF |
| Bis-PEG4-acid | 4 | 294.29 | -1.2 | Soluble in Water, DMSO, DMF |
| The high solubility of Bis-PEG2-acid in water suggests a negative LogP value.[5] |
Water Contact Angle (WCA)
The WCA is a measure of the wettability of a surface. A lower contact angle with water indicates a more hydrophilic surface.[1][2] Surfaces modified with PEG linkers generally exhibit low water contact angles, confirming their hydrophilic nature.[1]
| Surface | Water Contact Angle (°) |
| Bare PEG surface | < 80[6] |
| PEG (general) | 23[7] |
Impact of PEG Architecture on Hydrophilicity
The structure of a PEG linker, specifically its length and whether it is linear or branched, is a primary determinant of its overall hydrophilicity.[1][8]
-
Linear PEG Linkers: These consist of a single, unbranched chain of ethylene glycol units.[] They offer simplicity and predictability in bioconjugation.[8]
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core.[8][] This architecture provides a larger hydrodynamic volume and superior shielding effects, which can lead to prolonged circulation in the body.[8][10] Branched PEGs generally offer superior hydrophilicity and shielding of hydrophobic drugs due to their larger, umbrella-like structure.[10]
A study on antibody-drug conjugates found that those with a pendant (branched) PEG linker configuration had slower clearance rates compared to those with a linear PEG linker.[11]
Experimental Protocols
Accurate and reproducible measurement of hydrophilicity is crucial for selecting the optimal PEG linker. Below are detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (LogD) using the Shake-Flask Method
This protocol is based on the well-established shake-flask method for determining the LogP or LogD of a compound.[2][5]
Principle: A solution of the PEGylated compound is partitioned between two immiscible phases: n-octanol (representing a lipidic environment) and a buffered aqueous solution (typically phosphate-buffered saline, pH 7.4).[5] The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient.
Materials:
-
PEGylated compound of interest
-
1-Octanol (B28484) (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Separatory funnels
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the PEGylated compound in the aqueous phase (PBS, pH 7.4).[2]
-
Partitioning:
-
Add equal volumes of the aqueous solution of the compound and pre-saturated 1-octanol to a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
-
Allow the two phases to separate completely.
-
-
Phase Separation: Carefully separate the aqueous and octanol (B41247) layers.[2] Centrifuge both phases to remove any micro-emulsions.[2]
-
Concentration Measurement: Determine the concentration of the PEGylated compound in both the aqueous and octanol phases using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).[2]
-
Calculation: The partition coefficient (D) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogD is the logarithm of this value.[2]
-
Replicates: Perform the experiment in triplicate to ensure reproducibility.[2]
Determination of Water Contact Angle (WCA) using the Sessile Drop Method
This protocol describes the sessile drop method for determining the contact angle of a liquid on a solid surface.[1]
Principle: A droplet of liquid is placed on a solid surface, and the angle formed at the three-phase (solid-liquid-gas) interface is measured from a captured image.[1] A lower angle signifies higher hydrophilicity.[1]
Materials:
-
Goniometer with a high-resolution camera
-
Substrate coated with the PEG linker of interest
-
High-purity water
-
Microsyringe
Procedure:
-
Surface Preparation: Prepare a flat, smooth surface coated with the PEG linker. Ensure the surface is clean and dry.[1]
-
Droplet Deposition: Place the substrate on the goniometer stage. Using a microsyringe, gently deposit a small droplet of high-purity water (e.g., 1-5 µL) onto the surface.[1]
-
Image Capture: Immediately capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.[2]
-
Angle Measurement: Use the goniometer's software to analyze the image and measure the contact angle between the baseline of the droplet and the tangent at the droplet's edge.[2]
-
Replicates: Repeat the measurement at multiple locations on the surface to obtain an average value and assess surface homogeneity.[2]
Visualizing Experimental Workflows
Conclusion
The hydrophilicity of PEGylated linkers is a critical parameter in the design of effective bioconjugates. By understanding the relationship between PEG structure and hydrophilicity and by employing standardized experimental protocols, researchers can make informed decisions in selecting the most appropriate linker for their specific application. The data clearly indicates that increasing PEG chain length and utilizing branched architectures can significantly enhance hydrophilicity, leading to improved solubility and pharmacokinetic profiles of therapeutic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Mal-PEG3-Boc in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the design of efficacious bioconjugates. Among the diverse array of available linkers, maleimide-polyethylene glycol (PEG) linkers are widely utilized for their ability to couple with thiol groups on biomolecules. This guide provides a comprehensive comparison of the performance of Mal-PEG3-Boc in different biological matrices, with a focus on its stability and reactivity, benchmarked against other common bioconjugation strategies.
This compound is a heterobifunctional linker featuring a thiol-reactive maleimide (B117702) group, a hydrophilic 3-unit PEG spacer, and a Boc-protected amine. The short PEG chain enhances aqueous solubility without adding significant steric bulk, a desirable characteristic for many applications. However, the stability of the maleimide-thiol linkage in biological environments is a crucial consideration.
Comparative Performance in Biological Matrices
The performance of a bioconjugate is significantly influenced by its stability in biological fluids such as plasma and serum, and its behavior in complex environments like tissue homogenates. The primary challenge for maleimide-based conjugates is the potential for cleavage of the thiosuccinimide bond.
Stability in Plasma and Serum:
The thiosuccinimide linkage formed between a maleimide and a thiol is susceptible to two main reactions in biological media:
-
Retro-Michael Addition: This is the reverse of the conjugation reaction, leading to the dissociation of the conjugate. This process is accelerated by the presence of endogenous thiols like glutathione, which is abundant in the plasma.[1][2]
-
Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative.[3][4] While this prevents the retro-Michael reaction, it also represents a modification of the original conjugate.
Studies have shown that the stability of the maleimide-thiol adduct is a significant concern for in vivo applications.[3][5] The half-life of traditional N-alkyl maleimide conjugates in plasma can be limited.[2]
Influence of the PEG Linker:
The PEG linker can influence the stability of the maleimide conjugate. While longer PEG chains can offer benefits in terms of solubility and pharmacokinetics, some studies suggest that PEG linkers can accelerate the hydrolysis of the adjacent thiosuccinimide ring.[4][6] For this compound, the short PEG chain is expected to have a minimal impact on the intrinsic stability of the maleimide-thiol bond itself, which will be primarily dictated by the maleimide chemistry.
Quantitative Performance Comparison
Direct head-to-head quantitative data for this compound across different biological matrices is not extensively available in the public domain. However, by synthesizing data from studies on similar maleimide-PEG linkers and their alternatives, we can construct a comparative overview.
Table 1: Comparative Stability of Thiol-Reactive Linkages in Serum/Plasma
| Linker Chemistry | Resulting Linkage | Relative Stability in Serum | Key Advantages | Potential Disadvantages |
| Maleimide | Thiosuccinimide | Moderate | High thiol reactivity and selectivity at neutral pH.[3] | Susceptible to retro-Michael addition and hydrolysis.[1][2] |
| Self-Hydrolyzing Maleimide | Hydrolyzed Thiosuccinimide | High | Forms a stable ring-opened structure resistant to deconjugation.[7] | Hydrolysis rate can be variable.[4] |
| 5-Hydroxy-pyrrolone (5HP2O) | Pyrrolone Adduct | High | Forms a stable conjugate with excellent cysteine selectivity.[8] | Newer chemistry, less established than maleimides. |
| Methylsulfonyl Phenyloxadiazole | Thioether | High | Rapid and specific reaction with thiols, forming a highly stable bond in plasma.[5] | Requires synthesis of a specific reagent. |
| Vinyl Sulfone | Thioether | High | Forms a very stable thioether bond.[1] | Generally slower reaction kinetics compared to maleimides. |
Experimental Protocols
To accurately assess the performance of this compound and other linkers, standardized experimental protocols are essential.
Protocol 1: Evaluation of Conjugate Stability in Human Serum
This protocol describes a general method to assess the stability of a bioconjugate in human serum.
Materials:
-
Bioconjugate of interest (e.g., Protein-PEG3-Drug)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 50% acetonitrile (B52724) with 1% trifluoroacetic acid)
-
Analytical HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).
-
Dilute the bioconjugate stock solution into pre-warmed human serum to a final concentration of 1 mg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the serum mixture.
-
Immediately quench the reaction by adding 2 volumes of the quenching solution.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine the half-life.
Protocol 2: General Procedure for Conjugation of this compound to a Cysteine-Containing Protein
This protocol provides a general guideline for labeling a protein with this compound.
Materials:
-
Cysteine-containing protein
-
This compound
-
Conjugation Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., 1x PBS, 100 mM HEPES).[9]
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine).[10]
-
(Optional) Quenching reagent: Free cysteine or β-mercaptoethanol.[3]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.[10] If the protein contains disulfide bonds that need to be reduced to expose free thiols, add TCEP at this stage.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[9]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a molar excess of a quenching reagent and incubate for 15-30 minutes.
-
Purification: Purify the conjugate using a size-exclusion chromatography column to remove excess linker and other small molecules.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry.
Visualizing the Workflow and Pathways
Experimental Workflow for Stability Assay
Caption: Workflow for assessing bioconjugate stability in serum.
Maleimide-Thiol Conjugation and Degradation Pathways
Caption: Maleimide-thiol conjugation and subsequent degradation pathways.
Conclusion
This compound offers a straightforward approach for bioconjugation to thiol-containing molecules, with the short PEG linker providing enhanced solubility. However, the stability of the resulting thiosuccinimide linkage in biological matrices remains a critical consideration. For applications requiring high in vivo stability, alternatives to traditional maleimide chemistry, such as self-hydrolyzing maleimides or other advanced thiol-reactive reagents, may offer superior performance. The choice of linker should be guided by the specific requirements of the application, including the desired pharmacokinetic profile and the biological environment in which the conjugate will be utilized. Careful experimental evaluation of stability, as outlined in the provided protocols, is essential for the successful development of robust and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Mal-PEG3-Boc: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Mal-PEG3-Boc are paramount for ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides essential safety and logistical information, offering a step-by-step plan for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound. While some sources may indicate that similar compounds are not classified as hazardous, the presence of a reactive maleimide (B117702) group necessitates careful handling.[1][2]
Personal Protective Equipment (PPE):
To minimize exposure, all personnel must wear appropriate PPE:
| Equipment | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves.[2][3] |
| Body Protection | A laboratory coat and closed-toe shoes.[1] |
| Respiratory Protection | If there is a risk of generating dust, a properly fitted respirator (e.g., N95 or higher) should be used.[1] |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves the deactivation of the reactive maleimide group, followed by disposal as hazardous chemical waste.
Step 1: Deactivation of the Maleimide Group
The primary concern with this compound is the reactivity of the maleimide group towards thiols.[2] Therefore, this group should be "quenched" to render the compound less reactive before disposal.
Experimental Protocol: Deactivation of Maleimide Group
This protocol is designed to neutralize the reactive maleimide moiety.
Materials:
-
This compound waste (solid or dissolved in a compatible solvent)
-
A thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT)
-
A suitable buffer (e.g., phosphate-buffered saline, PBS)
-
A designated chemical waste container
Procedure:
-
Prepare a Quenching Solution: In a chemical fume hood, prepare a quenching solution with a thiol-containing reagent like β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer such as phosphate-buffered saline (PBS).[2]
-
Reaction Setup: In a designated hazardous waste container, add the this compound waste. To this, add the quenching solution. A significant molar excess of the thiol reagent is recommended to ensure the complete reaction of the maleimide group.[1][2]
-
Incubation: Gently swirl the mixture to ensure it is homogeneous. Seal the container and allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing.[1] This will ensure the complete conversion of the maleimide to a more stable thioether.
Step 2: Waste Segregation and Collection
Proper segregation of waste is a critical step in safe disposal.
-
Solid Waste: Unused or expired solid this compound should be kept in its original container whenever possible. If the container is open, it should be placed inside a secondary, sealable container. Contaminated consumables such as gloves, pipette tips, and weigh boats should be collected in a sealed bag or container and labeled as hazardous waste.[3]
-
Liquid Waste: The deactivated this compound solution, along with any other solutions containing the compound, must be collected as hazardous liquid chemical waste in a dedicated, leak-proof, and chemically resistant container.[1]
Step 3: Labeling and Storage
Accurate and clear labeling of all waste containers is mandatory.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents. For example: "Deactivated this compound waste with β-mercaptoethanol".[3] For liquid waste, the solvent used and an approximate concentration should also be indicated.[1]
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials.[2]
Step 4: Final Disposal
Under no circumstances should this compound or its waste be poured down the drain or disposed of in regular trash.
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3]
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.
-
Wear PPE: Don the appropriate personal protective equipment before addressing the spill.
-
Containment: For a solid spill, gently cover the material with an inert absorbent such as sand, earth, or vermiculite.[1] Avoid creating dust. For a liquid spill, use an absorbent material to contain it.
-
Cleanup: Carefully sweep or scoop up the contained material and place it into a suitable, labeled container for waste disposal.[1] Do not use a vacuum cleaner, as this can disperse fine powder.[3]
-
Decontamination: Clean the spill area thoroughly. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mal-PEG3-Boc
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents like Mal-PEG3-Boc is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the confident and secure use of this compound in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile or other chemical-resistant gloves | Laboratory coat | Not generally required |
| Weighing (Solid) | Safety goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | N95 or P100 respirator if weighing outside a fume hood or if dust is generated.[2] |
| Dissolution/Solution Preparation | Safety goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Work in a fume hood.[2] |
| Reaction Setup & Monitoring | Safety goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Work in a fume hood. |
| Work-up & Purification | Safety goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Work in a fume hood. |
| Waste Disposal | Safety goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Work in a fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and for maintaining the integrity of the compound.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage.[3] this compound should be stored in a tightly sealed container at -20°C in a dry, dark place.[4] To prevent degradation from moisture, it is advisable to store the container with a desiccant.[5]
Preparation for Use
Before opening, allow the container to slowly warm to room temperature to prevent condensation.[5] All handling of the solid compound and the preparation of solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any fine powders.[1] When dissolving the reagent, do so immediately before use as the maleimide (B117702) group can hydrolyze.[5] It is not recommended to prepare stock solutions for long-term storage.[5]
Handling During Experimentation
Avoid using buffers that contain primary amines (e.g., Tris) or thiols (e.g., DTT), as they can react with the Boc-protected amine and maleimide groups, respectively.[5] Phosphate-buffered saline (PBS) is a suitable alternative.[5] In the case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite (B1170534) or sand), and collect it in a sealed container for hazardous waste disposal.[3]
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.[6]
-
Solid Waste : Dispose of unused or expired solid this compound as hazardous chemical waste. Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated, labeled hazardous waste container.[2]
-
Liquid Waste : Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container.[2] Do not pour any solutions down the drain.[2]
-
Deactivation of Reactive Groups (Quenching) : Before final disposal, it is good practice to quench the reactive maleimide group to reduce its reactivity.[3] This can be achieved by adding a slight molar excess of a thiol-containing compound such as 2-mercaptoethanol (B42355) or L-cysteine to the liquid waste.[3]
The following workflow diagram illustrates the key procedural steps for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
